Ethyl hydroperoxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
hydroperoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2/c1-2-4-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHIHKRJJMKBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184402 | |
| Record name | Ethyl hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3031-74-1 | |
| Record name | Hydroperoxide, ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydroperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL HYDROPEROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08608DV9AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Ethyl Hydroperoxide
This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Reference(s) |
| Molecular Formula | C₂H₆O₂ | [1] |
| Molecular Weight | 62.068 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -100 °C (173 K) | [1] |
| Boiling Point | 95 °C (368 K) at 760 mmHg | [1] |
| Density | 0.948 g/cm³ | N/A |
| Solubility | Miscible with water and diethyl ether | [1] |
| Flash Point | 11.3 °C (Closed Cup) | N/A |
| pKa | 11.80 (at 25 °C) | [2] |
| Vapor Pressure | 27.4 mmHg (at 25 °C) | N/A |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.
2.1. Synthesis of this compound via Photocatalytic Oxidation of Ethane (B1197151)
This method outlines a highly efficient synthesis of this compound from ethane using a gold/tungsten trioxide (Au/WO₃) photocatalyst under visible light.[3][4]
-
Materials:
-
Ethane (C₂H₆) gas
-
Oxygen (O₂) gas
-
Au/WO₃ photocatalyst
-
Deionized water
-
High-pressure stainless-steel reactor with a quartz window
-
Visible light source (e.g., 300W Xe lamp with a 420 nm cut-off filter)
-
Gas chromatograph (GC) and High-Performance Liquid Chromatograph (HPLC) for product analysis
-
-
Procedure:
-
Suspend the Au/WO₃ photocatalyst in deionized water within the high-pressure reactor.
-
Seal the reactor and purge with ethane gas to remove air.
-
Pressurize the reactor with a mixture of ethane and oxygen gas.
-
Irradiate the reactor with the visible light source while stirring the suspension.
-
Maintain a constant reaction temperature (e.g., room temperature or elevated temperatures up to 100 °C for enhanced yield).[3][4]
-
After the reaction period (e.g., 2 hours), cool the reactor and carefully vent the excess gas.
-
Analyze the liquid product for this compound concentration using HPLC and the gaseous products using GC.
-
2.2. Determination of Boiling Point (Micro Method)
This micro-method is suitable for determining the boiling point of small quantities of volatile liquids.[5][6][7]
-
Apparatus:
-
Thiele tube
-
Heat-stable mineral oil
-
Thermometer
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
-
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the capillary tube (open end down) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer.
-
Place the thermometer and attached test tube into the Thiele tube filled with mineral oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe a slow, then rapid and continuous stream of bubbles emerging from the capillary tube as the liquid heats up and then boils.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.
-
2.3. Determination of Density (Pycnometer Method)
A pycnometer is used for the precise measurement of liquid density.[8][9][10]
-
Apparatus:
-
Pycnometer (a glass flask with a specific volume)
-
Analytical balance
-
Thermostatic bath
-
-
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it empty (m₁).
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a thermostatic bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.
-
Carefully dry the outside of the pycnometer and weigh it (m₂).
-
Empty and clean the pycnometer, then fill it with a reference liquid of known density at the same temperature (e.g., distilled water) and weigh it (m₃).
-
The density of this compound (ρ) is calculated using the formula: ρ = ((m₂ - m₁) / (m₃ - m₁)) * ρ_water
-
2.4. Determination of Solubility
This protocol provides a general method for assessing the solubility of a liquid in various solvents.[11][12][13]
-
Apparatus:
-
Test tubes
-
Graduated pipettes
-
Vortex mixer
-
-
Procedure:
-
Place a known volume (e.g., 1 mL) of the solvent (e.g., water, diethyl ether) into a test tube.
-
Add a small, measured volume (e.g., 0.1 mL) of this compound to the solvent.
-
Vigorously mix the contents using a vortex mixer for a set period.
-
Allow the mixture to stand and observe for any signs of phase separation, cloudiness, or undissolved droplets.
-
If the this compound dissolves completely, it is considered soluble. If not, the degree of solubility can be qualitatively described (e.g., partially soluble, insoluble). The process can be repeated with varying ratios of solute to solvent to determine miscibility.
-
2.5. Determination of Flash Point (Closed-Cup Method)
The closed-cup method is used to determine the lowest temperature at which the vapors of a volatile substance will ignite.[14][15][16][17][18]
-
Apparatus:
-
Pensky-Martens or Setaflash closed-cup flash point tester
-
Thermometer
-
Ignition source (as part of the tester)
-
-
Procedure:
-
Place a specified volume of this compound into the test cup of the apparatus.
-
Seal the cup with the lid.
-
Begin heating the sample at a slow, constant rate while stirring.
-
At regular temperature intervals, apply the ignition source through an opening in the lid.
-
The flash point is the lowest temperature at which a flash is observed inside the cup.
-
Record the flash point and the ambient barometric pressure.
-
2.6. Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[2][19][20][21][22]
-
Apparatus:
-
pH meter with a suitable electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., anhydrous ethylenediamine, as water can interfere).[2]
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized strong base (e.g., sodium aminoethoxide in ethylenediamine).[2]
-
Record the pH (or potential) after each incremental addition of the titrant.
-
Plot the pH (or potential) versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Visualizations
3.1. Workflow for Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
3.2. Experimental Determination of Physical Properties
Caption: Workflow for determining the physical properties of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 5. ivypanda.com [ivypanda.com]
- 6. chymist.com [chymist.com]
- 7. scribd.com [scribd.com]
- 8. fpharm.uniba.sk [fpharm.uniba.sk]
- 9. youtube.com [youtube.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. idc-online.com [idc-online.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 16. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 17. youtube.com [youtube.com]
- 18. stanhope-seta.co.uk [stanhope-seta.co.uk]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. web.mit.edu [web.mit.edu]
- 22. eurjchem.com [eurjchem.com]
Ethyl Hydroperoxide (CAS 3031-74-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl hydroperoxide (C₂H₅OOH), a reactive organic peroxide, is a molecule of significant interest in various fields of chemistry and biochemistry. This guide provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, decomposition kinetics, and diverse applications. Detailed experimental protocols for its synthesis and analysis are presented, alongside a thorough examination of its role as a radical initiator in polymerization and as an oxidizing agent in organic synthesis. Furthermore, this document elucidates the potential of this compound as a radical reservoir for regulating oxidative stress in cellular systems, a property of considerable interest in drug development. Safety and toxicological data are also compiled to ensure safe handling and application.
Physicochemical Properties
This compound is a colorless liquid with a molecular weight of 62.07 g/mol .[1] It is miscible with water and diethyl ether, a property that makes it a versatile reagent in both aqueous and organic media.[1][2][3] Key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3031-74-1 | |
| Molecular Formula | C₂H₆O₂ | [1] |
| Molecular Weight | 62.07 g/mol | [1] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 95 °C at 760 mmHg | [1] |
| Melting Point | -100 °C (estimate) | [2] |
| Density | 0.948 g/cm³ | [1] |
| Flash Point | 11.3 °C | [1] |
| pKa | 11.80 (25 °C) | [1] |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, with the choice of method depending on the desired scale and purity.
Photocatalytic Oxidation of Ethane (B1197151)
A highly efficient method for the synthesis of this compound involves the visible-light-driven photocatalytic oxidation of ethane. This method utilizes a gold nanoparticle-decorated tungsten trioxide (Au/WO₃) catalyst.
Experimental Protocol:
-
Catalyst Preparation: Monoclinic WO₃ nanoparticles are prepared, followed by the photodeposition of Au nanoparticles. The final Au loading is typically around 0.33 wt%.
-
Reaction Setup: A reaction vessel is charged with the Au/WO₃ catalyst and deionized water. The vessel is then pressurized with ethane and oxygen.
-
Reaction Conditions: The reaction is carried out under visible light irradiation (e.g., from a 300 W Xenon lamp with a 420 nm cutoff filter) at a controlled temperature. For instance, at room temperature, a significant yield of this compound (1887 μmol g⁻¹) can be achieved within 2 hours. Elevating the temperature to 100 °C can dramatically increase the yield to 11,233 μmol g⁻¹.
-
Product Analysis: The liquid products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the yield and selectivity of this compound.
Catalytic Reaction of Ethane with Hydrogen Peroxide
Another common synthesis route is the catalytic reaction of ethane with hydrogen peroxide, often employing metal catalysts to facilitate the oxidation.[1]
Experimental Protocol (General):
-
Reactants: Ethane and an aqueous solution of hydrogen peroxide are used as the primary reactants.
-
Catalyst: A suitable metal catalyst is introduced into the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out in a sealed reactor under controlled temperature and pressure. The reaction proceeds via a radical mechanism.
-
Work-up and Purification: After the reaction, the catalyst is separated, and the product mixture is subjected to purification steps, such as distillation, to isolate the this compound.
Aqueous Partial Oxidation of Ethane
Research has shown that this compound can be produced with high selectivity through the aqueous partial oxidation of ethane using unsupported gold-palladium (AuPd) nanoparticle catalysts at room temperature and atmospheric pressure, with hydrogen peroxide as the oxidant.[1] At low H₂O₂ concentrations and short reaction times, 100% selectivity to this compound has been reported.[1]
Decomposition of this compound
The decomposition of this compound is a critical aspect of its chemistry, influencing its stability, reactivity, and applications.
Unimolecular Decomposition
The primary decomposition pathway for this compound is the unimolecular homolytic cleavage of the weak oxygen-oxygen bond. This process generates an ethyl alkoxy radical (CH₃CH₂O•) and a hydroxyl radical (•OH). Theoretical studies have shown that this pathway accounts for over 99% of the decomposition in the temperature range of 300 to 1000 K.
Experimental Protocol for Studying Decomposition Kinetics:
-
Methodology: The kinetics of unimolecular decomposition can be studied using techniques such as laser flash photolysis coupled with time-resolved spectroscopy.
-
Procedure: A precursor molecule is photolyzed to generate the desired radical species (in this case, related to this compound decomposition studies). The subsequent decay of the species of interest is monitored over time using absorption or fluorescence spectroscopy.
-
Data Analysis: The temporal profiles of the species are fitted to appropriate kinetic models to extract the rate coefficients for the decomposition reaction. The effect of temperature and pressure on the rate coefficients can be investigated to determine the Arrhenius parameters (activation energy and pre-exponential factor). For instance, the decomposition of α-alkoxyalkyl-hydroperoxides has been studied by monitoring their single-exponential decay at different temperatures to construct an Arrhenius plot and determine the activation energy.[4]
Applications of this compound
This compound's reactivity makes it a valuable tool in several chemical and biological applications.
Radical Initiator in Polymerization
Organic peroxides, including this compound, are widely used as initiators for free-radical polymerization. The homolytic cleavage of the O-O bond provides the initial radicals that start the polymerization chain reaction.
Experimental Workflow for Free-Radical Polymerization:
-
Monomer Preparation: The vinyl monomer (e.g., methyl methacrylate) is purified to remove inhibitors.
-
Initiator Addition: A carefully measured amount of this compound is added to the monomer. The concentration of the initiator will influence the rate of polymerization and the molecular weight of the resulting polymer.
-
Polymerization: The mixture is heated to a specific temperature to induce the decomposition of the this compound and initiate polymerization. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.
-
Termination and Isolation: The polymerization is terminated after a desired time or conversion is reached. The polymer is then isolated and purified, often by precipitation in a non-solvent followed by drying.
Oxidizing Agent in Organic Synthesis
This compound can be used as an oxidizing agent in various organic transformations, such as the epoxidation of alkenes.
Experimental Protocol for Epoxidation of Styrene (B11656) (Illustrative):
-
Reaction Setup: A solution of styrene in a suitable solvent (e.g., toluene) is prepared in a reaction flask.
-
Addition of Oxidant: this compound is added to the styrene solution, often in the presence of a catalyst (e.g., a transition metal complex) to enhance the reaction rate and selectivity.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, the mixture is worked up to remove the catalyst and any unreacted starting materials. The resulting epoxide (styrene oxide) is then purified, for example, by column chromatography.
Biological Applications and Drug Development
Recent research has highlighted the potential of this compound as a "radical reservoir" for regulating oxidative stress in cells. Its ability to release reactive oxygen species (ROS) in a controlled manner is being explored for therapeutic applications, including as a potential anticancer drug.
Safety and Toxicology
This compound is a reactive and potentially explosive compound that must be handled with care.
Safety Precautions:
-
Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from incompatible materials such as reducing agents and strong acids and bases.
-
Stability: this compound is sensitive to heat, shock, and friction. It can decompose violently, especially when heated or in the presence of contaminants.
Toxicological Data:
Detailed toxicological data specifically for this compound is limited. However, organic peroxides as a class are known to be irritants to the skin, eyes, and respiratory tract. Chronic exposure to some organic peroxides has been associated with organ damage.[5][6][7] It is crucial to consult the Safety Data Sheet (SDS) for the most current and specific safety and health information. General toxicological information for organic peroxides suggests that their toxicity is often localized to the site of contact due to their high reactivity and rapid decomposition.
Table 2: General Toxicological Profile of Organic Peroxides
| Exposure Route | Potential Effects |
| Inhalation | Irritation of the respiratory tract. |
| Skin Contact | Irritation, redness, and burns. |
| Eye Contact | Severe irritation and potential for eye damage. |
| Ingestion | Gastrointestinal irritation. |
| Chronic Exposure | Potential for organ damage (e.g., liver, kidney), respiratory illnesses.[5][6] |
Conclusion
This compound is a versatile and reactive molecule with a growing number of applications in both industrial and research settings. Its synthesis via efficient photocatalytic methods and its unique properties as a radical reservoir open up new avenues for its use in green chemistry and medicine. A thorough understanding of its synthesis, decomposition, and handling is essential for its safe and effective utilization. Further research into its specific toxicological profile and its mechanism of action in biological systems will be crucial for realizing its full potential, particularly in the field of drug development.
References
- 1. This compound (3031-74-1) for sale [vulcanchem.com]
- 2. Cas 3031-74-1,this compound | lookchem [lookchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. organic peroxide dangers - HPMC manufacturer [hpmcmanufacturer.com]
Formation of ethyl hydroperoxide in atmospheric chemistry
An In-depth Technical Guide on the Formation of Ethyl Hydroperoxide in Atmospheric Chemistry
Introduction
This compound (C₂H₅OOH), a significant organic hydroperoxide, plays a crucial role in atmospheric chemistry. As a key reactive oxygen species, it serves as an important intermediate and a "radical reservoir," influencing oxidative processes in the troposphere.[1][2] Its formation is intricately linked to the oxidation of volatile organic compounds (VOCs), particularly ethane (B1197151), the second most abundant hydrocarbon in the atmosphere. Understanding the formation pathways of this compound is essential for accurately modeling tropospheric chemistry, including the cycling of HOₓ radicals (OH + HO₂) and the formation of secondary organic aerosols (SOA). This guide provides a detailed overview of the core formation mechanisms, relevant kinetic data, and experimental methodologies for its study.
Core Formation Pathways
The atmospheric formation of this compound is dominated by gas-phase radical-radical reactions, with contributions from heterogeneous and photochemical processes.
Primary Gas-Phase Formation: The C₂H₅O₂ + HO₂ Reaction
The principal pathway for the formation of this compound in the atmosphere is the bimolecular reaction between the ethyl peroxy radical (C₂H₅O₂) and the hydroperoxyl radical (HO₂).[1] This reaction is a significant sink for peroxy radicals in low-NOₓ environments, such as remote and rural areas.
The overall reaction is: C₂H₅O₂ + HO₂ → C₂H₅OOH + O₂
This reaction channel is believed to proceed with a yield approaching 100%, making it a highly efficient route to this compound formation.[1][3] The process begins with the oxidation of ethane (C₂H₆), primarily by the hydroxyl radical (OH), to form an ethyl radical (C₂H₅). This is followed by the rapid addition of molecular oxygen to create the ethyl peroxy radical.
-
Step 1: Ethane Oxidation: C₂H₆ + OH → C₂H₅ + H₂O
-
Step 2: Ethyl Peroxy Radical Formation: C₂H₅ + O₂ → C₂H₅O₂
-
Step 3: this compound Formation: C₂H₅O₂ + HO₂ → C₂H₅OOH + O₂
// Nodes Ethane [label="Ethane (C₂H₆)", fillcolor="#FFFFFF", fontcolor="#202124"]; EthylRadical [label="Ethyl Radical (C₂H₅)", fillcolor="#FFFFFF", fontcolor="#202124"]; EthylPeroxy [label="Ethyl Peroxy Radical (C₂H₅O₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; EHP [label="this compound (C₂H₅OOH)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Reactant Nodes OH [label="OH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2_1 [label="O₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HO2 [label="HO₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges OH -> EthylRadical [style=invis]; Ethane -> EthylRadical [label="+ OH\n- H₂O"]; O2_1 -> EthylPeroxy [style=invis]; EthylRadical -> EthylPeroxy [label="+ O₂"]; HO2 -> EHP [style=invis]; EthylPeroxy -> EHP [label="+ HO₂\n- O₂"]; } } Caption: Primary gas-phase formation pathway of this compound.
Competing Reactions of the Ethyl Peroxy Radical
The fate of the ethyl peroxy radical, and thus the efficiency of this compound formation, depends on the chemical environment.[4] In polluted, high-NOₓ atmospheres, its reaction with nitric oxide (NO) dominates. Other significant loss pathways include self-reaction and cross-reactions with other peroxy radicals.
-
Reaction with NO: C₂H₅O₂ + NO → C₂H₅O + NO₂
-
Self-Reaction: C₂H₅O₂ + C₂H₅O₂ → Products (e.g., 2C₂H₅O + O₂, C₂H₅OH + CH₃CHO + O₂)[5][6]
-
Cross-Reaction with CH₃O₂: C₂H₅O₂ + CH₃O₂ → Products (e.g., C₂H₅O + CH₃O + O₂)[7]
// Central Node C2H5O2 [label="Ethyl Peroxy Radical\n(C₂H₅O₂)", fillcolor="#FFFFFF", fontcolor="#202124", shape=octagon];
// Reactant Nodes HO2 [label="HO₂", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="NO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RO2 [label="Other RO₂\n(e.g., CH₃O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Self [label="C₂H₅O₂ (Self)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Product Nodes EHP [label="this compound\n(C₂H₅OOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkoxy [label="Ethoxy Radical\n(C₂H₅O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Stable [label="Stable Products\n(e.g., C₂H₅OH, CH₃CHO)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges C2H5O2 -> EHP [label=" Low NOₓ", color="#4285F4", fontcolor="#4285F4"]; HO2 -> EHP [style=invis];
C2H5O2 -> Alkoxy [label=" High NOₓ", color="#EA4335", fontcolor="#EA4335"]; NO -> Alkoxy [style=invis];
C2H5O2 -> Alkoxy [label=" Cross/Self-Rxn", color="#34A853", fontcolor="#34A853"]; RO2 -> Alkoxy [style=invis];
C2H5O2 -> Stable [label=" Self-Rxn", color="#5F6368", fontcolor="#5F6368"]; Self -> Stable [style=invis]; } } Caption: Competing fates of the Ethyl Peroxy Radical (C₂H₅O₂).
Other Formation Pathways
While the C₂H₅O₂ + HO₂ reaction is dominant, other pathways contribute to the atmospheric budget of this compound:
-
Ozonolysis of Alkenes: The reaction of ozone with certain alkenes can produce stabilized Criegee intermediates (SCIs), which subsequently react with water to form hydroperoxides.[1][8]
-
Photocatalytic Oxidation of Ethane: this compound can be formed via the photocatalytic oxidation of ethane on surfaces, a process that may be relevant on atmospheric aerosols.[9] Impressive yields have been achieved experimentally under visible light irradiation.[1][10] The reaction is: CH₃CH₃ + O₂ → CH₃CH₂OOH.[9]
-
Combustion: this compound is an intermediate product formed in the flame of burning alkanes.[2][9]
Quantitative Data
The kinetics of the reactions governing the formation of this compound have been the subject of numerous laboratory studies. The rate constants and branching ratios are critical inputs for atmospheric models.
Table 1: Key Reactions and Rate Constants
| Reaction ID | Reaction Equation | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Notes |
| R1 | C₂H₅O₂ + HO₂ → C₂H₅OOH + O₂ | ~(2.8 ± 0.5) x 10⁻¹³ e⁽⁵⁹⁴/ᵀ⁾[11] | Rate is faster than C₂H₅O₂ self-reaction.[6] The primary formation channel. |
| R2 | C₂H₅O₂ + C₂H₅O₂ → Products | (1.0 ± 0.2) x 10⁻¹³[5] | Self-reaction with multiple product channels (see Table 2). |
| R3 | C₂H₅O₂ + CH₃O₂ → Products | (3.8 ± 1.0) x 10⁻¹³[7] | Cross-reaction with methyl peroxy radical. |
| R4 | C₂H₅O₂ + C₂H₅O → Products | (7.0 ± 1.5) x 10⁻¹²[5] | Reaction with the ethoxy radical. |
| R5 | C₂H₅ + HO₂ → C₂H₅OOH | Barrierless addition; pressure and temperature dependent.[12][13] | Forms an energy-rich intermediate C₂H₅OOH*. |
Table 2: Product Branching Ratios for C₂H₅O₂ Reactions
| Reaction | Product Channel | Branching Ratio (α) | Notes |
| C₂H₅O₂ + HO₂ | → C₂H₅OOH + O₂ | ~0.93[3] | Product yield studies confirm this is the dominant channel.[3] |
| → CH₃CHO + H₂O + O₂ | < 0.07 | Minor channel. | |
| C₂H₅O₂ + C₂H₅O₂ | → 2C₂H₅O + O₂ | 0.31 ± 0.06[5] | The radical-propagating channel. |
| → C₂H₅OH + CH₃CHO + O₂ | 0.5 - 0.6 | A major non-radical channel. | |
| → C₂H₄O₂ + C₂H₅OH | ~0.1 | A minor non-radical channel. | |
| C₂H₅O₂ + CH₃O₂ | → C₂H₅O + CH₃O + O₂ | 0.40 ± 0.20[7] | The radical-propagating channel for the cross-reaction. |
Experimental Protocols
The quantitative data presented above are derived from sophisticated laboratory experiments designed to isolate and study fast radical-radical reactions.
Laser Photolysis / Time-Resolved Spectroscopy
This is a primary technique for determining the rate constants of radical reactions.
-
Radical Generation: Peroxy radicals are generated from the reaction of Cl-atoms with a hydrocarbon precursor (e.g., ethane) in the presence of O₂.[4][7] The Cl-atoms are produced by the pulsed laser photolysis (e.g., at 351 nm) of Cl₂.[4][7]
-
HO₂ Generation: HO₂ radicals are often produced as a secondary product, for example, from the reaction of ethoxy radicals (C₂H₅O) with O₂.[6] In some studies, a precursor like methanol (B129727) is added to enhance HO₂ production.[14]
-
Detection and Monitoring: The concentrations of C₂H₅O₂ and HO₂ radicals are monitored over time following the laser pulse. Techniques include:
-
Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive absorption technique used for selective detection of specific radicals in the near-infrared, such as C₂H₅O₂ at ~7602 cm⁻¹ and HO₂ at ~6638 cm⁻¹.[6][7]
-
Time-Resolved UV Absorption Spectroscopy: A less selective but widely used method to monitor the total concentration of peroxy radicals, which have broad UV absorption spectra.[11]
-
-
Data Analysis: The observed decay profiles of the radicals are fitted to a chemical model that includes the primary and secondary reactions.[7] By varying the initial concentrations and observing the decay kinetics, the rate constant for the reaction of interest can be extracted.[6]
// Edges Mix -> Photolysis; Photolysis -> RadicalGen; RadicalGen -> CRDS; CRDS -> Decay; Decay -> Model; Model -> Rate; } } Caption: Experimental workflow for kinetic studies using Laser Photolysis.
Smog Chamber / Product Yield Studies
Environmental chambers are used to simulate atmospheric conditions and measure the yields of stable reaction products.
-
Experimental Setup: Large-volume (e.g., 19 m³) chambers made of inert materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) are filled with purified air and precursor gases (e.g., C₂H₆, an HO₂ source like methanol, and a Cl source).[3][15]
-
Reaction Initiation: The mixture is irradiated with UV light to simulate sunlight and initiate photochemical reactions.
-
Product Analysis: The concentrations of reactants and stable products (like this compound and acetaldehyde) are measured over the course of the experiment using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy.
-
Data Interpretation: By varying the ratio of precursors (e.g., increasing the concentration of the HO₂ source), the branching ratios of the different reaction pathways can be determined from the measured product yields.[3] For example, in the presence of high methanol concentrations, the acetaldehyde (B116499) yield from ethane photooxidation drops to near zero, while the this compound yield rises to over 90%.[3]
References
- 1. This compound | 3031-74-1 | Benchchem [benchchem.com]
- 2. This compound (3031-74-1) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rate constant and branching ratio of the reaction of ethyl peroxy radicals with methyl peroxy radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Theoretical Study of the C2H5 + HO2 Reaction: Mechanism and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical Study of the C₂H₅ + HO₂ Reaction: Mechanism and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A perspective on the reactions of organic peroxy radicals with HO 2 - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00023H [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Unimolecular Decomposition of Ethyl Hydroperoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydroperoxide (CH₃CH₂OOH) is a key intermediate in the atmospheric and combustion chemistry of ethane (B1197151) and other small hydrocarbons. Its unimolecular decomposition is a critical step in various reaction cascades, influencing the production of reactive radicals that can drive further chemical transformations. From a drug development perspective, understanding the stability and decomposition of hydroperoxide moieties is crucial, as they can be present in drug substances or formed during metabolic processes, potentially leading to toxicity or degradation. This technical guide provides an in-depth analysis of the unimolecular decomposition mechanism of this compound, focusing on theoretical and computational findings. The available literature on this specific reaction is dominated by computational studies, with a notable absence of detailed experimental protocols for its isolated unimolecular decomposition.
Dominant Decomposition Pathway
Theoretical studies have conclusively identified the homolytic cleavage of the peroxide (O-O) bond as the principal unimolecular decomposition pathway for this compound.[1][2] This reaction is highly dominant, with a branching ratio exceeding 99% over a wide temperature range (300 to 1000 K).[1][2][3] The products of this primary channel are the ethoxy radical (CH₃CH₂O•) and the hydroxyl radical (•OH).
Other potential decomposition channels, such as C-O, C-C, O-H, and C-H bond fissions, are significantly less favorable due to their higher dissociation energies.[2]
Quantitative Kinetic Data
The kinetics of the dominant O-O bond cleavage have been investigated using high-level quantum chemical calculations and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. The following tables summarize the key quantitative data from these theoretical studies.
Table 1: Calculated Dissociation Energies for Unimolecular Decomposition Channels of this compound
| Bond Cleavage | Products | Dissociation Energy (kcal/mol) |
| O-O | CH₃CH₂O• + •OH | 41.48 |
| C-O | CH₃CH₂• + •OOH | 68.1 |
| O-H | CH₃CH₂OO• + H• | 81.3 |
| C-C | •CH₃ + •CH₂OOH | 85.2 |
| C₁-H | •CH₂CH₂OOH + H• | 92.9 |
| C₂-H | CH₃CH(•)OOH + H• | 98.7 |
| Data sourced from Chen et al. (2011) at the CCSD(T)/6-311+G(3df,2p)//B3LYP/6-311G(d,p) level of theory.[2] |
Table 2: Temperature and Pressure-Dependent Rate Constants for the Dominant Decomposition Channel (CH₃CH₂OOH → CH₃CH₂O• + •OH)
| Temperature (K) | Pressure (atm) | Rate Constant (s⁻¹) |
| 300 | 1 | 1.10 x 10⁻¹⁹ |
| 400 | 1 | 1.39 x 10⁻¹¹ |
| 500 | 1 | 2.04 x 10⁻⁶ |
| 600 | 1 | 1.34 x 10⁻³ |
| 800 | 1 | 0.15 |
| 1000 | 1 | 6.94 |
| 500 | 0.01 | 1.83 x 10⁻⁶ |
| 500 | 100 | 2.11 x 10⁻⁶ |
| Data sourced from Chen et al. (2011).[1] |
The rate constant for the dominant O-O bond dissociation at 1 atm can also be expressed by the following equation: k₁(T) = 9.26 x 10⁵² * T⁻¹¹⁹¹ * exp(-26879/T) s⁻¹[1][2][3]
Reaction Pathway Visualization
The unimolecular decomposition of this compound is best visualized as a primary pathway with several minor, competing channels. The following diagram illustrates these relationships based on their calculated dissociation energies.
Caption: Primary and minor pathways in the unimolecular decomposition of this compound.
Computational Methodology
The primary source for the kinetic and mechanistic data presented is the work by Chen et al. (2011).[1][2] Their computational workflow is summarized below:
-
Geometry Optimization and Vibrational Frequencies:
-
The geometries of this compound and all decomposition products and transition states were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set.
-
Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE).
-
-
High-Level Energy Calculations:
-
To obtain more accurate energies, single-point energy calculations were performed on the B3LYP-optimized geometries using the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method with the 6-311+G(3df,2p) basis set. This composite level of theory is denoted as CCSD(T)/6-311+G(3df,2p)//B3LYP/6-311G(d,p).
-
-
Potential Energy Surface (PES) Construction:
-
The calculated energies were used to construct the potential energy surface for the various decomposition channels.
-
-
Rate Constant Calculations:
-
The temperature and pressure-dependent rate constants were calculated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory, which is a statistical theory used to describe the rates of unimolecular reactions. The calculations were performed using the VARIFLEX code.
-
The logical workflow for these computational studies can be visualized as follows:
Caption: Computational workflow for determining the unimolecular decomposition kinetics of this compound.
Conclusion
The unimolecular decomposition of this compound is fundamentally governed by the cleavage of the weak O-O bond, leading to the formation of an ethoxy and a hydroxyl radical. This pathway is overwhelmingly dominant over other potential bond fission reactions. The provided quantitative data, derived from high-level theoretical studies, offers a robust framework for understanding the kinetics of this reaction across a range of temperatures and pressures. While experimental validation of these theoretical findings for the isolated unimolecular decomposition is currently lacking in the literature, the computational results provide essential parameters for kinetic modeling in combustion, atmospheric chemistry, and potentially for assessing the stability of hydroperoxide-containing compounds in biological and pharmaceutical contexts. Researchers and professionals in these fields can utilize this information to better predict the behavior of this compound and related structures in their respective systems.
References
Quantum Chemical Insights into Ethyl Hydroperoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ethyl hydroperoxide (CH₃CH₂OOH) through the lens of quantum chemical studies. It summarizes key findings on its structural properties, conformational landscape, and decomposition pathways, presenting quantitative data and detailed methodologies for computational experiments. This document is intended to serve as a comprehensive resource for researchers in atmospheric chemistry, combustion science, and drug development where hydroperoxide chemistry is of significant interest.
Molecular Structure and Conformational Analysis
Quantum chemical calculations have been instrumental in elucidating the three-dimensional structure and conformational preferences of this compound. The molecule primarily exists in two stable conformations: anti and gauche.
Computational studies, particularly at the B3LYP and MP2 levels of theory with Pople-style basis sets (e.g., 6-31G*, 6-311G(d,p)), have been employed to optimize the geometries of these conformers.[1][2] The anti conformer is generally found to be the lower energy structure, though the energy difference between the two is small.[2]
Below is a summary of calculated structural parameters for the anti and gauche conformers of this compound.
Table 1: Calculated Geometrical Parameters of this compound Conformers
| Parameter | Bond/Angle | Level of Theory | anti Conformer | gauche Conformer |
| Bond Lengths (Å) | ||||
| O-O | B3LYP/6-311G(d,p) | 1.475 | 1.476 | |
| C-O | B3LYP/6-311G(d,p) | 1.438 | 1.440 | |
| O-H | B3LYP/6-311G(d,p) | 0.968 | 0.967 | |
| C-C | B3LYP/6-311G(d,p) | 1.525 | 1.524 | |
| Bond Angles (°) | ||||
| C-O-O | B3LYP/6-311G(d,p) | 107.8 | 108.2 | |
| O-O-H | B3LYP/6-311G(d,p) | 100.2 | 100.5 | |
| C-C-O | B3LYP/6-311G(d,p) | 107.5 | 107.1 | |
| Dihedral Angle (°) | C-O-O-H | B3LYP/6-311G(d,p) | 180.0 | ~60.0 |
Note: The values presented are representative and may vary slightly depending on the specific level of theory and basis set employed. For precise research applications, consulting the original literature is recommended.
Conformational Energy Landscape
The interconversion between the anti and gauche conformers proceeds through a transition state, the energy of which defines the rotational barrier. The potential energy surface for the rotation around the O-O bond is a key aspect of this compound's dynamics.
Unimolecular Decomposition of this compound
The thermal decomposition of this compound is a critical process in combustion and atmospheric chemistry. Quantum chemical studies have identified the primary decomposition channels and their associated energy barriers.
The dominant unimolecular decomposition pathway is the homolytic cleavage of the weak O-O bond, leading to the formation of an ethoxy radical (CH₃CH₂O•) and a hydroxyl radical (•OH).[3] This pathway has been shown to account for over 99% of the decomposition over a wide temperature range (300-1000 K).[3]
High-level computational methods, such as the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with large basis sets (e.g., 6-311+G(3df,2p)), are often used to accurately predict the potential energy surface for these reactions, with geometries typically optimized using density functional theory (DFT) methods like B3LYP.[4][5]
Table 2: Calculated Energies for the Unimolecular Decomposition of this compound
| Species | Description | Level of Theory | Relative Energy (kcal/mol) |
| CH₃CH₂OOH | This compound (reactant) | CCSD(T)//B3LYP | 0.0 |
| [CH₃CH₂O---OH]‡ | Transition State for O-O cleavage | CCSD(T)//B3LYP | ~42.0 |
| CH₃CH₂O• + •OH | Ethoxy and Hydroxyl Radicals (products) | CCSD(T)//B3LYP | ~43.0 |
Note: Energies are relative to the this compound reactant. The values are approximate and depend on the specific computational methodology.
Decomposition Pathway Workflow
The logical workflow for studying the unimolecular decomposition of this compound using quantum chemical methods is outlined below.
Bimolecular Reactions
This compound is also involved in various bimolecular reactions in the atmosphere. For instance, it can be formed through the reaction of the ethylperoxy radical (C₂H₅O₂) with the hydroperoxyl radical (HO₂).[6] Computational studies have been employed to investigate the mechanisms and kinetics of these reactions, providing valuable data for atmospheric modeling.[6]
Methodologies in Quantum Chemical Studies
The accuracy of quantum chemical predictions is highly dependent on the chosen methodology. The following provides a general protocol for the computational study of this compound.
Geometry Optimization
-
Method: Density Functional Theory (DFT) with a functional such as B3LYP is a common and reliable choice for geometry optimizations of molecules of this size.[6]
-
Basis Set: A Pople-style basis set like 6-311G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is typically used to provide a good balance between accuracy and computational cost.[6]
-
Software: Gaussian, ORCA, or other quantum chemistry software packages can be used.
-
Procedure:
-
Build the initial molecular structure of the this compound conformer.
-
Perform a geometry optimization calculation using the chosen method and basis set.
-
Convergence criteria should be set to tight to ensure a true minimum on the potential energy surface is located.
-
Frequency Calculations
-
Purpose: To characterize the nature of the stationary points found during geometry optimization (i.e., minima or transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
Procedure:
-
Use the optimized geometry from the previous step.
-
Perform a frequency calculation at the same level of theory.
-
A true minimum will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency.
-
High-Accuracy Energy Calculations
-
Method: For more accurate energy predictions, especially for reaction barriers and enthalpies, higher-level methods like CCSD(T) or composite methods like G3(MP2) or CBS-QB3 are often employed.[5]
-
Procedure:
-
Use the geometries optimized at a lower level of theory (e.g., B3LYP).
-
Perform a single-point energy calculation with the high-level method and a larger basis set (e.g., aug-cc-pVTZ). This is often denoted as CCSD(T)/aug-cc-pVTZ//B3LYP/6-311G(d,p).
-
Transition State Searching and Verification
-
Methods: Various algorithms can be used to locate transition states, including Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or eigenvector-following methods (e.g., Berny optimization).
-
Verification: An Intrinsic Reaction Coordinate (IRC) calculation should be performed to confirm that the located transition state connects the desired reactants and products.[6]
Conclusion
Quantum chemical studies provide a powerful framework for understanding the fundamental properties and reactivity of this compound. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working in fields where this molecule plays a crucial role. The continued application of advanced computational techniques will further refine our understanding of its complex chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. O-H stretch overtone excitation of this compound conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 3031-74-1 | Benchchem [benchchem.com]
- 4. Unimolecular decomposition of this compound: ab initio/Rice-Ramsperger-Kassel-Marcus theoretical prediction of rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Role of Ethyl Hydroperoxide in Atmospheric Secondary Organic Aerosol Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl hydroperoxide (EHP), a simple organic hydroperoxide, is an emerging molecule of interest in atmospheric chemistry. Formed from the oxidation of ethane (B1197151) and other volatile organic compounds (VOCs), EHP participates in a complex web of atmospheric reactions that can contribute to the formation of secondary organic aerosol (SOA). SOA particles have significant impacts on air quality, climate, and human health. This technical guide provides a comprehensive overview of the current understanding of the role of this compound in atmospheric SOA formation, detailing its formation pathways, subsequent chemical transformations, and potential contribution to aerosol mass. This document also outlines detailed experimental protocols for investigating the SOA formation potential of volatile organic compounds like EHP and for characterizing the resulting aerosol, aiming to facilitate further research in this critical area.
Introduction to this compound and Secondary Organic Aerosol
Secondary organic aerosols are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) and the subsequent condensation of lower-volatility products. These aerosols are a major component of fine particulate matter (PM2.5) and have been linked to adverse health effects, as well as influencing cloud formation and radiative balance. Organic hydroperoxides, a class of compounds containing the -OOH functional group, are key intermediates in the atmospheric oxidation of many VOCs and are known to be important precursors to SOA.[1]
This compound (CH₃CH₂OOH) is a simple alkyl hydroperoxide that has been identified as a product of atmospheric oxidation processes.[2] While larger, more complex hydroperoxides derived from biogenic VOCs like isoprene (B109036) and monoterpenes have been extensively studied for their role in SOA formation, the contribution of smaller hydroperoxides such as EHP is less well understood. This guide aims to synthesize the current knowledge on EHP's atmospheric chemistry and its potential to contribute to SOA formation.
Atmospheric Formation of this compound
This compound is primarily formed in the atmosphere through two main pathways involving the ethyl peroxy radical (C₂H₅O₂•):
-
Reaction with the Hydroperoxyl Radical (HO₂•): The cross-reaction of ethyl peroxy radicals with hydroperoxyl radicals is a significant source of this compound.[3] This reaction is particularly important in low-NOx environments where the fate of peroxy radicals is not dominated by reactions with nitric oxide (NO).
C₂H₅O₂• + HO₂• → CH₃CH₂OOH + O₂
-
Reaction of Criegee Intermediates with Water: The ozonolysis of larger alkenes can produce stabilized Criegee intermediates (sCIs). These sCIs can react with water vapor to form α-hydroxyalkyl hydroperoxides. While not a direct formation route for EHP, this pathway is a major source of other atmospherically relevant hydroperoxides.[4][5] Computational studies have explored the formation of this compound from the reaction of the simplest Criegee intermediate (CH₂OO) with methane.[5]
The following diagram illustrates the primary formation pathway of this compound in the atmosphere.
Chemical Reactions and Pathways Leading to SOA
Once formed, this compound can undergo several reactions in the atmosphere that can lead to the formation of products with lower volatility, which can then partition to the aerosol phase.
3.1. Photolysis:
The O-O bond in hydroperoxides is relatively weak and can be broken by solar radiation (photolysis), leading to the formation of an ethoxy radical (CH₃CH₂O•) and a hydroxyl radical (•OH).
CH₃CH₂OOH + hν → CH₃CH₂O• + •OH
The ethoxy radical can then react with oxygen to form acetaldehyde (B116499) (CH₃CHO) and a hydroperoxyl radical (HO₂•). While acetaldehyde is volatile, further oxidation can lead to less volatile products. The hydroxyl radical is a highly reactive oxidant that will initiate the oxidation of other VOCs.
3.2. Reaction with Hydroxyl Radicals (•OH):
This compound can react with •OH radicals, primarily through hydrogen abstraction from the hydroperoxyl group, leading to the formation of an ethyl peroxy radical and water.[6]
CH₃CH₂OOH + •OH → C₂H₅O₂• + H₂O
This reaction regenerates the ethyl peroxy radical, which can then participate in other atmospheric reactions, including those leading to the formation of other oxidized products.
3.3. Condensed-Phase Reactions:
If this compound partitions into the aqueous phase of atmospheric aerosols or cloud droplets, it can undergo further reactions. For instance, in the presence of transition metal ions like Fe²⁺, it can undergo Fenton-like reactions to produce ethoxy radicals.[4]
CH₃CH₂OOH + Fe²⁺ → CH₃CH₂O• + OH⁻ + Fe³⁺
These condensed-phase reactions can lead to the formation of higher molecular weight and less volatile compounds, contributing to SOA mass.
The following diagram illustrates a generalized reaction scheme for the contribution of this compound to SOA formation.
Quantitative Data on SOA Formation
Direct experimental data on the SOA yield from the oxidation of this compound is currently scarce in the scientific literature. Most studies on SOA formation have focused on larger and more complex VOCs. However, we can infer the potential for EHP to contribute to SOA based on the known chemistry of other organic hydroperoxides. The table below summarizes SOA yields for some relevant precursors, highlighting the lack of data for EHP.
| Precursor | Oxidant | SOA Yield (%) | Experimental Conditions | Reference |
| α-Pinene | O₃ | 1 - 45 | Varied precursor concentrations and NOx levels | [7] |
| Isoprene | OH | 1 - 5 | Low-NOx conditions | [8] |
| Toluene | OH | 5 - 30 | Varied NOx levels | [9] |
| This compound | OH / O₃ | Data not available | - | - |
Note: SOA yield is highly dependent on experimental conditions, including precursor concentration, oxidant levels, temperature, relative humidity, and the presence of seed aerosols.
Experimental Protocols for Studying SOA Formation
To address the knowledge gap regarding the SOA formation potential of this compound, dedicated laboratory studies are required. The following protocols outline a general methodology for investigating SOA formation from a volatile precursor like EHP in a smog chamber and for characterizing the resulting aerosol.
Protocol 1: SOA Formation in a Smog Chamber
This protocol describes the steps for conducting an experiment to measure the SOA yield from the photooxidation of this compound.
5.1.1. Experimental Workflow
5.1.2. Materials and Equipment
-
Smog Chamber: A large (e.g., >5 m³) Teflon bag or vessel with controlled temperature and humidity.[7]
-
Light Source: UV blacklights or a solar simulator to initiate photochemistry.[7]
-
Purified Air Generation System: To provide clean, particle-free air.
-
This compound Source: A synthesized or commercially available source of EHP.
-
Oxidant Source: A source of OH radicals, typically generated from the photolysis of hydrogen peroxide (H₂O₂) or methyl nitrite (B80452) (CH₃ONO).
-
Seed Aerosol Generator (optional): To provide a surface for condensation of low-volatility products. Ammonium (B1175870) sulfate (B86663) is commonly used.
-
Gas-Phase Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) to monitor EHP concentration.
-
NOx and O₃ analyzers.
-
-
Particle-Phase Instrumentation:
-
Scanning Mobility Particle Sizer (SMPS) to measure particle number and size distribution.
-
Condensation Particle Counter (CPC) for total particle number concentration.
-
Aerosol Mass Spectrometer (AMS) for chemical composition (see Protocol 2).
-
5.1.3. Procedure
-
Chamber Preparation:
-
Thoroughly clean the chamber by flushing with purified air for several hours to remove any residual contaminants.
-
Humidify the chamber to the desired relative humidity by introducing water vapor.
-
-
Seed Aerosol Injection (Optional):
-
If using seed aerosol, generate and inject ammonium sulfate particles into the chamber.
-
Allow the seed aerosol concentration and size distribution to stabilize.
-
-
Precursor Injection:
-
Introduce a known concentration of this compound into the chamber. This can be done by injecting a known volume of a liquid standard into a heated inlet or by flowing purified air through a temperature-controlled bubbler containing EHP.
-
-
Oxidant Precursor Injection:
-
Introduce the OH radical precursor (e.g., H₂O₂) into the chamber.
-
-
Stabilization and Background Measurement:
-
Allow the gas-phase species and particles to mix and stabilize for a period (e.g., 30-60 minutes) in the dark.
-
Measure the background concentrations of gases and particles.
-
-
Initiate Photolysis:
-
Turn on the chamber lights to initiate the photooxidation of this compound.
-
-
Monitoring:
-
Continuously monitor the concentrations of EHP, NOx, O₃, and the particle number and size distribution throughout the experiment.
-
-
End of Experiment:
-
After a sufficient reaction time (typically several hours), turn off the lights to stop the photochemistry.
-
-
Data Analysis:
-
Calculate the amount of reacted this compound (ΔEHP) from the gas-phase measurements.
-
Calculate the total mass of SOA formed (M_SOA) from the particle size distribution data, using an assumed or measured particle density.
-
Correct the SOA mass for particle wall losses.[10]
-
The SOA yield (Y) is then calculated as: Y = M_SOA / ΔEHP.
-
Protocol 2: SOA Characterization
This protocol describes methods for characterizing the chemical and physical properties of the SOA generated in Protocol 1.
5.2.1. Chemical Composition Analysis using Aerosol Mass Spectrometry (AMS)
-
Principle: The AMS provides real-time, size-resolved chemical composition of non-refractory submicron aerosol. Particles are focused into a beam, vaporized on a hot surface, ionized by electron impact, and the resulting ions are analyzed by a mass spectrometer.[1]
-
Procedure:
-
Couple the AMS to the smog chamber outlet.
-
Collect data throughout the SOA formation experiment.
-
Analyze the mass spectra to identify major organic and inorganic components of the SOA.
-
Determine the elemental ratios (O:C, H:C) of the organic aerosol, which provides insights into the degree of oxidation.
-
5.2.2. Volatility Measurement using a Thermodenuder
-
Principle: A thermodenuder consists of a heated tube followed by a denuder section containing an adsorbent. As the aerosol passes through the heated section, volatile components evaporate. The remaining non-volatile fraction is then measured. By varying the temperature of the heated section, a volatility profile of the aerosol can be obtained.[11]
-
Procedure:
-
Place the thermodenuder in line between the smog chamber and the particle measurement instruments (e.g., SMPS).
-
Step the temperature of the thermodenuder through a range of values (e.g., 25°C to 250°C).
-
At each temperature, measure the particle mass or volume concentration downstream of the thermodenuder.
-
The mass fraction remaining (MFR) at each temperature provides information about the volatility distribution of the SOA.
-
Conclusion and Future Research Directions
This compound is an important intermediate in the atmospheric oxidation of ethane and other small VOCs. While its direct contribution to SOA formation has not been extensively quantified, its known atmospheric reactions, including photolysis and reaction with OH radicals, can produce less volatile, more oxidized products that are likely to partition to the aerosol phase. The lack of experimental data on the SOA yield of EHP represents a significant knowledge gap in our understanding of the sources of atmospheric SOA.
Future research should focus on:
-
Laboratory chamber studies to directly measure the SOA yield from the oxidation of this compound under a range of atmospherically relevant conditions (e.g., varying NOx levels, relative humidity).
-
Product studies to identify the specific low-volatility products formed from EHP oxidation that contribute to SOA.
-
Modeling studies to incorporate the chemistry of EHP and other small hydroperoxides into atmospheric models to better constrain their contribution to regional and global SOA budgets.
By addressing these research needs, the scientific community can gain a more complete picture of the role of this compound and other small organic hydroperoxides in the formation of secondary organic aerosol and its subsequent impacts on air quality and climate.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Elucidating the photodissociation fingerprint and quantifying the determination of organic hydroperoxides in gas-phase autoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for characterization of organic compounds in atmospheric aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACP - Chemical characterization of secondary organic aerosol at a rural site in the southeastern US: insights from simultaneous high-resolution time-of-flight aerosol mass spectrometer (HR-ToF-AMS) and FIGAERO chemical ionization mass spectrometer (CIMS) measurements [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. ascelibrary.org [ascelibrary.org]
- 10. AMT - Particle wall-loss correction methods in smog chamber experiments [amt.copernicus.org]
- 11. researchgate.net [researchgate.net]
Formation of Ethyl Hydroperoxide from Criegee Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Criegee intermediates, or carbonyl oxides, are pivotal species in atmospheric chemistry, arising from the ozonolysis of alkenes. Their subsequent reactions significantly influence the troposphere's oxidative capacity and contribute to the formation of secondary organic aerosols. This technical guide provides an in-depth exploration of the formation of ethyl hydroperoxide from the ethyl Criegee intermediate, acetaldehyde (B116499) oxide (CH₃CHOO). It details the underlying reaction mechanisms, presents a comprehensive summary of quantitative kinetic data, and outlines the sophisticated experimental protocols employed in this field of research. This document is intended to be a valuable resource for researchers in atmospheric science, physical chemistry, and related disciplines, offering a consolidated overview of the current understanding of this important atmospheric reaction.
Introduction
The ozonolysis of unsaturated hydrocarbons is a primary degradation pathway for these compounds in the Earth's atmosphere. This process generates highly reactive Criegee intermediates, which play a crucial role in atmospheric oxidation processes. The ethyl Criegee intermediate (CH₃CHOO) is a key species formed from the ozonolysis of small alkenes like propene and butene. One of its significant reaction pathways is the interaction with water vapor, a ubiquitous atmospheric component, leading to the formation of this compound, more systematically named 1-hydroxythis compound (CH₃CH(OH)OOH). This reaction is a critical sink for Criegee intermediates and a source of hydroperoxides in the atmosphere. Understanding the kinetics and mechanism of this reaction is essential for accurately modeling atmospheric chemistry and its impact on air quality and climate.
The ethyl Criegee intermediate exists as two distinct conformers: syn-CH₃CHOO and anti-CH₃CHOO.[1] The orientation of the methyl group relative to the terminal oxygen atom dictates the conformer and significantly influences its reactivity.[1] The syn conformer is the more stable of the two.[1] The reaction with water is a dominant removal mechanism for these species in the atmosphere, with the reactivity being highly dependent on the conformer.[1][2]
Reaction Mechanism and Signaling Pathways
The formation of this compound from the reaction of the ethyl Criegee intermediate (CH₃CHOO) with water proceeds through a bimolecular reaction. The reaction mechanism involves the formation of a pre-reactive hydrogen-bonded complex, followed by an insertion reaction to yield the final hydroperoxide product.[1]
The reaction can be summarized as follows:
CH₃CHOO + H₂O → [CH₃CHOO⋯H₂O] → CH₃CH(OH)OOH
Both syn- and anti-CH₃CHOO conformers react with water to produce the same product, hydroxyethyl (B10761427) hydroperoxide (HEHP).[1] However, the barrier heights for the transition states differ, with the reaction being more favorable for the anti-conformer.[1] For the less reactive syn-CH₃CHOO, a "roaming" mechanism in the entrance channel has been proposed to explain its enhanced reactivity with water, where the water molecule moves around the Criegee intermediate before finding the optimal geometry for reaction.[3]
Below is a Graphviz diagram illustrating the reaction pathway for the formation of this compound from the anti-CH₃CHOO conformer and water.
Quantitative Data
The kinetics of the reactions of syn- and anti-CH₃CHOO are critical for atmospheric models. The following tables summarize the experimentally determined and theoretically calculated rate coefficients for the key reactions of these Criegee intermediates.
Table 1: Rate Coefficients for the Reaction of syn-CH₃CHOO with Water
| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method | Reference |
| 283 | (2.5 ± 1.2) × 10⁻¹⁶ | Experimental (LIF) | [3] |
| 298 | (4.3 ± 2.0) × 10⁻¹⁶ | Experimental (LIF) | [3] |
| 308 | (5.5 ± 2.6) × 10⁻¹⁶ | Experimental (LIF) | [3] |
| 318 | (6.5 ± 3.1) × 10⁻¹⁶ | Experimental (LIF) | [3] |
| Room Temp. | < 4 × 10⁻¹⁵ | Experimental (Upper Limit) | [3] |
| Room Temp. | 1.98 × 10⁻¹⁹ | Theoretical | [4] |
Table 2: Rate Coefficients for the Reaction of anti-CH₃CHOO with Water
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method | Reference |
| H₂O (monomer) | 3.40 × 10⁻¹⁴ | Theoretical | [4] |
| (H₂O)₂ (dimer) | 1.60 × 10⁻¹¹ | Theoretical | [4] |
Table 3: Unimolecular Decay Rate Coefficients for CH₃CHOO Conformers at 298 K and 760 Torr
| Conformer | Rate Coefficient (s⁻¹) | Method | Reference |
| syn-CH₃CHOO | 150 +176/-81 | MESMER Simulations | [5][6] |
| syn-CH₃CHOO | 146 ± 31 | Experimental | [7] |
| anti-CH₃CHOO | 54 +34/-21 | MESMER Simulations | [5][6][8] |
Experimental Protocols
The study of Criegee intermediate reactions requires sophisticated experimental techniques due to their high reactivity and transient nature. A common approach involves the generation of Criegee intermediates via laser flash photolysis of a suitable precursor, followed by time-resolved detection of either the Criegee intermediate itself or its reaction products.
Generation of Ethyl Criegee Intermediates
A widely used method for producing gas-phase ethyl Criegee intermediates is the reaction of ethyl iodide radicals (CH₃CHI) with molecular oxygen (O₂). The ethyl iodide radicals are typically generated by the photolysis of 1,1-diiodoethane (B1619546) (CH₃CHI₂) using a pulsed excimer laser.[6][9]
The reaction sequence is as follows:
-
Photodissociation: CH₃CHI₂ + hν → CH₃CHI + I
-
Reaction with Oxygen: CH₃CHI + O₂ → CH₃CHOO + I
This method allows for the clean and rapid generation of CH₃CHOO in a controlled laboratory setting.
Detection Techniques
Several sensitive and selective detection methods are employed to monitor the kinetics of Criegee intermediate reactions:
-
Time-Resolved Broadband UV Absorption Spectroscopy: This technique is used to directly monitor the concentration of Criegee intermediates by their characteristic broad absorption features in the UV region.[6][9]
-
Photoionization Mass Spectrometry (PIMS): PIMS, often utilizing tunable vacuum ultraviolet (VUV) synchrotron radiation, allows for the mass-selective detection of Criegee intermediates and their reaction products, providing high sensitivity and isomer specificity.[10][11]
-
Laser-Induced Fluorescence (LIF): LIF is a highly sensitive method for detecting specific radical species, such as the OH radical, which is a product of the unimolecular decay of syn-CH₃CHOO.[3] By monitoring the OH concentration, the kinetics of the Criegee intermediate reactions can be inferred.
-
Fourier-Transform Microwave (FTMW) Spectroscopy: FTMW spectroscopy is a powerful tool for the structural characterization of molecules in the gas phase. It has been successfully used to identify the reaction product, hydroxythis compound, and the pre-reactive complex between CH₃CHOO and water.[1][2]
The following Graphviz diagram illustrates a typical experimental workflow for studying the kinetics of Criegee intermediate reactions.
Conclusion
The formation of this compound from the reaction of the ethyl Criegee intermediate (CH₃CHOO) with water is a fundamental process in atmospheric chemistry. The conformer-specific reactivity of syn- and anti-CH₃CHOO highlights the intricate nature of these reactions. While significant progress has been made in recent years in quantifying the reaction rates and elucidating the mechanisms, particularly through advanced experimental and theoretical methods, uncertainties still exist. Further research is needed to refine the kinetic data under a wider range of atmospheric conditions and to fully understand the role of the "roaming" mechanism in the reaction of syn-CH₃CHOO with water. A comprehensive understanding of these processes is crucial for improving the accuracy of atmospheric models and for predicting the impact of Criegee intermediate chemistry on air quality and climate.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. dcls.dicp.ac.cn [dcls.dicp.ac.cn]
- 4. Competition between H2O and (H2O)2 reactions with CH2OO/CH3CHOO - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unimolecular Kinetics of Stabilized CH3CHOO Criegee Intermediates: syn-CH3CHOO Decomposition and anti-CH3CHOO Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osti.gov [osti.gov]
- 11. Direct Kinetic Measurements of a Criegee Intermediate [als.lbl.gov]
Gas-Phase Reactions of Ethyl Hydroperoxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydroperoxide (C₂H₅OOH), a simple alkyl hydroperoxide, plays a significant role as a reactive intermediate in various atmospheric and combustion processes. Its gas-phase reactions are crucial in understanding atmospheric oxidation pathways, the formation of secondary pollutants, and the low-temperature combustion of hydrocarbons. This technical guide provides an in-depth overview of the core gas-phase reactions of this compound, including its unimolecular decomposition and bimolecular reactions, with a focus on quantitative data, detailed experimental protocols, and reaction pathway visualizations.
Core Gas-Phase Reactions of this compound
The atmospheric fate and combustion chemistry of this compound are primarily governed by its thermal stability and its reactivity towards key radicals, most notably the hydroxyl radical (OH).
Unimolecular Decomposition
The thermal decomposition of this compound is a critical process, particularly at elevated temperatures found in combustion environments. The dominant pathway for this unimolecular reaction is the homolytic cleavage of the weak peroxide (O-O) bond, leading to the formation of an ethoxy radical (C₂H₅O) and a hydroxyl radical (OH).[1]
Reaction: C₂H₅OOH → C₂H₅O• + •OH
Theoretical studies have been instrumental in quantifying the kinetics of this decomposition. The high-pressure limit rate constant for this reaction has been determined through ab initio calculations and RRKM theory.
Table 1: Unimolecular Decomposition Rate Constant for C₂H₅OOH → C₂H₅O• + •OH [1]
| Temperature (K) | Rate Constant (s⁻¹) |
| 298 | 1.1 x 10⁻⁷ |
| 500 | 2.5 x 10¹ |
| 800 | 1.3 x 10⁷ |
| 1000 | 1.5 x 10⁹ |
Note: These values are calculated based on the Arrhenius expression provided in the cited literature and may vary with pressure.
The following diagram illustrates the primary unimolecular decomposition pathway of this compound.
Bimolecular Reaction with Hydroxyl Radical (•OH)
In the Earth's troposphere, the reaction with the hydroxyl radical is a major sink for many volatile organic compounds, including this compound. This reaction proceeds primarily through hydrogen abstraction from different sites on the this compound molecule. Theoretical studies on analogous hydroxyalkyl hydroperoxides suggest that hydrogen abstraction from the hydroperoxyl (-OOH) group is a dominant channel.
Potential Reaction Channels:
-
H-abstraction from the -OOH group: C₂H₅OOH + •OH → C₂H₅OO• + H₂O
-
H-abstraction from the -CH₂- group: C₂H₅OOH + •OH → •CH(CH₃)OOH + H₂O
-
H-abstraction from the -CH₃ group: C₂H₅OOH + •OH → CH₂(•)CH₂OOH + H₂O
Currently, there is a notable lack of experimentally determined rate constants and branching ratios for the specific reaction between this compound and the hydroxyl radical in the gas phase. Theoretical studies on similar, more complex hydroxyalkyl hydroperoxides indicate that H-abstraction from the -OOH group is often the most favorable pathway. For hydroxymthis compound (HOCH₂OOH), for instance, H-abstraction from the -OOH group is the dominant initiation reaction with OH radicals.
Further experimental and theoretical work is required to accurately quantify the kinetics and product distribution of the C₂H₅OOH + •OH reaction.
The following diagram illustrates the potential atmospheric degradation pathways of this compound initiated by the hydroxyl radical.
Formation Pathways of this compound
This compound is primarily formed in the gas phase through the recombination of ethyl peroxy radicals (C₂H₅O₂•) with hydroperoxyl radicals (HO₂•). This reaction is a significant pathway in the atmospheric oxidation of ethane (B1197151) and other small hydrocarbons.
Reaction: C₂H₅O₂• + HO₂• → C₂H₅OOH + O₂
This formation route is illustrated in the following diagram.
Experimental Protocols for Studying Gas-Phase Reactions
The study of gas-phase reactions of labile species like this compound requires specialized experimental techniques. Flow tube reactors and flash photolysis coupled with sensitive detection methods are commonly employed.
Flow Tube Reactor Coupled with Mass Spectrometry
This method allows for the study of reaction kinetics under controlled conditions of temperature, pressure, and reactant concentrations.
Experimental Workflow:
-
Reactant Generation:
-
This compound can be synthesized and purified offline or generated in situ.
-
Hydroxyl radicals (•OH) are typically produced by the reaction of H atoms with NO₂ or by the photolysis of a suitable precursor like H₂O₂ or O₃/H₂O.
-
-
Reaction Zone:
-
The reactants are introduced into a flow tube, a cylindrical reactor where they mix and react for a defined residence time.
-
The flow tube is often coated with an inert material (e.g., halocarbon wax) to minimize wall reactions.
-
The temperature of the flow tube is precisely controlled.
-
-
Detection:
-
A portion of the gas mixture is continuously sampled from the flow tube into a mass spectrometer (e.g., Chemical Ionization Mass Spectrometry - CIMS) for the detection of reactants and products.
-
The reaction time is varied by changing the flow rate of the carrier gas or the position of the reactant injector.
-
-
Data Analysis:
-
The decay of the this compound concentration or the formation of products is monitored as a function of reaction time to determine the rate constant.
-
The following diagram outlines the workflow for a typical flow tube experiment.
Flash Photolysis-Resonance Fluorescence (FP-RF)
This technique is well-suited for measuring the rate constants of fast radical-molecule reactions.
Experimental Protocol:
-
Precursor Mixture Preparation: A mixture of this compound, a photolytic precursor for OH radicals (e.g., H₂O₂), and a buffer gas (e.g., He or N₂) is prepared in a reaction cell.
-
Radical Generation: A short, intense pulse of UV light from a flash lamp or an excimer laser is used to photolyze the precursor, generating a transient concentration of OH radicals.
-
Radical Detection: The decay of the OH radical concentration is monitored in real-time using resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by OH radicals. The subsequent fluorescence emitted by the excited OH radicals is detected by a photomultiplier tube.
-
Kinetic Analysis: The pseudo-first-order decay of the OH fluorescence signal is measured in the presence of a known excess concentration of this compound. By varying the concentration of this compound, the bimolecular rate constant for the C₂H₅OOH + •OH reaction can be determined from a plot of the pseudo-first-order rate constant versus the this compound concentration.
Conclusion
The gas-phase reactions of this compound are fundamental to understanding atmospheric and combustion chemistry. While its unimolecular decomposition is relatively well-characterized by theoretical studies, significant gaps remain in the experimental data for its bimolecular reactions, particularly with the hydroxyl radical. Further research employing advanced experimental techniques, such as those outlined in this guide, is essential to accurately determine the kinetic parameters and product distributions of these important reactions. Such data will be invaluable for improving the accuracy of atmospheric and combustion models, leading to a better understanding of air quality, climate, and energy conversion processes.
References
The O-O Bond of Ethyl Hydroperoxide: A Comprehensive Technical Analysis of its Dissociation Energy
For Immediate Release
This technical guide provides an in-depth analysis of the oxygen-oxygen (O-O) bond dissociation energy (BDE) of ethyl hydroperoxide (CH₃CH₂OOH). This document is intended for researchers, scientists, and drug development professionals interested in the thermochemical properties and reactivity of organic hydroperoxides. The guide synthesizes computational and experimental data, details relevant experimental methodologies, and provides visualizations of key chemical processes.
Quantitative Overview of the O-O Bond Dissociation Energy
The O-O bond in this compound is a critical determinant of its stability and reactivity. Its relatively low bond dissociation energy makes it a key intermediate in combustion, atmospheric chemistry, and biological systems where it can act as a source of reactive radicals. A summary of computationally and experimentally determined O-O BDE values is presented in Table 1.
| BDE (kcal/mol) | BDE (kJ/mol) | Method | Reference |
| ~42.7 ± 1.5 | ~178.7 ± 6.3 | Computational | --INVALID-LINK-- |
| ~45.4 | ~190 | Computational (CBS-QB3/APNO) | --INVALID-LINK-- |
| < 44 | < 184 | Experimental (Vibrational-Torsional Excitation and Photodissociation) | --INVALID-LINK-- |
| ~45 | ~188 | Computational (G2 level of theory for CH₃OOH, analogous to this compound) | --INVALID-LINK-- |
Table 1: Summary of O-O Bond Dissociation Energy (BDE) for this compound. This table presents a compilation of BDE values obtained from various computational and experimental studies. The data highlights a general consensus around a BDE value in the range of 42-46 kcal/mol.
Experimental Determination of the O-O Bond Dissociation Energy
Generalized Experimental Protocol for Photoacoustic Calorimetry
This protocol describes the general steps for determining the O-O bond dissociation energy of a hydroperoxide, such as this compound, using photoacoustic calorimetry.
Objective: To measure the enthalpy change associated with the homolytic cleavage of the O-O bond in this compound upon photoinitiation.
Materials:
-
This compound solution of known concentration in a suitable solvent (e.g., benzene, acetonitrile).
-
A photolabile radical initiator (e.g., di-tert-butyl peroxide) for calibration and as a reference.
-
A suitable solvent transparent at the excitation wavelength.
-
High-purity nitrogen or argon gas for deoxygenation.
Instrumentation:
-
Pulsed laser system (e.g., Nd:YAG laser with appropriate wavelength selection).
-
Photoacoustic calorimeter cell with a piezoelectric transducer.
-
Digital oscilloscope for signal acquisition.
-
UV-Vis spectrophotometer for absorbance measurements.
-
Temperature control system.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have a suitable absorbance at the laser excitation wavelength. Deoxygenate the solution by bubbling with an inert gas to prevent side reactions with oxygen.
-
Instrument Setup:
-
Assemble the photoacoustic calorimetry setup as shown in the workflow diagram below.
-
Equilibrate the sample cell to the desired temperature.
-
Align the laser beam to pass through the center of the sample cell.
-
-
Calibration:
-
Fill the cell with a solution of a well-characterized radical initiator (e.g., di-tert-butyl peroxide) in the same solvent.
-
Irradiate the sample with laser pulses of known energy.
-
Record the photoacoustic signal (pressure wave) generated by the non-radiative decay processes following photoexcitation.
-
The amplitude of this signal is proportional to the heat released. Use the known thermochemical properties of the initiator to establish a calibration constant for the system.
-
-
Measurement of this compound:
-
Replace the calibration solution with the deoxygenated this compound solution.
-
Irradiate the sample with laser pulses of the same energy used for calibration.
-
Record the resulting photoacoustic signal.
-
-
Data Analysis:
-
The bond dissociation enthalpy (ΔH) is calculated from the difference in the photoacoustic signal amplitudes between the sample and a non-reactive reference, taking into account the energy of the absorbed photon and the quantum yield of dissociation.
-
The analysis involves deconvoluting the observed signal to separate the heat released from the bond dissociation from other photophysical processes.
-
Visualizing Methodologies and Pathways
Experimental Workflow for Photoacoustic Calorimetry
The following diagram illustrates the typical workflow for determining the bond dissociation energy of this compound using photoacoustic calorimetry.
Generic Reactive Oxygen Species (ROS) Signaling Pathway
While a specific signaling pathway directly involving this compound is not well-documented in the context of drug development, organic hydroperoxides are known to contribute to cellular oxidative stress. The following diagram illustrates a generic signaling pathway initiated by reactive oxygen species (ROS), where an organic hydroperoxide could act as an initiator.
Conclusion
The O-O bond dissociation energy of this compound is a key parameter governing its chemical behavior. Computational studies consistently place this value in the range of 42-46 kcal/mol. Experimental verification, though challenging, can be achieved using techniques such as photoacoustic calorimetry. In biological contexts, while not a primary signaling molecule itself, this compound and other organic hydroperoxides can contribute to the pool of reactive oxygen species that modulate various signaling pathways, impacting cellular fate. This guide provides a foundational understanding of these aspects for professionals in research and drug development.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Henry's Law Constant of Ethyl Hydroperoxide
Executive Summary
This compound (C₂H₅OOH) is an organic peroxide of significant interest in atmospheric chemistry, combustion processes, and as a radical reservoir in biological systems.[1][2] Its partitioning between the gas and aqueous phases, governed by the Henry's Law constant, is a critical parameter for understanding its environmental fate, transport, and reactivity. This document provides a comprehensive overview of the Henry's Law constant for this compound, including experimentally determined values, the detailed protocol for its measurement, and key chemical pathways involving this compound.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its behavior. It is a colorless liquid that is miscible with water and diethyl ether.[2][3] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆O₂ | [2][4][5] |
| Molar Mass | 62.07 g/mol | [2][5] |
| Density | 0.948 g/cm³ | [2][4] |
| Boiling Point | 95 °C at 760 mmHg | [2][3][4] |
| Flash Point | 11.3 °C | [2][4] |
| pKa | 11.80 (at 25 °C) | [2][4] |
| logP | 0.49590 | [2][4] |
| Vapor Pressure | 27.4 mmHg at 25 °C | [4] |
Henry's Law Constant for this compound
The Henry's Law constant (K_h) quantifies the solubility of a gas in a liquid. For this compound, this value is crucial for modeling its distribution in the atmosphere. The first experimental determination of its temperature-dependent solubility was conducted by O'Sullivan et al. (1996).[6][7][8] The study confirmed that this compound obeys Henry's Law over a nominal concentration range of 10⁻⁶ to 10⁻² M.[6][7]
The temperature dependence of the Henry's Law constant can be expressed using the van 't Hoff equation:
ln(K_h) = A/T - B
Where:
-
K_h is the Henry's Law constant in M/atm
-
T is the temperature in Kelvin (K)
-
A and B are compound-specific coefficients
The experimentally determined values for this compound are presented below.
| Parameter | Value |
| K_h at 25 °C (298.15 K) | 336 ± 20 M atm⁻¹ |
| Coefficient A (K) | 5995 ± 200 |
| Coefficient B (dimensionless) | 14.28 ± 0.70 |
| Temperature Range of Study | 4 to 28 °C |
Data sourced from O'Sullivan et al. (1996).[6][7]
Experimental Protocol for Henry's Law Constant Determination
The following methodology was employed by O'Sullivan et al. (1996) for the determination of the Henry's Law constant for this compound.[6][7]
4.1 Synthesis and Purification this compound was synthesized and purified prior to the experiments to ensure sample integrity.
4.2 Experimental Setup A dynamic gas-stripping technique was utilized. The core of the apparatus consists of:
-
Gas Generation System: A temperature-controlled vessel containing an aqueous solution of this compound (the "source solution").
-
Stripping Chamber: A chamber where a carrier gas (zero air) is bubbled through the source solution, allowing the gas to equilibrate with the dissolved this compound.
-
Collection System: A series of impinger traps containing a collection solution to capture the this compound from the gas stream.
4.3 Procedure
-
Solution Preparation: Source and collection solutions were prepared. Measurements were conducted using solutions at either pH 3 or pH 6.[6][7]
-
Equilibration: A stream of zero air was passed through the source solution at a known volumetric flow rate (V_g). The system was allowed to reach equilibrium, where the partial pressure of this compound in the gas phase is proportional to its concentration in the aqueous phase.
-
Collection: The equilibrated gas stream was then directed through the collection solution at a known volumetric flow rate (V_a). The concentration of hydroperoxides in the collection solution was determined at intervals of 2.5 to 5 minutes.[7]
-
Temperature Control: The entire process was conducted at controlled temperatures ranging from 4 to 28 °C (277 to 301 K).[6][7][8]
-
Analysis: The concentration of hydroperoxides was measured using an analytical technique suitable for peroxides (e.g., high-performance liquid chromatography, HPLC).
4.4 Calculation The Henry's Law constant (K_h) was determined by plotting the equilibrium gas-phase partial pressure against the generation solution concentration at each temperature.[7] The calculation incorporates the aqueous- and gas-phase volumetric flow rates (V_a and V_g), the ideal gas constant (R), and the temperature (T).[7]
The workflow for this experimental determination is illustrated below.
Caption: Experimental workflow for determining the Henry's Law constant.
Key Chemical Pathways
This compound is involved in several key chemical reactions, particularly in atmospheric and combustion chemistry.
5.1 Atmospheric Formation A primary formation pathway for this compound in the troposphere is the cross-reaction between ethyl peroxy radicals (C₂H₅O₂) and hydroperoxyl radicals (HO₂).[1] This is a significant route for the generation of organic hydroperoxides from the oxidation of volatile organic compounds.[1]
Caption: Atmospheric formation of this compound.
5.2 Unimolecular Decomposition In combustion chemistry, this compound is an important intermediate.[1] Its unimolecular decomposition primarily occurs via the cleavage of the weak O-O bond, yielding an ethyl alkoxy radical and a hydroxyl radical.[1] This pathway is dominant in the temperature range of 300 to 1000 K.[1]
Caption: Unimolecular thermal decomposition of this compound.
5.3 Aqueous Decomposition with Ferrous Ions (Fenton-like Chemistry) In acidic aqueous solutions (pH 2), the decomposition of this compound can be catalyzed by ferrous ions (Fe²⁺).[1][9] This Fenton-like reaction produces an ethyl alkoxy radical, in contrast to the classic Fenton reaction with hydrogen peroxide which produces hydroxyl radicals.[1][9]
Caption: Fenton-like decomposition of this compound.
References
- 1. This compound | 3031-74-1 | Benchchem [benchchem.com]
- 2. This compound (3031-74-1) for sale [vulcanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound|lookchem [lookchem.com]
- 5. Hydroperoxide, ethyl | C2H6O2 | CID 62472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. "Henry's law constant determinations for hydrogen peroxide, methyl hydr" by Daniel W. O'Sullivan, Meehye Lee et al. [digitalcommons.uri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Vapor Pressure of Ethyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure of ethyl hydroperoxide at various temperatures. It includes tabulated quantitative data, detailed experimental protocols for key methodologies, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for professionals working in research, development, and drug discovery who require accurate data and established methods related to this compound.
Vapor Pressure of this compound
The vapor pressure of this compound is a critical physicochemical property influencing its behavior in various applications, including its handling, storage, and use in chemical synthesis. The following tables summarize the available experimental data.
Table 1: Vapor Pressure of this compound at Specific Temperatures
| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (Pa) |
| 25 | 298.15 | 27.4 | 3653.08 |
Data sourced from publicly available chemical property databases.[1]
Table 2: Temperature at Specified Vapor Pressures for this compound
| Vapor Pressure (Pa) | Temperature (°C) | Temperature (K) |
| 1 | -70 | 203.15 |
| 10 | -49 | 224.15 |
| 100 | -25 | 248.15 |
| 1000 (1 kPa) | 6.8 | 279.95 |
| 10000 (10 kPa) | 47.0 | 320.15 |
| 100000 (100 kPa) | 101 | 374.15 |
Note: Some values in this table were obtained by extrapolation and should be considered with appropriate caution.
Experimental Protocols
Accurate determination of vapor pressure and the synthesis of pure this compound are essential for reliable research. The following sections detail generalized experimental protocols applicable to this and similar organic hydroperoxides.
Synthesis of this compound
A common method for the synthesis of primary and secondary alkyl hydroperoxides involves the nucleophilic substitution of an alkyl sulfonate or halide with a source of hydroperoxide. The following is a generalized procedure based on established methods for hydroperoxide synthesis.
General Procedure for the Synthesis of Alkyl Hydroperoxides from an Alkyl Mesylate:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the corresponding alkyl mesylate (1 equivalent).
-
Solvent and Reagent Addition: Add a 9:1 mixture of methanol/water to achieve a concentration of 0.8 M, followed by the addition of a 35% aqueous solution of hydrogen peroxide (6 equivalents).
-
Cooling and Base Addition: Cool the stirred solution in an ice bath. Add a 50% (w/w) aqueous solution of potassium hydroxide (B78521) (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 14–24 hours.
-
Workup: Dilute the reaction mixture with water and diethyl ether. Separate the organic layer, and extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers and wash them three times with water and twice with brine. Dry the organic layer over magnesium sulfate (B86663) (MgSO4), filter, and concentrate the solution by rotary evaporation, ensuring the water bath temperature remains below 40 °C. The crude hydroperoxide can be further purified by silica (B1680970) flash chromatography.[2]
Below is a workflow diagram illustrating the key steps in this synthesis.
Measurement of Vapor Pressure
The vapor pressure of volatile organic compounds like this compound can be determined using various experimental techniques. The static method and the Knudsen effusion method are two common approaches.
Generalized Static Method for Vapor Pressure Measurement:
This method involves directly measuring the pressure of the vapor in thermodynamic equilibrium with its condensed phase in a closed system.
-
Apparatus Setup: A sample of the liquid is placed in a thermostated container connected to a pressure measuring device (e.g., a manometer or a pressure transducer). The system is designed to be leak-tight.
-
Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.
-
Equilibration: The container is brought to the desired temperature using a constant-temperature bath. The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes.
-
Data Collection: The vapor pressure is recorded at a series of different temperatures.
Generalized Knudsen Effusion Method for Low Vapor Pressures:
This technique is suitable for measuring low vapor pressures and relies on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.
-
Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely drilled small orifice in its lid.
-
High Vacuum: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion is measured using a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure is then calculated from the rate of mass loss using the Knudsen equation.
The following diagram illustrates the logical relationship in determining vapor pressure using experimental data.
Chemical Pathways
Understanding the decomposition pathways of this compound is crucial for its safe handling and application.
Unimolecular Decomposition
Theoretical studies have shown that the primary pathway for the unimolecular decomposition of this compound is the homolytic cleavage of the oxygen-oxygen (O-O) bond.[3][4][5] This reaction is dominant at temperatures ranging from 300 to 1000 K and accounts for over 99% of the decomposition.[3][4][5]
The decomposition reaction is as follows:
CH₃CH₂OOH → CH₃CH₂O• + •OH
This reaction produces an ethoxy radical (CH₃CH₂O•) and a hydroxyl radical (•OH).
The following diagram illustrates this dominant decomposition pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. Fenton-Inspired C–H Functionalization: Peroxide-Directed C–H Thioetherification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unimolecular decomposition of this compound: ab initio/Rice-Ramsperger-Kassel-Marcus theoretical prediction of rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Ethyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory synthesis of ethyl hydroperoxide (CH₃CH₂OOH), an important reagent and intermediate in various chemical synthesis processes.[1] The protocols focus on modern, efficient, and controlled methodologies, specifically the photocatalytic oxidation of ethane (B1197151) and the aqueous partial oxidation of ethane. Comprehensive safety precautions for handling organic peroxides are outlined, and quantitative data from cited experiments are presented for comparison. An experimental workflow diagram is included to provide a clear visual representation of the synthesis process.
Introduction
This compound is a colorless organic compound miscible with water and diethyl ether.[2][3] It serves as a valuable oxidizing agent and a source of reactive oxygen species in organic chemistry, facilitating the synthesis of various molecules.[1] Its applications extend to its use as a radical initiator in polymerization reactions and as a potential precursor in the pharmaceutical and materials science sectors.[1][2] Given its utility, reliable methods for its synthesis in a laboratory setting are of significant interest. This document details two contemporary synthesis routes.
Critical Safety Precautions
Organic hydroperoxides are potentially explosive and must be handled with extreme care. They can be sensitive to heat, shock, friction, and contaminants.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, flame-resistant laboratory coat, and heavy-duty protective gloves.[4][5] All work should be conducted in a chemical fume hood with the sash positioned as low as possible.
-
Handling: Use non-sparking tools and avoid friction or impact.[4] Prevent the formation of aerosols.[4] Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][7] Evaporation of volatile solvents can leave behind highly concentrated, explosive peroxide residues.[8]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed, original container.[4][6] It must be stored away from incompatible materials such as reducing agents, heavy metal compounds, acids, and alkalis.[6] Protect from sunlight.[6]
-
Spills and Waste Disposal: In case of a spill, absorb the liquid with an inert material like vermiculite (B1170534) or dry sand and place it in a designated container for hazardous waste.[6] Do not use combustible materials like paper towels for cleanup. Dispose of contents and containers in accordance with all local, regional, and national regulations.[5]
-
Detection of Peroxides: The presence of peroxides can be tested using potassium iodide (KI) strips. A positive test results in the formation of iodine, which will turn the strip a dark bluish color.[8]
Experimental Protocols
Method 1: Photocatalytic Oxidation of Ethane
This method utilizes a gold-on-tungsten trioxide (Au/WO₃) catalyst to achieve high yields of this compound from ethane and oxygen under visible light irradiation.[2]
Materials and Reagents:
-
Ethane (CH₃CH₃) gas
-
Oxygen (O₂) gas
-
Au/WO₃ photocatalyst
-
Solvent (e.g., acetonitrile)
-
Photoreactor equipped with a visible light source (e.g., 300W Xe lamp with a 420 nm cutoff filter)
-
Gas chromatograph (GC) for product analysis
Protocol:
-
Prepare the Au/WO₃ photocatalyst according to established literature procedures.
-
Disperse the Au/WO₃ catalyst in the chosen solvent within the photoreactor.
-
Seal the reactor and purge with ethane gas to remove air.
-
Pressurize the reactor with a mixture of ethane and oxygen gas.
-
Begin vigorous stirring to ensure a uniform suspension of the catalyst.
-
Irradiate the mixture with the visible light source while maintaining a constant temperature (e.g., room temperature or 100°C for thermally-assisted photocatalysis).[2]
-
After the specified reaction time (e.g., 2 hours), stop the irradiation and stirring.
-
Carefully vent the reactor and collect liquid samples for analysis.
-
Quantify the yield of this compound using gas chromatography with an appropriate standard for calibration.
Method 2: Aqueous Partial Oxidation of Ethane
This protocol describes the synthesis of this compound via the direct oxidation of ethane using hydrogen peroxide (H₂O₂) as the oxidant over unsupported gold-palladium (AuPd) nanoparticle catalysts.[2]
Materials and Reagents:
-
Ethane (CH₃CH₃) gas
-
Hydrogen peroxide (H₂O₂) solution
-
Unsupported AuPd nanoparticle catalyst
-
Deionized water
-
Glass reactor
-
Gas chromatograph (GC) for product analysis
Protocol:
-
Synthesize the unsupported AuPd nanoparticle catalyst as described in relevant publications.
-
Add the AuPd catalyst and deionized water to the glass reactor.
-
Bubble ethane gas through the aqueous suspension.
-
Introduce a controlled amount of hydrogen peroxide solution into the reactor. For optimal selectivity, use low H₂O₂ concentrations.[2]
-
Maintain the reaction at room temperature and atmospheric pressure for a short duration.
-
Collect liquid samples from the reactor for immediate analysis.
-
Analyze the samples by gas chromatography to determine the concentration of this compound. At low H₂O₂ concentrations and short reaction times, 100% selectivity towards this compound has been reported.[2]
Data Presentation
The following table summarizes the quantitative yield data for the photocatalytic synthesis of this compound as reported by Zhu et al. (2021).[2]
| Condition | Temperature | Reaction Time | Yield (μmol g⁻¹) | Apparent Quantum Efficiency (at 450 nm) |
| Visible Light Irradiation | Room Temperature | 2 hours | 1,887 | Not Reported |
| Thermally-Assisted Photocatalysis | 100°C | 2 hours | 11,233 | 17.9% |
Purification and Characterization
Purification: Crude this compound can be purified by vacuum distillation. However, this must be performed with extreme caution due to the thermal instability of peroxides. The distillation should be conducted behind a blast shield at the lowest possible temperature and pressure.
Characterization:
-
Gas Chromatography (GC): Used for quantitative analysis of reaction products and to determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the molecular structure of the hydroperoxide.
-
Infrared (IR) Spectroscopy: The O-H and O-O stretching bands can be identified.
-
Iodometric Titration: A classic method to determine the concentration of hydroperoxides in a solution.
Experimental Workflow Diagram
Caption: Workflow for photocatalytic synthesis of this compound.
References
- 1. Cas 3031-74-1,this compound | lookchem [lookchem.com]
- 2. This compound (3031-74-1) for sale [vulcanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. ecfibreglasssupplies.co.uk [ecfibreglasssupplies.co.uk]
- 6. famico.uk [famico.uk]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Photocatalytic Oxidation of Ethane to Ethyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ethyl hydroperoxide (CH₃CH₂OOH) through the photocatalytic oxidation of ethane (B1197151). The information is compiled from recent advancements in the field, offering a reproducible methodology for researchers.
Introduction
This compound is a valuable chemical intermediate and a promising radical reservoir for regulating oxidative stress in cells, with potential applications in cancer therapy. Traditional synthesis methods often require harsh conditions. Photocatalytic oxidation of ethane presents a milder and more sustainable alternative. This protocol focuses on a highly efficient visible-light-driven method utilizing a gold-decorated tungsten trioxide (Au/WO₃) catalyst.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data from key experiments on the photocatalytic oxidation of ethane.
Table 1: Catalyst Performance in this compound Synthesis
| Catalyst | Light Source | Temperature (°C) | Reaction Time (h) | This compound Yield (μmol gcat⁻¹) | Other Products (μmol gcat⁻¹) | Apparent Quantum Efficiency (%) | Reference |
| Au/WO₃ | Visible Light | Room Temp. (~35) | 2 | 1887 | CH₃CHO (621), CH₃COOH (585) | - | [1][3][4] |
| Au/WO₃ | Visible Light | 100 | 2 | 11233 | CH₃CHO, CH₃COOH, CH₃CH₂OH | 17.9 (at 450 nm) | [1][2][5] |
| AuPd nanoparticles | - | Room Temp. | - | Primary product with 100% selectivity at low H₂O₂ concentrations | C₂ oxygenates | - | [5] |
Table 2: Effect of Temperature on Product Yield using Au/WO₃ Catalyst
| Temperature (°C) | This compound Yield (μmol gcat⁻¹) |
| Room Temperature | 1887 |
| 50 | Increased Yield |
| 100 | 11233 |
| 150 | Decreased Yield |
| 180 | Decreased Yield |
| 200 | Decreased Yield |
| Note: Yields of other products such as acetaldehyde, acetic acid, and ethanol (B145695) also vary with temperature. The decrease in yield above 100°C is attributed to overoxidation and decreased gas solubility.[1][6] |
Experimental Protocols
Catalyst Preparation: Photodeposition of Au on WO₃
This protocol describes the synthesis of the Au/WO₃ photocatalyst.
Materials:
-
Monoclinic WO₃ nanoparticles
-
Chloroauric acid (HAuCl₄) solution
-
Deionized (DI) water
-
Methanol
Equipment:
-
Beaker
-
Stir plate
-
UV lamp (e.g., 300W Xenon lamp with a cutoff filter for λ > 420 nm)
-
Centrifuge
-
Oven
Procedure:
-
Disperse a specific amount of WO₃ nanoparticles in a solution of DI water and methanol.
-
Add a calculated amount of HAuCl₄ solution to the suspension to achieve the desired Au loading (e.g., 0.33 wt%).
-
Stir the suspension in the dark for 30 minutes to ensure thorough mixing and adsorption.
-
Irradiate the suspension with a UV lamp under continuous stirring for a specified duration to photodeposit Au nanoparticles onto the WO₃ surface.
-
After irradiation, collect the solid catalyst by centrifugation.
-
Wash the collected catalyst multiple times with DI water to remove any unreacted precursors or byproducts.
-
Dry the final Au/WO₃ catalyst in an oven at a low temperature (e.g., 60°C) overnight.
Photocatalytic Oxidation of Ethane
This protocol details the procedure for the synthesis of this compound.
Materials:
-
Au/WO₃ photocatalyst
-
High-purity ethane (C₂H₆) gas
-
High-purity oxygen (O₂) gas
-
Deionized (DI) water
Equipment:
-
Photocatalytic reactor (e.g., a gas-tight stainless steel or quartz reactor with a window for light irradiation)
-
Visible light source (e.g., 300W Xenon lamp with a 420 nm cutoff filter)
-
Gas mass flow controllers
-
Magnetic stirrer or mechanical stirrer
-
Temperature controller (for reactions above room temperature)
-
Gas chromatograph (GC) for gas phase analysis
-
High-performance liquid chromatograph (HPLC) for liquid phase analysis
Procedure:
-
Introduce a measured amount of the Au/WO₃ catalyst and a specific volume of DI water into the photocatalytic reactor.
-
Seal the reactor and purge with ethane and oxygen at desired flow rates to remove air and saturate the solution with the reactant gases.
-
Set the desired reaction temperature using the temperature controller.
-
Commence stirring to ensure a uniform suspension of the catalyst.
-
Turn on the visible light source to initiate the photocatalytic reaction.
-
Run the reaction for the desired duration (e.g., 2 hours).
-
After the reaction, turn off the light source and cool the reactor to room temperature if heated.
-
Collect the liquid and gas samples for analysis.
Product Analysis
Liquid Phase Analysis (this compound, Acetaldehyde, Acetic Acid, Ethanol):
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Details: An HPLC system equipped with a suitable column (e.g., C18) can be used. For the specific detection of hydroperoxides, a post-column derivatization system followed by fluorescence detection is highly effective.[7][8] This involves the reaction of the hydroperoxide with an agent like p-hydroxyphenylacetic acid in the presence of peroxidase to produce a fluorescent compound. Other products like aldehydes, carboxylic acids, and alcohols can be quantified using a refractive index (RI) or UV detector.
Gas Phase Analysis (Ethane, Oxygen, Carbon Dioxide):
-
Method: Gas Chromatography (GC).
-
Details: A GC equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) can be used to analyze the composition of the gas phase. This allows for the quantification of unreacted ethane and oxygen, as well as the detection of any gaseous byproducts like carbon dioxide, which would indicate overoxidation.
Visualizations
Experimental Workflow
Caption: Workflow for the photocatalytic synthesis and analysis of this compound.
Proposed Reaction Pathway
References
- 1. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (3031-74-1) for sale [vulcanchem.com]
- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 7. "Method for the Collection and HPLC Analysis of Hydrogen Peroxide and C" by Meehye Lee, Birgitta C. Noone et al. [digitalcommons.uri.edu]
- 8. researchgate.net [researchgate.net]
Ethyl Hydroperoxide: Application Notes and Protocols for Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydroperoxide (CH₃CH₂OOH) is an organic peroxide that can serve as a valuable radical initiator for various polymerization reactions.[1][2] Like other organic peroxides, its utility stems from the thermally or chemically induced homolytic cleavage of the weak oxygen-oxygen bond, which generates reactive free radicals capable of initiating polymer chain growth.[3][4] This document provides detailed application notes and protocols for the use of this compound in free-radical polymerization, with a focus on its application in the synthesis of polymers relevant to research and drug development. Due to the limited availability of specific kinetic data for this compound, this guide also incorporates data from analogous hydroperoxides, such as tert-butyl hydroperoxide and cumene (B47948) hydroperoxide, to provide a comprehensive framework for its application.
Organic hydroperoxides can be utilized in both thermal and redox-initiated polymerization systems.[5][6] Thermal initiation involves the decomposition of the hydroperoxide at elevated temperatures, while redox initiation allows for polymerization at lower temperatures through the interaction of the hydroperoxide with a reducing agent.[5][7] The choice of initiation method depends on the monomer, desired polymer properties, and processing conditions.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆O₂ | [1][8] |
| Molecular Weight | 62.07 g/mol | [1][8] |
| Appearance | Colorless liquid | [1][9] |
| Boiling Point | 95 °C | [1] |
| Melting Point | -100 °C | [1] |
| Solubility | Miscible with water and diethyl ether | [1][9] |
| Flash Point | 11.3 °C | [9] |
| pKa | 11.80 (at 25 °C) | [9] |
Comparative Decomposition Data of Analogous Hydroperoxides
| Initiator | Solvent | Temperature for 10-hr Half-Life (°C) | Activation Energy (kJ/mol) |
| tert-Butyl Hydroperoxide | Dodecane | 133 | 154 |
| Cumene Hydroperoxide | Dodecane | 134 | 147 |
| Di-tert-Butyl Peroxide | Benzene | 129 | 158 |
This data is compiled from various sources and should be used as a general guideline.
Visualization of Key Processes
Mechanism of Radical Initiation by this compound
Caption: Free-radical polymerization initiated by this compound.
Experimental Workflow for Bulk Polymerization
Caption: A typical workflow for bulk polymerization using a radical initiator.
Experimental Protocols
Safety Precautions: Organic peroxides are potentially explosive and should be handled with care.[12] Always work behind a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid friction, impact, and contamination with metals. Store this compound according to safety data sheet (SDS) recommendations, typically in a cool, dark place away from heat sources.
Protocol 1: Thermal Initiation of Styrene (B11656) Bulk Polymerization
This protocol is adapted from general procedures for styrene polymerization with peroxide initiators.[13][14]
Materials:
-
Styrene monomer
-
This compound
-
Methanol (for precipitation)
-
Toluene (optional, for solution polymerization)
-
Reaction vessel (e.g., Schlenk flask or three-neck round-bottom flask)
-
Condenser
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Monomer Preparation: Purify the styrene monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In the reaction vessel, add the purified styrene monomer.
-
Initiator Addition: Add the desired amount of this compound. A starting concentration of 0.1-1.0 mol% relative to the monomer is recommended.
-
Degassing: To remove dissolved oxygen, which inhibits polymerization, purge the mixture with nitrogen or argon for 20-30 minutes while stirring. For more rigorous oxygen removal, perform three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-120°C, to be determined experimentally based on the desired reaction rate) under a positive pressure of inert gas. Stir the mixture continuously. The viscosity will increase as the polymerization proceeds.
-
Termination: After the desired reaction time (typically several hours), or when the desired conversion is reached, cool the reaction vessel in an ice bath to quench the polymerization.
-
Precipitation and Purification: If the polymer is solid at room temperature, dissolve it in a minimal amount of a suitable solvent like toluene. Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously to precipitate the polystyrene.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Redox-Initiated Emulsion Polymerization of an Acrylate (B77674) Monomer
This protocol is a generalized procedure for the emulsion polymerization of acrylates using a hydroperoxide-based redox system.[5][6] This method is suitable for producing polymer latexes at lower temperatures.
Materials:
-
Acrylate monomer (e.g., methyl methacrylate, butyl acrylate)
-
This compound (oxidant)
-
Reducing agent (e.g., ascorbic acid, sodium formaldehyde (B43269) sulfoxylate)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Deionized water
-
Reaction vessel with a mechanical stirrer, condenser, nitrogen inlet, and ports for addition.
-
Water bath
Procedure:
-
Aqueous Phase Preparation: In the reaction vessel, dissolve the surfactant in deionized water. Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Emulsion Formation: Add the acrylate monomer to the aqueous phase while stirring vigorously under a nitrogen blanket to form a stable emulsion.
-
Initiation: Heat the emulsion to the desired reaction temperature (e.g., 40-60°C).
-
Redox System Addition: Prepare separate solutions of this compound and the reducing agent in deionized water. Add the reducing agent solution to the reactor, followed by the dropwise addition of the this compound solution over a period of time.
-
Polymerization: Maintain the reaction at the set temperature under constant stirring and a nitrogen atmosphere. Monitor the reaction progress by observing changes in appearance (e.g., from milky white to a bluish tint) and by taking samples to determine monomer conversion (e.g., via gravimetry).
-
Completion and Cooling: Once the desired conversion is achieved, stop the addition of the initiator and cool the reactor to room temperature.
-
Purification: The resulting polymer latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.
Application Notes
-
Initiator Concentration: The concentration of this compound will affect the molecular weight of the resulting polymer and the rate of polymerization. Higher initiator concentrations generally lead to lower molecular weight polymers and faster reaction rates.
-
Temperature Selection: For thermal initiation, the reaction temperature is a critical parameter that controls the rate of radical generation. The optimal temperature should be determined based on the half-life of this compound at various temperatures. As a starting point, temperatures used for tert-butyl hydroperoxide or cumene hydroperoxide can be used.[15]
-
Redox Systems: The use of a redox system with this compound allows for polymerization at significantly lower temperatures, which can be advantageous for temperature-sensitive monomers or for achieving specific polymer properties. The choice of reducing agent can influence the initiation efficiency.
-
Monomer Compatibility: this compound is expected to be effective for the polymerization of a wide range of vinyl monomers, including styrenics, acrylates, methacrylates, and vinyl acetate.[16]
-
Solvent Effects: The choice of solvent can influence the decomposition rate of the initiator and the kinetics of polymerization. The miscibility of this compound in both water and some organic solvents offers flexibility in the choice of polymerization medium.[1][9]
-
Characterization: The resulting polymers should be characterized to determine their molecular weight, molecular weight distribution (e.g., by Gel Permeation Chromatography - GPC), and structure (e.g., by Nuclear Magnetic Resonance - NMR spectroscopy).[17]
Conclusion
This compound is a promising radical initiator for the synthesis of a variety of polymers. While specific kinetic data for this compound is not as abundant as for other commercial initiators, the principles of free-radical polymerization and data from analogous hydroperoxides provide a solid foundation for its application. The protocols and notes provided herein are intended to serve as a starting point for researchers. Experimental optimization of initiator concentration, temperature, and reaction time is crucial for achieving the desired polymer properties for specific applications in research and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cas 3031-74-1,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Redox initiator systems for emulsion polymerization of acrylates | Publicación [silice.csic.es]
- 7. Activation of alkyl hydroperoxides by manganese complexes of tmtacn for initiation of radical polymerisation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound (3031-74-1) for sale [vulcanchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. US4600755A - Free radical initiated polymerization of polymerizable ethylenically unsaturated monomer component in the presence of hydrogen peroxide - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application of Ethyl Hydroperoxide in Selective Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydroperoxide (EHP) is an organic peroxide that serves as a versatile and reactive oxidizing agent in selective organic synthesis. Its application, alongside closely related analogues like ethylbenzene (B125841) hydroperoxide (EBHP) and 1-phenylthis compound, is prominent in a variety of metal-catalyzed oxidation reactions. These reagents are instrumental in the stereoselective introduction of oxygen-containing functional groups into organic molecules, a critical step in the synthesis of complex pharmaceuticals and fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in key synthetic transformations, including the epoxidation of alkenes, the oxidation of sulfides to sulfoxides, and the oxidation of alcohols. Safety considerations for handling these potent oxidizing agents are also addressed.
Safety Precautions
Organic hydroperoxides are potentially explosive and should be handled with extreme care. They can be sensitive to shock, heat, and friction. It is imperative to use appropriate personal protective equipment (PPE), including safety goggles, face shields, and flame-resistant laboratory coats. All manipulations should be conducted in a well-ventilated fume hood, and contact with metals should be minimized to prevent catalytic decomposition. Store hydroperoxides in their original containers in a cool, dark, and well-ventilated area, away from incompatible materials.
Application Notes
This compound and its derivatives are effective oxidants in a range of selective oxidation reactions, often employed in conjunction with transition metal catalysts.
-
Epoxidation of Alkenes: In the presence of molybdenum, titanium, or vanadium catalysts, ethylbenzene hydroperoxide is widely used for the epoxidation of alkenes. This reaction is of significant industrial importance, for instance, in the production of propylene (B89431) oxide. The choice of catalyst and reaction conditions can influence the selectivity and yield of the resulting epoxide.
-
Asymmetric Sulfoxidation: Chiral titanium complexes, in particular, can catalyze the asymmetric oxidation of prochiral sulfides to chiral sulfoxides using alkyl hydroperoxides. While direct protocols with this compound are not extensively documented, its analogue, 1-phenylthis compound, has been successfully employed to achieve high enantioselectivity in the synthesis of optically active sulfoxides, which are valuable intermediates in pharmaceutical synthesis.
-
Oxidation of Alcohols: Metal-catalyzed oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones can be achieved using alkyl hydroperoxides. This transformation offers an alternative to traditional chromium- or manganese-based oxidants.
Data Presentation
The following tables summarize quantitative data for representative selective oxidation reactions using this compound analogues.
Table 1: Titanium-Catalyzed Asymmetric Sulfoxidation of Methyl p-Tolyl Sulfide (B99878) with (S)-(-)-1-Phenylthis compound
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | Ti(Oi-Pr)₄ | CCl₄ | 20 | 24 | 85 | 75 | 80 (R) |
| 2 | Ti(Oi-Pr)₄ | Toluene (B28343) | 20 | 24 | 78 | 70 | 75 (R) |
| 3 | Ti(Oi-Pr)₄ | CH₂Cl₂ | 20 | 24 | 82 | 72 | 78 (R) |
Data adapted from studies on analogous hydroperoxides.
Table 2: Molybdenum-Catalyzed Epoxidation of 1-Octene (B94956) with Ethylbenzene Hydroperoxide
| Entry | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Epoxide (%) |
| 1 | Mo(CO)₆ | 80 | 4 | >95 | >90 |
| 2 | MoO₂(acac)₂ | 80 | 3 | >95 | >92 |
| 3 | Heterogeneous Mo/SiO₂ | 90 | 2 | 90 | 85 |
Data adapted from studies on analogous hydroperoxides.
Experimental Protocols
Protocol 1: Asymmetric Sulfoxidation of Methyl p-Tolyl Sulfide
This protocol is adapted from procedures using 1-phenylthis compound, a close analogue of this compound.
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(S)-(-)-1-Phenylthis compound solution in a suitable solvent (e.g., toluene)
-
Methyl p-tolyl sulfide
-
Anhydrous solvent (e.g., carbon tetrachloride, toluene, or dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Under an inert atmosphere, add the anhydrous solvent (e.g., 20 mL of CCl₄) to the flask.
-
Add titanium(IV) isopropoxide (0.1 mmol) to the solvent and stir the solution at room temperature.
-
Add methyl p-tolyl sulfide (1.0 mmol) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 20 °C) using a water bath.
-
Slowly add a solution of (S)-(-)-1-phenylthis compound (1.2 mmol) to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically after 24 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral sulfoxide.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Epoxidation of 1-Octene
This protocol is based on the well-established epoxidation of alkenes using ethylbenzene hydroperoxide.
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆) or Molybdenum(IV) oxide acetylacetonate (B107027) (MoO₂(acac)₂)
-
Ethylbenzene hydroperoxide (EBHP) solution (e.g., in ethylbenzene)
-
1-Octene
-
Anhydrous toluene or another suitable solvent
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate with a reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the solvent (e.g., 25 mL of toluene).
-
Add the molybdenum catalyst (e.g., 0.05 mmol of Mo(CO)₆).
-
Add 1-octene (10 mmol) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C).
-
Slowly add the ethylbenzene hydroperoxide solution (12 mmol) to the heated reaction mixture over a period of 30 minutes.
-
Maintain the reaction at the set temperature and monitor its progress by GC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
To decompose any remaining hydroperoxide, add a small amount of a reducing agent, such as a saturated aqueous solution of sodium sulfite, and stir for 30 minutes.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
The solvent can be removed under reduced pressure, and the product, 1,2-epoxyoctane, can be purified by distillation or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for selective oxidation.
Caption: Simplified catalytic cycle for titanium-catalyzed oxidation.
Ethyl Hydroperoxide: A Versatile Oxidizing Agent in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydroperoxide (CH₃CH₂OOH) is an organic peroxide that serves as a valuable oxidizing agent in a variety of organic transformations. Its utility stems from the reactive peroxy group (-OOH), which can deliver an oxygen atom to various substrates. While less common in literature than its tert-butyl analogue (TBHP), this compound and other simple alkyl hydroperoxides are effective reagents for epoxidation of alkenes, oxidation of sulfides, and in Baeyer-Villiger type reactions. This document provides an overview of its applications, detailed experimental protocols, and relevant safety information for its use in a research and development setting.
Physicochemical Properties and Synthesis
This compound is a colorless liquid miscible with water and diethyl ether.[1] Its synthesis can be achieved through several methods, including the photocatalytic oxidation of ethane (B1197151).[2][3]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂H₆O₂ |
| Molar Mass | 62.068 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Melting Point | -100 °C |
| Boiling Point | 95 °C |
Table 2: Synthesis of this compound via Photocatalytic Ethane Oxidation [2][4]
| Catalyst | Light Source | Temperature (°C) | Reaction Time (h) | Yield (μmol gcat⁻¹) | Apparent Quantum Efficiency (%) |
| Au/WO₃ | Visible Light | Room Temperature | 2 | 1887 | - |
| Au/WO₃ | Visible Light | 100 | 2 | 11233 | 17.9 (at 450 nm) |
Applications in Organic Synthesis
Epoxidation of Alkenes
This compound, like other alkyl hydroperoxides, is a key reagent in the epoxidation of alkenes, a fundamental transformation in organic synthesis for the formation of epoxides. Epoxides are valuable intermediates in the synthesis of diols, aminoalcohols, and ethers.[5] A prominent application of alkyl hydroperoxides is in the Sharpless asymmetric epoxidation of allylic alcohols.[5][6]
The Sharpless epoxidation allows for the enantioselective synthesis of 2,3-epoxyalcohols from primary or secondary allylic alcohols. The reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an alkyl hydroperoxide as the oxidant.[5] While tert-butyl hydroperoxide (TBHP) is commonly used, other alkyl hydroperoxides can also be employed.
Protocol 1: Asymmetric Epoxidation of a Prochiral Allylic Alcohol
This protocol is adapted from the Sharpless epoxidation using TBHP and serves as a representative procedure.
Materials:
-
Titanium(IV) isopropoxide
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
Allylic alcohol
-
This compound solution (in a suitable solvent like toluene (B28343) or dichloromethane)
-
Powdered 3Å molecular sieves
-
Anhydrous dichloromethane (B109758) (DCM)
-
Cooling bath (-20 °C)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add powdered 3Å molecular sieves.
-
Add anhydrous dichloromethane (DCM) to the flask.
-
Cool the flask to -20 °C using a cooling bath.
-
To the cooled and stirred suspension, add (+)-DET or (-)-DET (typically 0.06 equivalents relative to the allylic alcohol).
-
Add titanium(IV) isopropoxide (typically 0.05 equivalents) to the mixture and stir for 30 minutes at -20 °C.
-
Add the allylic alcohol (1 equivalent) to the reaction mixture.
-
Slowly add a solution of this compound (1.5-2.0 equivalents) in the chosen solvent while maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to several hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts.
-
Wash the filter cake with dichloromethane.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2,3-epoxyalcohol by column chromatography.
Table 3: Representative Yields for Sharpless Asymmetric Epoxidation
| Allylic Alcohol | Chiral Ligand | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DET | TBHP | >90 | >95 |
| (Z)-α-Phenylcinnamyl alcohol | (-)-DET | TBHP | >90 | >98 |
Note: Data presented is for TBHP as the oxidant and is representative of the expected outcome with other simple alkyl hydroperoxides.
Caption: Experimental workflow for asymmetric epoxidation.
Oxidation of Sulfides to Sulfoxides and Sulfones
This compound can be employed for the selective oxidation of sulfides. Depending on the reaction conditions and the stoichiometry of the oxidant, either sulfoxides or sulfones can be obtained. This transformation is crucial in medicinal chemistry, as the sulfur oxidation state can significantly impact the biological activity of a drug molecule. While hydrogen peroxide is a common oxidant for this purpose, alkyl hydroperoxides offer an alternative in organic solvents.[7]
Protocol 2: Oxidation of a Sulfide (B99878) to a Sulfoxide
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Sulfide
-
This compound solution
-
Methanol or another suitable protic solvent
-
Catalyst (optional, e.g., a titanium or vanadium complex)
-
Stirring plate and magnetic stirrer
Procedure:
-
Dissolve the sulfide (1 equivalent) in the chosen solvent in a round-bottom flask.
-
If a catalyst is used, add it to the solution (typically 1-5 mol%).
-
With stirring at room temperature, add the this compound solution (1.0-1.2 equivalents) dropwise.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
For the synthesis of the corresponding sulfone, an excess of this compound (2.2-3.0 equivalents) and potentially elevated temperatures may be required.
Table 4: Representative Data for Sulfide Oxidation
| Substrate | Oxidant | Product | Yield (%) |
| Thioanisole | H₂O₂ / Acetic Acid | Methyl phenyl sulfoxide | 95 |
| Dibenzyl sulfide | H₂O₂ / Acetic Acid | Dibenzyl sulfoxide | 98 |
Note: Data is for hydrogen peroxide and is representative of what can be achieved with alkyl hydroperoxides under appropriate conditions.[8]
Caption: Stepwise oxidation of sulfides.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters and cyclic ketones to lactones using a peroxyacid or a hydroperoxide in the presence of a Lewis acid.[9][10][11] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the substituents on the ketone determines the regioselectivity of the oxygen insertion.
Migratory Aptitude: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl
Protocol 3: Baeyer-Villiger Oxidation of a Ketone
This is a general protocol and requires optimization for specific substrates and the choice of Lewis acid catalyst.
Materials:
-
Ketone
-
This compound solution
-
Lewis acid catalyst (e.g., Sc(OTf)₃, SnCl₄)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Stirring plate and magnetic stirrer
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone (1 equivalent) and the Lewis acid catalyst (0.1-1.0 equivalent) in the anhydrous solvent.
-
Cool the mixture to a suitable temperature (e.g., 0 °C or room temperature, depending on the reactivity of the substrate).
-
Slowly add the this compound solution (1.1-1.5 equivalents).
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester or lactone by column chromatography.
Caption: Simplified Baeyer-Villiger oxidation mechanism.
Safety Precautions
Organic hydroperoxides are potentially explosive and should be handled with care.
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition. Keep it separated from incompatible materials such as strong acids, bases, and reducing agents.
-
Decomposition: Hydroperoxides can decompose violently upon heating or in the presence of metal catalysts. Avoid contact with metals.
-
Disposal: Dispose of any unused or old samples of this compound according to institutional and local regulations for hazardous waste. Do not mix with other waste streams unless explicitly instructed to do so.
Conclusion
This compound is a competent oxidizing agent for several important transformations in organic synthesis. While specific protocols in the literature are less prevalent compared to other hydroperoxides, its reactivity can be inferred from its analogues. The protocols provided herein serve as a starting point for the development of robust synthetic methods utilizing this versatile reagent. As with all peroxidic materials, appropriate safety measures must be strictly followed to ensure safe handling and use in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Metal-Catalyzed Reactions Involving Ethyl Hydroperoxide
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for key metal-catalyzed reactions utilizing ethyl hydroperoxide and other alkyl hydroperoxides as oxidants. The information is structured to provide clear, actionable guidance for laboratory work.
Application Note 1: Asymmetric Epoxidation of Allylic Alcohols (Sharpless-Type Reaction)
The enantioselective epoxidation of primary and secondary allylic alcohols to 2,3-epoxyalcohols is a cornerstone of modern asymmetric synthesis.[1][2][3] While the classic Sharpless Asymmetric Epoxidation (SAE) typically employs tert-butyl hydroperoxide (TBHP), other alkyl hydroperoxides, including this compound, can be used.[4] This reaction relies on a catalyst formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand.[1][2] The choice of (+)-DET or (-)-DET determines the stereochemical outcome of the epoxidation.[2]
Quantitative Data Summary
The following table summarizes representative yields and enantiomeric excess (ee) achieved in Sharpless-type asymmetric epoxidations of various allylic alcohols. The data is based on reactions using tert-butyl hydroperoxide, which is expected to be comparable to this compound under similar conditions.
| Allylic Alcohol Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Geraniol | (+)-DET | (2R,3R)-2,3-Epoxygeraniol | >90 | >95 |
| (Z)-α-Phenylcinnamyl alcohol | (-)-DET | Epoxy alcohol | 97 | 98 |
| (E)-2-Hexen-1-ol | (+)-DET | (2R,3R)-2,3-Epoxy-1-hexanol | 85 | 95 |
| Cinnamyl alcohol | (+)-DET | (2R,3R)-3-Phenyl-2,3-epoxy-1-propanol | 80 | >95 |
Experimental Protocol: Asymmetric Epoxidation of Cinnamyl Alcohol
Materials:
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
Cinnamyl alcohol
-
This compound (solution in a suitable solvent, e.g., toluene)
-
3Å Molecular Sieves (activated powder)
-
Sodium hydroxide (B78521) solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add activated 3Å molecular sieves.
-
Add anhydrous dichloromethane (50 mL for a 10 mmol scale reaction).
-
Cool the flask to -20 °C in a cryocooler or a suitable cooling bath.
-
To the cooled, stirred suspension, add (+)-diethyl tartrate (0.6 eq.).
-
Add titanium (IV) isopropoxide (0.5 eq.) dropwise. The solution should turn from colorless to a pale yellow/orange. Stir for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
Add the allylic alcohol (e.g., cinnamyl alcohol, 1.0 eq.) to the reaction mixture.
-
Add a solution of this compound (1.5-2.0 eq.) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise above -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water dropwise at -20 °C. The color of the solution will change, and a gelatinous precipitate may form.
-
Warm the reaction mixture to room temperature and stir for 1 hour.
-
Add a 10% aqueous solution of sodium hydroxide and stir vigorously for another hour to break up the titanium complex.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 2,3-epoxyalcohol.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Application Note 2: Molybdenum-Catalyzed Epoxidation of Olefins
Molybdenum complexes are highly effective catalysts for the epoxidation of a wide range of olefins using alkyl hydroperoxides, including this compound.[5][6][7] These reactions are often characterized by high selectivity for the epoxide product.[6] Both homogeneous and heterogeneous molybdenum catalysts have been developed.[5][8]
Quantitative Data Summary
The following table presents data for the molybdenum-catalyzed epoxidation of various olefins.
| Olefin Substrate | Molybdenum Catalyst | Oxidant | Conversion (%) | Epoxide Selectivity (%) |
| 1-Octene | Mo(VI) on amino-functionalized silica | Ethylbenzene (B125841) hydroperoxide | ~80 | ~80 |
| Propylene | Mo₂O₅DDC | Cumene (B47948) hydroperoxide | - | 90 |
| Cyclohexene | MoO₂(acac)₂ | tert-Butyl hydroperoxide | >95 | >98 |
| Styrene | MoO₃ | tert-Butyl hydroperoxide | 98 | 92 |
Experimental Protocol: Molybdenum-Catalyzed Epoxidation of Cyclohexene
Materials:
-
Cyclohexene
-
Molybdenum hexacarbonyl (Mo(CO)₆) or Molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂)
-
This compound (solution in toluene)
-
Benzene or Toluene (anhydrous)
-
Sodium sulfite (B76179) solution (10% w/v)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the olefin (e.g., cyclohexene, 1.0 eq.), the solvent (e.g., benzene), and the molybdenum catalyst (e.g., Mo(CO)₆, 0.001 eq.).
-
Heat the mixture to the desired reaction temperature (typically 80 °C).
-
Add the this compound solution (1.1 eq.) dropwise to the heated reaction mixture.
-
Maintain the reaction at the set temperature and monitor its progress by gas chromatography (GC) or TLC.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
To decompose any unreacted hydroperoxide, wash the reaction mixture with an aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude epoxide can be purified by distillation or chromatography if necessary.
Experimental Workflow Diagram
Caption: Workflow for molybdenum-catalyzed epoxidation.
Application Note 3: Iron-Catalyzed C-H Bond Oxidation
Iron catalysts are attractive due to their low cost, low toxicity, and environmental friendliness.[9] Iron complexes can catalyze a variety of oxidative transformations using hydroperoxides, including the oxidation of C-H bonds.[9] For instance, benzylic C-H bonds can be oxidized to form new C-C or C-O bonds.[9]
Quantitative Data Summary
The following table provides examples of iron-catalyzed C-H oxidation reactions.
| Substrate | Iron Catalyst | Oxidant | Product | Yield (%) |
| Ethylbenzene | Fe(III) complexes | Ethylbenzene hydroperoxide | Acetophenone, 1-phenylethanol | - |
| Toluene | FeCl₂ | tert-Butyl hydroperoxide | Benzaldehyde | 78 |
| Cyclohexane | Fe(III) porphyrin | tert-Butyl hydroperoxide | Cyclohexanol, Cyclohexanone | 65 |
Experimental Protocol: Iron-Catalyzed Oxidation of Ethylbenzene
Materials:
-
Ethylbenzene
-
Iron(III) chloride (FeCl₃) or another iron salt
-
This compound
-
Acetonitrile (solvent)
-
Gas chromatograph for analysis
Procedure:
-
In a reaction vessel, dissolve the iron catalyst (e.g., FeCl₃, 1 mol%) in the solvent (acetonitrile).
-
Add the substrate, ethylbenzene.
-
Add this compound to initiate the reaction.
-
Maintain the reaction at the desired temperature (e.g., 60 °C) with stirring.
-
Take aliquots at regular intervals and analyze by gas chromatography to determine the conversion of ethylbenzene and the selectivity for the products (acetophenone and 1-phenylethanol).
-
Upon completion, the reaction can be worked up by washing with water to remove the catalyst and then drying and concentrating the organic phase.
Proposed Mechanistic Pathway
Caption: Simplified radical mechanism for iron-catalyzed C-H oxidation.
Application Note 4: Vanadium-Catalyzed Oxidations
Vanadium compounds are versatile catalysts for a range of oxidation reactions using hydroperoxides, including the epoxidation of allylic and homoallylic alcohols and the oxidation of sulfides.[10][11][12][13] Vanadium catalysts activate the hydroperoxide, making it a more potent oxidizing agent.[13]
Quantitative Data Summary
| Substrate | Vanadium Catalyst | Oxidant | Product | Yield (%) |
| 4-Penten-1-ol | VO(acac)₂ | tert-Butyl hydroperoxide | Tetrahydrofurfuryl alcohol | 85 |
| Thioanisole | NH₄VO₃ | Hydrogen peroxide | Methyl phenyl sulfoxide | >99 |
| Geraniol | VO(acac)₂ | tert-Butyl hydroperoxide | 2,3-Epoxygeraniol | 98 |
Experimental Protocol: Vanadium-Catalyzed Oxidation of Thioanisole
Materials:
-
Thioanisole
-
Ammonium metavanadate (NH₄VO₃)
-
This compound
-
Ethanol (B145695) (solvent)
-
Water
Procedure:
-
Dissolve the substrate (thioanisole, 1.0 eq.) in ethanol in a round-bottom flask.
-
Add the vanadium catalyst (e.g., NH₄VO₃, 0.1 mol%).
-
Add the this compound (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The oxidation is often rapid.
-
Once the starting material is consumed, add water to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the sulfoxide.
Hydroperoxide Activation by Vanadium Catalyst
Caption: Activation of hydroperoxide by a Vanadium(V) catalyst.
Application Note 5: Transition Metal-Catalyzed Decomposition of Ethylbenzene Hydroperoxide
The decomposition of hydroperoxides can be catalyzed by various transition metal compounds.[14] This process is relevant in the context of oxidation reactions, as it can be a competing side reaction or the primary desired transformation, depending on the application. The decomposition of ethylbenzene hydroperoxide, for example, typically yields methylphenylcarbinol and acetophenone.[14]
Quantitative Data Summary
The catalytic activity of different metal acetylacetonates (B15086760) in the decomposition of ethylbenzene hydroperoxide (EBHP) has been studied.[14]
| Metal Acetylacetonate | Relative Catalytic Activity | Major Products |
| V(III) | High | Methylphenylcarbinol, Acetophenone |
| Mo(VI) | High | Methylphenylcarbinol, Acetophenone |
| Cr(III) | Moderate | Methylphenylcarbinol, Acetophenone |
| Mn(II) | Moderate | Methylphenylcarbinol, Acetophenone |
| Fe(III) | Moderate | Methylphenylcarbinol, Acetophenone |
| Ni(II) | Low | Methylphenylcarbinol, Acetophenone |
| Cu(II) | Low | Methylphenylcarbinol, Acetophenone |
Experimental Protocol: Catalytic Decomposition of Ethylbenzene Hydroperoxide
Materials:
-
Ethylbenzene hydroperoxide (EBHP)
-
Transition metal catalyst (e.g., Vanadium(III) acetylacetonate)
-
Ethylbenzene (solvent)
-
Gas chromatograph for analysis
Procedure:
-
Prepare a solution of the metal catalyst in ethylbenzene in a reaction vessel equipped with a temperature controller and a sampling port.
-
Heat the solution to the desired temperature (e.g., 80 °C).
-
Add the ethylbenzene hydroperoxide to start the decomposition reaction.
-
Collect samples at different time points and analyze them by GC to determine the concentration of EBHP and the products formed.
-
The reaction can be quenched by cooling and removing the catalyst, for example, by passing the solution through a short column of silica gel.
Decomposition Pathway
References
- 1. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
- 2. youtube.com [youtube.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Recent Progress in Application of Molybdenum-Based Catalysts for Epoxidation of Alkenes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molybdenum‐catalysed epoxidation of olefins with alkyl hydroperoxides I. Kinetic and product studies | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydroperoxides and Metal Catalysts - Wordpress [reagents.acsgcipr.org]
- 12. art.torvergata.it [art.torvergata.it]
- 13. books.rsc.org [books.rsc.org]
- 14. Composition of the hydroperoxide decomposition products in the presence of transition metal compounds. [Ethylbenzene hydroperoxide, cumene hydroperoxide] (Journal Article) | ETDEWEB [osti.gov]
Application Notes and Protocols for the HPLC Analysis of Ethyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ethyl hydroperoxide using High-Performance Liquid Chromatography (HPLC). The primary method detailed is reversed-phase HPLC with post-column derivatization and fluorescence detection, a highly sensitive and specific technique. Alternative methods, including HPLC with electrochemical detection, are also discussed.
Method 1: HPLC with Post-Column Derivatization and Fluorescence Detection
This is a widely used method for the analysis of various hydroperoxides, including this compound, in both atmospheric and aqueous samples.[1][2] The principle involves the separation of this compound from the sample matrix on a reversed-phase column, followed by a post-column reaction with p-hydroxyphenylacetic acid (POHPAA) and horseradish peroxidase. This reaction produces a fluorescent dimer of POHPAA, which is then detected by a fluorescence detector.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector. |
| Column | A C18 reversed-phase column is typically used. A specific example is a Spherisorb RP-6 column (5 µm particle size, 25 cm x 4.6 mm i.d.).[3] |
| Mobile Phase | An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is common. For example, a mobile phase of 0.05 M potassium phosphate (B84403) buffer (pH ≈ 7) and acetonitrile (B52724) or methanol (B129727). The percentage of the organic modifier can be optimized to achieve the desired retention time for this compound.[3] |
| Flow Rate | A typical flow rate is 1.0 mL/min.[3] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility. |
| Injection Volume | 20 µL |
Post-Column Derivatization
| Parameter | Specification |
| Reagent 1 | p-Hydroxyphenylacetic Acid (POHPAA) Solution: Prepare a solution of POHPAA in a suitable buffer (e.g., phosphate buffer). |
| Reagent 2 | Horseradish Peroxidase (HRP) Solution: Prepare a solution of HRP in a suitable buffer (e.g., phosphate buffer). |
| Reaction | The column effluent is mixed with the POHPAA and HRP solutions in a reaction coil. The reaction is typically carried out at a controlled temperature to ensure consistent derivatization. |
| Fluorescence Detection | The fluorescent dimer is detected at an excitation wavelength of approximately 315 nm and an emission wavelength of around 400 nm.[4] |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Prepare a 0.05 M potassium phosphate buffer by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in HPLC-grade water.
-
Adjust the pH to approximately 7.
-
Prepare the mobile phase by mixing the phosphate buffer with the desired percentage of acetonitrile or methanol (e.g., 5-50% v/v).[3]
-
Degas the mobile phase before use.
2. Preparation of Post-Column Reagents:
-
POHPAA Solution: Dissolve a specific amount of p-hydroxyphenylacetic acid in the phosphate buffer to achieve the desired concentration. Protect the solution from light.
-
HRP Solution: Dissolve a specific amount of horseradish peroxidase in the phosphate buffer. Prepare this solution fresh daily and keep it on ice.
3. Sample Preparation:
-
Aqueous Samples: Samples can often be injected directly after filtration through a 0.45 µm filter.
-
Gas-Phase Samples: Gas-phase hydroperoxides can be collected in an aqueous solution using a continuous-flow glass scrubbing coil.[1]
-
Biological Samples (e.g., Plasma): Protein precipitation is a common sample preparation technique. This can be achieved by adding a cold organic solvent like acetonitrile or methanol to the plasma sample (e.g., in a 2:1 or 3:1 v/v ratio), followed by centrifugation to remove the precipitated proteins.[5] The supernatant can then be injected into the HPLC system.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths.
-
Inject the prepared standards and samples.
-
Integrate the peak area corresponding to the fluorescent derivative of this compound.
5. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Data
The following table summarizes typical performance characteristics of the HPLC-fluorescence detection method for hydroperoxides.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 19 x 10⁻⁹ M for this compound in aqueous solution. | [1] |
| Reproducibility | Better than 3% for hydroperoxides in aqueous concentrations of 1 × 10⁻⁷–6 × 10⁻⁷ M. | [1] |
Alternative Method: HPLC with Electrochemical Detection
An alternative to fluorescence detection is electrochemical detection (ECD), which offers high sensitivity and selectivity for compounds that can be oxidized or reduced.[6] For hydroperoxides, this can be an indirect measurement. One approach involves the reduction of hydroperoxides by glutathione (B108866) (GSH) catalyzed by glutathione peroxidase. The resulting oxidized glutathione (GSSG) is then separated by HPLC and quantified by a coulometric detector in the oxidizing mode.[7]
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | HPLC system with a pump, autosampler, and an electrochemical detector. |
| Column | C18 reversed-phase column. |
| Mobile Phase | A buffered mobile phase compatible with electrochemical detection. |
| Electrochemical Detector | A coulometric detector operating in the oxidizing mode (e.g., E = 0.82 V vs Pd).[7] |
Experimental Protocol
A detailed protocol for the indirect electrochemical detection of this compound would involve:
-
Incubation of the sample with glutathione and glutathione peroxidase to convert this compound to oxidized glutathione.
-
Separation of the resulting oxidized glutathione from other sample components using a C18 HPLC column.
-
Detection and quantification of the oxidized glutathione using a coulometric electrochemical detector.
Visualizations
Experimental Workflow for HPLC with Post-Column Derivatization```dot
Signaling Pathway of Post-Column Derivatization
Caption: Reaction mechanism of the post-column derivatization for fluorescence detection.
References
- 1. "Method for the Collection and HPLC Analysis of Hydrogen Peroxide and C" by Meehye Lee, Birgitta C. Noone et al. [digitalcommons.uri.edu]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. A sensitive electrochemical method for quantitative hydroperoxide determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Ethyl Hydroperoxide Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydroperoxide (EtOOH) is a reactive oxygen species (ROS) implicated in various oxidative stress-related biological processes and is a key intermediate in atmospheric and combustion chemistry.[1][2] Accurate quantification of EtOOH is crucial for understanding its role in these systems. Mass spectrometry, owing to its high sensitivity and selectivity, offers a powerful platform for the reliable determination of this unstable analyte. These application notes provide detailed protocols for the quantification of this compound using both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), including sample preparation, derivatization, and instrument parameters.
General Considerations
The analysis of hydroperoxides like EtOOH presents challenges due to their thermal instability and low ionization efficiency.[3][4] To overcome these limitations, derivatization is often employed to enhance stability and improve detection.[3][4][5] The choice between LC-MS and GC-MS will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Method 1: Quantification of this compound by LC-MS/MS following Derivatization
This method is adapted from protocols developed for other organic hydroperoxides and is suitable for biological and aqueous samples.[3][4] It involves a derivatization step to improve the stability and ionization efficiency of the analyte.
Experimental Protocol
1. Sample Preparation and Extraction
-
For liquid samples (e.g., cell culture media, plasma), add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation during sample handling.
-
Perform a liquid-liquid extraction to isolate the hydroperoxides. A common method involves the addition of methanol (B129727) followed by chloroform (B151607) (e.g., Folch method).[3]
-
To 100 µL of sample, add 200 µL of cold methanol, and vortex thoroughly.
-
Add 400 µL of cold chloroform, and vortex again.
-
Add 100 µL of cold water to induce phase separation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids and hydroperoxides.
-
Dry the organic phase under a gentle stream of nitrogen.
2. Derivatization
Derivatization with 2-methoxypropene (B42093) (2-MxP) is a rapid and efficient method to stabilize hydroperoxides for MS analysis.[3][4]
-
Reconstitute the dried extract in 50 µL of a solution of 2-methoxypropene in dichloromethane (B109758) (1:1, v/v) containing a catalytic amount of pyridinium (B92312) p-toluenesulfonate.
-
Incubate the reaction mixture at room temperature for 15 minutes.
-
Dry the derivatization mixture under a gentle stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is suitable for separation.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often used for derivatized hydroperoxides.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor and Product Ions: The specific m/z transitions for the 2-MxP derivative of this compound will need to be determined by infusing a standard. For other hydroperoxides, this derivatization enhances the signal.[3][4]
-
Instrument Parameters: Optimize source parameters such as spray voltage, capillary temperature, and gas flows for the specific instrument being used.[3]
-
Quantitative Data
The following table summarizes typical performance data for the quantification of organic hydroperoxides using a similar LC-MS/MS method with derivatization.[3][4]
| Parameter | Value |
| Limit of Detection (LOD) | 0.1–1 pmol/µL |
| Limit of Quantification (LOQ) | 1–2.5 pmol/µL |
| Linearity | 0.01 to 100 pmol/µL |
Method 2: Quantification of this compound by GC-MS following Derivatization
This method is suitable for volatile hydroperoxides and can be adapted from protocols for other small organic hydroperoxides.[5] Derivatization is necessary to improve the thermal stability of EtOOH for GC analysis.
Experimental Protocol
1. Sample Preparation
-
For gaseous samples, a pre-concentration step using a suitable sorbent tube may be necessary.
-
For liquid samples, a headspace sampling technique or direct injection of a derivatized sample can be used.
2. Derivatization
Silylation is a common derivatization technique for GC-MS analysis of compounds with active hydrogens.
-
To the sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to ensure complete derivatization.
-
The resulting trimethylsilyl (B98337) (TMS) derivative of this compound is more thermally stable.[5]
3. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Injector Temperature: A lower injector temperature (e.g., 150-200°C) should be used to minimize thermal decomposition.[5]
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
Characteristic Ions: The mass spectrum of the TMS-derivatized this compound will need to be determined. For silylated hydroperoxides, a characteristic fragment is often observed at m/z 89, corresponding to [OSi(CH3)3]+.[5]
-
Quantitative Data
The following table provides expected performance characteristics for a GC-MS method for derivatized hydroperoxides.[5]
| Parameter | Value |
| Limit of Detection (LOD) | Low µg/mg to ng/mg range |
| Linearity | Typically over 2-3 orders of magnitude |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The described LC-MS/MS and GC-MS methods provide robust and sensitive approaches for the quantification of this compound in various matrices. The choice of method will depend on the specific application and sample type. Proper sample handling and the use of derivatization are critical for achieving accurate and reproducible results. These protocols serve as a starting point for method development and can be further optimized to meet specific research needs.
References
- 1. Elucidating the photodissociation fingerprint and quantifying the determination of organic hydroperoxides in gas-phase autoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Application Note: 1H NMR Spectroscopy for Simultaneous Quantification of Ethyl Hydroperoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl hydroperoxide (EtOOH) is an organic hydroperoxide that, along with other reactive oxygen species, plays a role in various chemical and biological processes, including atmospheric chemistry and oxidative stress pathways. Accurate quantification of EtOOH, often in the presence of other hydroperoxides and hydrogen peroxide (H₂O₂), is crucial for understanding these processes. While methods like HPLC are often used, they typically require an indirect chemical quantification step. 1H NMR spectroscopy offers a direct, non-invasive, and quantitative method for the simultaneous detection and quantification of multiple hydroperoxides in a mixture, leveraging the unique chemical shifts of the hydroperoxyl protons.[1][2][3][4][5] This application note provides a detailed protocol for the quantification of this compound using 1H NMR spectroscopy.
The challenge of low concentration and rapid hydrogen exchange (HX) with water, which can broaden signals, is addressed by optimizing pH and temperature, and by employing specific NMR pulse sequences to suppress the water signal.[1][3][5] This method allows for the resolution of distinct signals for various organic hydroperoxides, including EtOOH, in the downfield region of the 1H NMR spectrum.[1][2][3]
Experimental Workflow
The overall experimental workflow for the quantification of this compound by 1H NMR is depicted below.
Caption: Experimental workflow for 1H NMR quantification of this compound.
Detailed Experimental Protocols
This section provides detailed protocols for the preparation of reagents and the acquisition and processing of 1H NMR data for the quantification of this compound.
Preparation of this compound (EtOOH)
A modified procedure based on the synthesis of methyl and this compound can be used.[2][4]
Materials:
-
Diethyl sulfate
-
Hydrogen peroxide (H₂O₂, 30%)
-
Potassium hydroxide (B78521) (KOH, 40%)
-
Water (deionized)
-
Stir plate and stir bar
-
Ice bath
Protocol:
-
In a flask, create a stirring mixture of diethyl sulfate, 30% H₂O₂, and water.
-
Slowly add 40% KOH to the mixture while stirring vigorously in an ice bath to control the exothermic reaction.
-
The resulting solution will contain this compound. Further purification may be necessary depending on the application.
Sample Preparation for NMR Analysis
Materials:
-
MES (2-(N-morpholino)ethanesulfonic acid) buffer (1 mM)
-
Deuterium oxide (D₂O)
-
This compound (EtOOH) stock solution
-
Hydrogen peroxide (H₂O₂) as a reference standard (optional)
-
pH meter
Protocol:
-
Prepare a 1 mM MES buffer solution containing 2% D₂O for the NMR field lock.[2]
-
Add a known concentration of the sample containing this compound to the MES buffer. If other hydroperoxides are to be quantified simultaneously, they can be added to this mixture. For quantitative analysis, a reference standard like H₂O₂ of a known concentration can be included.[1][3]
-
Carefully adjust the pH of the final sample to 6.0 at room temperature (20°C) using a calibrated glass electrode.[1][3] This is a critical step to slow down the hydrogen exchange rate.
-
Transfer the sample to an NMR tube.
1H NMR Data Acquisition
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz) is recommended for better sensitivity and resolution.[1][3]
-
Temperature: Cool the sample to 2°C inside the spectrometer. This further slows the hydrogen exchange, resulting in sharper signals.[1][3]
-
Pulse Sequence: Utilize a pulse sequence with excellent water suppression, such as an adaptation of the E-BURP2 pulse, to eliminate the strong water resonance which can obscure the hydroperoxide signals.[3][5]
-
Acquisition Parameters:
-
Number of Scans: A large number of scans (e.g., 4096) is typically required to achieve a sufficient signal-to-noise ratio for low concentration samples (µM range).[1][3]
-
Acquisition Time: A short acquisition time of approximately 50 ms (B15284909) can be used.[1][3]
-
Interscan Delay: A very short interscan delay (e.g., 1 ms) is advantageous. The rapid hydrogen exchange of the hydroperoxyl proton with water leads to a fast recovery of the z magnetization, allowing for rapid scanning and improved sensitivity.[1][4][5]
-
Data Processing and Quantification
Protocol:
-
Apodization: Apply a window function, such as a π/2-shifted sine bell function, to the Free Induction Decay (FID) to improve the signal-to-noise ratio.[1][3]
-
Fourier Transform: Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the resolved hydroperoxyl proton signals in the downfield region of the spectrum. The signal for EtOOH appears at a distinct chemical shift.
-
Quantification: The concentration of this compound can be determined by comparing its peak integral to the integral of a known concentration of a reference standard, such as H₂O₂. The ratio of the integrals corresponds to the ratio of the molar concentrations. For example, if a sample contains 1 µM H₂O₂ and the ratio of the H₂O₂ to t-BuOOH peak integrals is 1.00:0.50, the concentration of t-BuOOH is 0.5 µM.[1][3]
Quantitative Data
The 1H NMR method provides excellent resolution for various hydroperoxides. The chemical shifts are sensitive to the molecular structure, allowing for simultaneous identification.
Table 1: 1H NMR Chemical Shifts of Various Hydroperoxides
| Compound | Abbreviation | Chemical Shift (ppm) at 2°C, pH 6.0[2] |
| Hydrogen Peroxide | H₂O₂ | 11.29 |
| Mthis compound | MeOOH | 12.37 |
| This compound | EtOOH | 12.11 |
| Isopropyl Hydroperoxide | i-PrOOH | 11.83 |
| tert-Butyl Hydroperoxide | t-BuOOH | 11.66 |
| Benzyl Hydroperoxide | PhCH₂OOH | 12.18 |
| tert-Amyl Hydroperoxide | t-AmylOOH | 11.55 |
Chemical shifts are referenced against 2,2-dimethylsilapentane-5-sulfonic acid (DSS).[2]
Table 2: Performance Characteristics
While specific performance data for this compound is not extensively detailed in the cited literature, the general performance of the method for organic hydroperoxides is excellent.
| Parameter | Value / Observation | Analyte |
| Linearity | The NMR peak intensity correlates well with concentration over a range spanning 6 orders of magnitude.[1][2] | t-BuOOH |
| Concentration Range | Demonstrated for mixtures with components at ~1 µM concentrations.[1][3] | Various OHPs |
| Uncertainty | Uncertainty in integrations was reported to be approximately ±30 nM.[1][3] | t-BuOOH |
| Resolution | Baseline resolution of signals for a mixture of six different organic hydroperoxides and H₂O₂.[1][3] | Various OHPs |
Conclusion
1H NMR spectroscopy provides a powerful and direct method for the simultaneous quantification of this compound and other organic hydroperoxides in aqueous mixtures. By optimizing sample conditions (pH and temperature) and utilizing appropriate NMR techniques for water suppression and rapid data acquisition, this method overcomes challenges related to low sensitivity and hydrogen exchange.[1][3] The distinct chemical shifts of the hydroperoxyl protons allow for unambiguous identification and quantification, making this a valuable tool for researchers in various scientific disciplines.
References
- 1. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of Ethyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydroperoxide (EtOOH) is an organic hydroperoxide of significant interest in various fields, including atmospheric chemistry, combustion processes, and as a potential reactive intermediate in drug degradation pathways. Accurate and sensitive detection of this compound is crucial for understanding its role in these processes and for ensuring the stability and safety of pharmaceutical products. While various analytical methods exist for the detection of hydroperoxides, electrochemical techniques offer distinct advantages, including high sensitivity, rapid response times, cost-effectiveness, and the potential for miniaturization and in-situ analysis.
This document provides a detailed overview of the principles and methodologies for the electrochemical detection of this compound. Due to a notable lack of specific literature detailing the direct electrochemical detection of this compound, this application note presents a generalized protocol adapted from established methods for other organic hydroperoxides and the extensively studied hydrogen peroxide (H₂O₂). The provided protocols and performance data should be considered as a starting point for method development and validation for the specific analysis of this compound.
Principle of Electrochemical Detection
The electrochemical detection of hydroperoxides (ROOH), including this compound, is typically based on their reduction or oxidation at the surface of a chemically modified electrode. The core principle involves the electrocatalytic conversion of the hydroperoxide, which generates a measurable current signal proportional to its concentration.
Electrocatalytic Reduction:
The most common approach involves the electrocatalytic reduction of the hydroperoxide. This process is often facilitated by modifying the electrode surface with materials that possess peroxidase-like activity, such as Prussian blue, metal nanoparticles (e.g., platinum, palladium), or metal oxides. The general mechanism involves the reduction of the catalyst by the applied potential, followed by its re-oxidation by the hydroperoxide, resulting in a catalytic cycle that enhances the reduction current.
A generalized reaction scheme for the reduction of an organic hydroperoxide (ROOH) at a modified electrode (M) can be represented as:
-
Electrochemical Reduction of the Mediator: Mox + e⁻ → Mred
-
Chemical Oxidation of the Mediator by Hydroperoxide: Mred + ROOH → Mox + ROH + OH⁻
This catalytic cycle results in an amplified current signal, enabling sensitive detection.
Electrocatalytic Oxidation:
Alternatively, the oxidation of hydroperoxides can be utilized for their detection, though this is less common. The oxidation typically occurs at higher potentials and can be more susceptible to interferences.
Generalized Signaling Pathway
The following diagram illustrates the general principle of mediated electrochemical detection of a hydroperoxide.
Caption: Generalized signaling pathway for the mediated electrochemical detection of this compound.
Apparatus and Reagents
-
Potentiostat/Galvanostat: With software for cyclic voltammetry and amperometry.
-
Electrochemical Cell: A standard three-electrode cell (e.g., 10-20 mL glass cell).
-
Working Electrode (WE): Glassy carbon electrode (GCE), screen-printed carbon electrode (SPCE), or other suitable substrate.
-
Reference Electrode (RE): Ag/AgCl (saturated KCl).
-
Counter Electrode (CE): Platinum wire or graphite (B72142) rod.
-
Pipettes and Glassware: For preparation of solutions.
-
Nitrogen Gas: For deoxygenating solutions.
-
Supporting Electrolyte: Phosphate buffered saline (PBS), 0.1 M, pH 7.4.
-
Electrode Modification Reagents: (Example: Prussian Blue)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Ferric chloride (FeCl₃)
-
Hydrochloric acid (HCl)
-
Potassium chloride (KCl)
-
-
Deionized Water: High purity.
Comparative Performance of Hydroperoxide Sensors
| Analyte | Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (µM) | Sensitivity | Reference |
| Hydrogen Peroxide | Prussian Blue Nanoparticles on SPE | Amperometry | 0 - 4500 | 0.2 | 762 µA mM⁻¹ cm⁻² | [1] |
| Hydrogen Peroxide | Palladium Nanoparticles on GCE | Amperometry | 1.0 - 6000 | 0.34 | 50.9 µA mM⁻¹ | [2][3] |
| Hydrogen Peroxide | Bi-MOF/Cu-TCPP on GCE | DPV | 10 - 120 | 0.20 | - | [4] |
| tert-Butyl Hydroperoxide | Horseradish Peroxidase on Poly-N-methylpyrrole | Amperometry | 2000 - 48000 | 30 | - | [5] |
| General Hydroperoxides | Glutathione Peroxidase/HPLC | Coulometric Detection | - | Picomole amounts | - | [6] |
Experimental Protocols
The following protocols provide a generalized framework for the development of an electrochemical sensor for this compound.
Protocol 1: Preparation of a Prussian Blue Modified Glassy Carbon Electrode
Prussian blue (PB) is a well-known electrocatalyst for the reduction of hydroperoxides.
-
GCE Pretreatment:
-
Polish the glassy carbon electrode with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Soncate in deionized water and then ethanol (B145695) for 5 minutes each to remove residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Deposition of Prussian Blue:
-
Prepare a plating solution containing 2.0 mM K₃[Fe(CN)₆], 2.0 mM FeCl₃, 0.1 M KCl, and 0.01 M HCl.
-
Immerse the pretreated GCE, Ag/AgCl reference electrode, and Pt counter electrode in the plating solution.
-
Electrodeposit the PB film by cycling the potential between +0.4 V and +1.2 V at a scan rate of 50 mV/s for a specified number of cycles (e.g., 20 cycles).
-
After deposition, rinse the electrode gently with deionized water and allow it to air dry.
-
-
Electrode Activation:
-
Activate the PB-modified GCE in a 0.1 M KCl solution (pH 7.4) by cycling the potential between -0.2 V and +0.6 V at 100 mV/s until a stable cyclic voltammogram is obtained. This step ensures the electrochemical stability of the PB film.
-
Protocol 2: Electrochemical Measurements
1. Cyclic Voltammetry (CV):
CV is used to characterize the electrochemical behavior of this compound at the modified electrode.
-
Prepare a stock solution of this compound of known concentration in the supporting electrolyte (e.g., 0.1 M PBS, pH 7.4).
-
Transfer a known volume of the supporting electrolyte into the electrochemical cell.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
Immerse the PB-modified GCE (WE), Ag/AgCl (RE), and Pt wire (CE) into the solution.
-
Record the background CV in the potential range of interest (e.g., +0.6 V to -0.2 V) at a scan rate of 50 mV/s.
-
Add a known concentration of the this compound stock solution to the cell.
-
Record the CV again. An increase in the cathodic (reduction) peak current is expected, indicating the electrocatalytic reduction of this compound.
2. Amperometric Detection:
Amperometry is a highly sensitive technique for the quantitative determination of the analyte.
-
Set up the electrochemical cell as described for CV.
-
Apply a constant potential to the working electrode. This potential should be chosen from the CV data, typically at the peak potential of the catalytic reduction.
-
Allow the background current to reach a steady state.
-
Make successive additions of the this compound stock solution to the cell while stirring.
-
Record the current response as a function of time. A stepwise increase in the reduction current should be observed with each addition.
-
Plot the steady-state current versus the concentration of this compound to obtain a calibration curve.
Experimental Workflow
The following diagram outlines the general workflow for the electrochemical detection of this compound.
Caption: Experimental workflow for the electrochemical detection of this compound.
Conclusion and Future Outlook
The electrochemical detection of this compound represents a promising analytical approach for various scientific and industrial applications. While direct experimental data for this compound is currently scarce, the well-established methodologies for other hydroperoxides provide a solid foundation for the development of dedicated sensors. The generalized protocols and comparative data presented in this application note are intended to guide researchers in designing and validating their own electrochemical methods for the sensitive and selective quantification of this compound.
Future research should focus on the systematic investigation of the electrochemical behavior of this compound on various unmodified and chemically modified electrodes. The development and characterization of novel nanomaterial-based sensors could lead to significant improvements in sensitivity and selectivity. Furthermore, the application of these sensors to real-world samples, such as in atmospheric aerosols or pharmaceutical formulations, will be crucial for demonstrating their practical utility. Experimental validation of the protocols outlined herein is essential to establish the analytical performance characteristics for the specific detection of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 3031-74-1 | Benchchem [benchchem.com]
- 3. jasco.ro [jasco.ro]
- 4. A sensitive electrochemical method for quantitative hydroperoxide determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
Ethyl Hydroperoxide: A Versatile Tool for Inducing Reactive Oxygen Species in Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydroperoxide (EtOOH) is an organic peroxide that serves as a valuable precursor for generating reactive oxygen species (ROS) in a controlled manner. Its utility in biological research and drug development stems from its ability to induce oxidative stress, a condition implicated in numerous physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound to generate ROS and study its effects on cellular systems.
This compound is a colorless liquid miscible with both water and diethyl ether, making it suitable for a variety of experimental setups.[1] Its decomposition can be initiated by heat, light, or the presence of metal ions, leading to the formation of highly reactive radicals such as hydroxyl (•OH) and ethoxyl (EtO•) radicals. These ROS can then interact with and modify cellular components, including lipids, proteins, and nucleic acids, thereby triggering various signaling pathways.
Data Presentation
While direct quantitative data for this compound's ROS generation efficiency and cytotoxicity are not abundantly available in publicly accessible literature, we can infer its properties and effective concentrations from studies on similar organic hydroperoxides like tert-butyl hydroperoxide (tBHP) and the more common ROS inducer, hydrogen peroxide (H₂O₂). The following tables provide a summary of typical experimental concentrations and observed cytotoxic effects for these related compounds, which can serve as a starting point for optimizing experiments with this compound.
Table 1: Comparison of Cytotoxic Concentrations (IC50) of Peroxides in Various Cancer Cell Lines
| Cell Line | Cancer Type | tBHP IC50 (µM) | H₂O₂ IC50 (µM) | Notes |
| HepG2 | Hepatocellular Carcinoma | ~500 | 200 - 500 | Effective concentrations for inducing cell damage are generally above 50 µM for both compounds.[2] |
| HeLa | Cervical Cancer | Not Widely Reported | 100 - 1000+ | H₂O₂ cytotoxicity is highly dependent on cell density and exposure time.[3][4] |
| SH-SY5Y | Neuroblastoma | Not Widely Reported | 1000 | A 1 mM concentration of H₂O₂ was reported to be cytotoxic.[4] |
| C6 Glioma | Glioma | Not Widely Reported | 30 - 500 | IC50 values for H₂O₂ decreased with increasing incubation time (from 1 to 24 hours).[3] |
Table 2: Typical Experimental Concentrations for Inducing Oxidative Stress
| Compound | Cell Type | Concentration Range (µM) | Exposure Time | Observed Effect |
| tBHP | HTR-8/SVneo | 12.5 - 50 | 4 - 24 hours | Induction of apoptosis.[5] |
| tBHP | Various | 10 - 10,000 | 0.5 - 5.5 hours | Enhancement of ROS production.[6] |
| H₂O₂ | HUVEC | 1 - 100 | Variable | Induction of oxidative stress without significant cell death.[4] |
| H₂O₂ | Primary Neonatal Rat Myocytes | 100 - 500 | 1 - 12 hours | Increased ROS generation and apoptosis. |
| H₂O₂ | IPEC-1 | 500 | 3 hours | Activation of MAPK and NF-κB pathways.[7] |
Experimental Protocols
The following protocols are adapted from established methods for inducing oxidative stress using peroxides and can be optimized for use with this compound.
Protocol 1: Induction of Oxidative Stress in Cultured Cells
Objective: To induce a state of oxidative stress in mammalian cells using this compound for subsequent analysis of cellular responses.
Materials:
-
This compound (EtOOH) stock solution (e.g., 1 M in a suitable solvent like ethanol (B145695) or DMSO)
-
Mammalian cell line of interest (e.g., HeLa, HepG2, SH-SY5Y)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Preparation of Working Solution: On the day of the experiment, prepare a fresh working solution of this compound by diluting the stock solution in serum-free medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint (e.g., 10 µM to 1 mM).
-
Cell Treatment: a. Gently aspirate the complete culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the prepared this compound working solutions to the respective wells. Include a vehicle control (serum-free medium with the same concentration of solvent used for the EtOOH stock).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired duration (e.g., 1 to 24 hours). The incubation time should be optimized based on the specific cellular response being investigated.
-
Downstream Analysis: Following incubation, the cells are ready for various downstream analyses, such as cell viability assays, measurement of intracellular ROS, or analysis of signaling pathway activation.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS generated in response to this compound treatment using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.[1][8][9]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Probe Loading: a. Prepare a 10 µM DCFH-DA working solution in serum-free medium. b. After the desired this compound treatment period, remove the treatment medium. c. Wash the cells twice with warm PBS. d. Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C in the dark.
-
Washing: a. Remove the DCFH-DA solution. b. Wash the cells three times with PBS to remove any extracellular probe.
-
Measurement: a. Plate Reader: Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. b. Flow Cytometry: Gently detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence using a flow cytometer with appropriate laser and filter settings for FITC.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence readings to the cell number or protein concentration to account for variations in cell density.
Signaling Pathways and Experimental Workflows
This compound-induced ROS can modulate several key signaling pathways involved in cellular stress response, survival, and apoptosis. The following diagrams illustrate these pathways and a typical experimental workflow for studying the effects of this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to various extracellular stimuli, including oxidative stress. ROS can activate all three major MAPK subfamilies: ERK, JNK, and p38.[2][10][11]
References
- 1. yenepoya.res.in [yenepoya.res.in]
- 2. Hydrogen peroxide activation of multiple mitogen-activated protein kinases in an oligodendrocyte cell line: role of extracellular signal-regulated kinase in hydrogen peroxide-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of hydroperoxide-induced cytotoxicity by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Hydroxyl Radical and Hydrogen Peroxide Generation in Ambient Particle Extracts and Laboratory Metal Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERK1/2 and p38-MAPK signalling pathways, through MSK1, are involved in NF-kappaB transactivation during oxidative stress in skeletal myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Hydroperoxide: A Promising Frontier in Cancer Therapy
Application Notes and Protocols for Researchers
The exploration of novel anticancer agents is a cornerstone of oncological research. Among the emerging candidates, ethyl hydroperoxide (EtOOH) is gaining attention as a potential therapeutic molecule. Its mechanism is thought to hinge on the generation of reactive oxygen species (ROS), which can selectively induce cell death in cancer cells, known to be more susceptible to oxidative stress than their normal counterparts.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anticancer properties of this compound.
Mechanism of Action: Harnessing Oxidative Stress
This compound is a promising radical reservoir for regulating oxidative stress in cells and is considered a potential anticancer drug.[1] The central hypothesis for its anticancer activity lies in its ability to generate cytotoxic ROS, including hydroxyl radicals, within the tumor microenvironment. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, rendering them more vulnerable to further oxidative insults.[2] By introducing this compound, the delicate redox balance in cancer cells can be disrupted, pushing them beyond their antioxidant capacity and triggering programmed cell death, or apoptosis.[2][3]
Several signaling pathways are implicated in the cellular response to hydroperoxide-induced oxidative stress. Key pathways include:
-
p53-Mediated Cell Cycle Arrest and Apoptosis: Oxidative stress can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including JNK and p38, is sensitive to oxidative stress and plays a crucial role in regulating cell survival, proliferation, and death.[5]
-
NF-κB Signaling: The transcription factor NF-κB is a critical mediator of inflammation and cell survival. Its activity can be modulated by ROS, influencing the fate of cancer cells.[6]
Data Presentation: In Vitro Efficacy of Hydroperoxides
The following tables summarize quantitative data from studies on various hydroperoxides, providing a comparative overview of their cytotoxic effects on different cancer cell lines. These data can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Various Hydroperoxides in Cancer Cell Lines
| Hydroperoxide | Cancer Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Tert-butyl hydroperoxide | Endothelial cells | MTT Assay | Dose-dependent decrease in viability | [5] |
| Hydrogen peroxide | A549 (Lung cancer) | SRB Assay | Potentiates DNQ-mediated cell death | [2] |
| Cumene hydroperoxide | Rat pups (in vivo) | - | Induces p53-mediated cell cycle arrest | [4] |
| Hydroperoxide of davanone | MCF-7, SK-N-MC, A2780 | MTT Assay | IC50: 9.60, 10.9, 8.45 µg/mL respectively | [7] |
Table 2: Effects of Hydroperoxides on Apoptosis and Cell Cycle
| Hydroperoxide | Cancer Cell Line | Effect | Method of Detection | Reference |
| Tert-butyl hydroperoxide | Endothelial cells | Induction of apoptosis and necroptosis | Annexin V-7AAD staining, Western blot | [5] |
| Hydrogen peroxide | A549 (Lung cancer) | Cell cycle arrest | Downregulation of cyclins D1 and E | [6] |
| Cumene hydroperoxide | Rat pups (in vivo) | P53-mediated cell cycle arrest | RNA-seq | [4] |
| Hydroperoxide of davanone | MCF-7, SK-N-MC, A2780 | Induction of apoptosis | Caspase-3 and -9 activation | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (EtOOH)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects and quantifies apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (EtOOH)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and activation of key proteins in signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (EtOOH)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p38, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the protein bands using an imaging system. β-actin is commonly used as a loading control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound as an anticancer agent.
Conclusion
This compound presents a compelling avenue for the development of novel anticancer therapeutics. Its ability to selectively induce oxidative stress in cancer cells offers a targeted approach to therapy. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers embarking on the investigation of this promising molecule. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Oxygen Species Synergize to Potently and Selectively Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and Lipid Peroxidation Products in Cancer Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mild oxidative stress protects against chemotherapy-induced hair loss [frontiersin.org]
- 5. Tert-butyl hydroperoxide (t-BHP) induced apoptosis and necroptosis in endothelial cells: Roles of NOX4 and mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Cellular Effects of Hydrogen Peroxide on Human Lung Cancer Cells: Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
Application Notes and Protocols for the Use of Ethyl Hydroperoxide in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disease. Consequently, the ability to model oxidative stress in vitro is crucial for understanding disease mechanisms and for the development of novel therapeutic agents.
Organic hydroperoxides are frequently used to induce oxidative stress in cellular models. While ethyl hydroperoxide (EHP) is a relevant short-chain organic hydroperoxide, its application in published oxidative stress research is not as extensively documented as that of other hydroperoxides. Therefore, this document provides detailed protocols and application notes based on the well-established use of two model compounds: tert-butyl hydroperoxide (t-BHP) , a stable organic hydroperoxide, and hydrogen peroxide (H₂O₂) , a common reactive oxygen species. The principles, experimental designs, and assays detailed herein are directly applicable to studies involving this compound.
Mechanism of Action of Organic Hydroperoxides
Organic hydroperoxides like tert-butyl hydroperoxide induce oxidative stress through multiple mechanisms.[1] They can be metabolized by cytochrome P450, leading to the formation of peroxyl and alkoxyl radicals.[1] These radicals can initiate lipid peroxidation of polyunsaturated fatty acids within cellular membranes, leading to membrane disruption and the formation of reactive aldehydes such as malondialdehyde (MDA).[1] Additionally, they can deplete the cellular antioxidant, reduced glutathione (B108866) (GSH), through the action of glutathione peroxidase.[1][2] Unlike H₂O₂, which is readily decomposed by catalase, t-BHP is not, and can even lead to the destruction of catalase structure.[2]
Caption: Mechanism of hydroperoxide-induced cellular damage.
Data Presentation: Quantitative Effects of Model Hydroperoxides
The following table summarizes the concentrations and effects of tert-butyl hydroperoxide and hydrogen peroxide in various cell lines, providing a baseline for designing experiments with this compound.
| Compound | Cell Line | Concentration | Exposure Time | Observed Effects | Reference |
| tert-Butyl Hydroperoxide (t-BHP) | HepG2 (Human Hepatoma) | > 50 µM | Not Specified | Enhanced cell damage and ROS generation. | [3] |
| HepG2 (Human Hepatoma) | 500 µM | Not Specified | Increased gene expression of Cu/Zn SOD and catalase. | [3] | |
| Chinese Hamster V79 | Not Specified | 1 hour | Increased Cu-Zn SOD activity; inhibited glutathione peroxidase. | [4] | |
| Rat Hepatocytes | 0.25 mM | 15 minutes | Significant LDH release in steatotic hepatocytes. | [1] | |
| Rat Hepatocytes | 0.25 - 0.375 mM | 30 minutes | Increased ROS generation and MDA concentration. | [1] | |
| Hydrogen Peroxide (H₂O₂) | HepG2 (Human Hepatoma) | > 50 µM | Not Specified | Enhanced cell damage and ROS generation. | [3] |
| HepG2 (Human Hepatoma) | 200 µM | Not Specified | Slight increase in catalase gene expression. | [3] | |
| Human Bronchial Epithelial (HBE1) | 10 mM | 24 hours | Significant decrease in metabolic activity. | [5] | |
| Human Bronchial Epithelial (HBE1) | 50 mM | 24 hours | Significant cell death. | [5] | |
| Human Fibroblasts (MRC-5) | 528 µM (IC50) | 24 hours | Induction of premature senescence. | [6] | |
| Human Fibroblasts (H8F2p25LM) | 33.5 µM (IC50) | 24 hours | Induction of premature senescence. | [6] | |
| ARPE-19 (Human Retinal Pigment Epithelium) | 300 - 500 µM | 6 hours | Significant reduction in cell viability. | [7] | |
| ARPE-19 (Human Retinal Pigment Epithelium) | 100 - 500 µM | 6 hours | Detectable increase in ROS levels. | [7] |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in Cultured Cells
This protocol describes a general procedure for treating adherent cells with a hydroperoxide to induce oxidative stress.
Materials:
-
Adherent cells in culture (e.g., HepG2, ARPE-19)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (EHP), tert-butyl hydroperoxide (t-BHP), or hydrogen peroxide (H₂O₂) stock solution
-
Sterile, amber microcentrifuge tubes (for light-sensitive hydroperoxides)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Working Solution: On the day of the experiment, prepare fresh working solutions of the hydroperoxide by diluting the stock solution in serum-free culture medium. Protect from light if necessary. Initial dose-response experiments are critical and may range from 10 µM to 1 mM.
-
Cell Treatment:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the freshly prepared hydroperoxide working solution to the cells.
-
Incubate for the desired period (e.g., 1, 6, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Post-Treatment: After the incubation period, proceed immediately with the desired downstream assay (e.g., cell viability, ROS detection, lysate preparation).
Caption: Workflow for inducing and assessing oxidative stress.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells treated according to Protocol 1
-
H₂DCFDA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Probe Preparation: Prepare a working solution of H₂DCFDA (e.g., 10-20 µM) in pre-warmed serum-free medium immediately before use. Protect from light.
-
Cell Staining:
-
After hydroperoxide treatment, remove the treatment medium.
-
Wash the cells gently with warm PBS.
-
Add the H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the H₂DCFDA solution and wash the cells with PBS.
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence using a microplate reader (e.g., excitation 485 nm, emission 535 nm). Fluorescence intensity is proportional to the level of intracellular ROS.
-
Protocol 3: Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol describes the measurement of MDA, a common marker of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Materials:
-
Cells treated according to Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
After treatment, wash cells with cold PBS and harvest them.
-
Lyse the cells in lysis buffer containing an antioxidant like BHT to prevent ex vivo oxidation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
TBARS Reaction:
-
Add the TBA and TCA solutions to the cell lysate supernatant.
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (typically ~532 nm for colorimetric measurement).
-
Quantify the MDA concentration by comparing the results to a standard curve generated with known concentrations of MDA.
-
Signaling Pathways in Hydroperoxide-Induced Stress
Hydrogen peroxide and other hydroperoxides can modulate various signaling pathways. For instance, H₂O₂ has been shown to affect the EGFR/MAPK signaling pathway. In ARPE-19 cells, H₂O₂ treatment led to a decrease in phosphorylated ERK and an increase in phosphorylated P38MAPK and JNK.[7] These pathways are critical regulators of cell proliferation, differentiation, and apoptosis. Understanding how EHP might modulate these or similar pathways is a key area for investigation.
Caption: Modulation of MAPK signaling by hydroperoxides.
Conclusion
While direct literature on this compound in oxidative stress studies is limited, the extensive research on tert-butyl hydroperoxide and hydrogen peroxide provides a robust framework for its use. By applying the principles and protocols outlined in these application notes, researchers can effectively utilize this compound to induce and study oxidative stress in a variety of cellular models, contributing to a deeper understanding of its role in health and disease. It is strongly recommended that initial experiments include a comprehensive dose-response and time-course analysis to determine the optimal conditions for the specific cell type and experimental endpoint.
References
- 1. The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Response of the antioxidant defense system to tert-butyl hydroperoxide and hydrogen peroxide in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of an organic hydroperoxide on the activity of antioxidant enzymes in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling cellular metabolomic effects of oxidative stress impacts from hydrogen peroxide and cigarette smoke on human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of antioxidants on the H2O2-induced premature senescence of human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hydrogen peroxide-induced oxidative damage and protective role of peroxiredoxin 6 protein via EGFR/ERK signaling pathway in RPE cells [frontiersin.org]
Application Notes and Protocols for the Derivatization of Ethyl Hydroperoxide for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of ethyl hydroperoxide (EtOOH), a reactive oxygen species of interest in various research and development fields. Derivatization is a critical step to enhance the stability and detectability of this thermally labile compound, enabling accurate quantification by common analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Introduction
This compound is an organic hydroperoxide that can be formed through various chemical and biological processes, including the oxidation of ethane.[1] Its quantification is essential in atmospheric chemistry, combustion studies, and as a potential indicator of oxidative stress in biological systems. Due to its inherent instability, direct analysis of this compound can be challenging.[2][3] Derivatization techniques are employed to convert it into a more stable and readily detectable compound. This note details three effective derivatization protocols for the analysis of this compound.
Method 1: Derivatization with Triphenylphosphine (B44618) (TPP) for GC-MS and HPLC Analysis
This method is based on the stoichiometric reaction of triphenylphosphine (TPP) with hydroperoxides, which results in the formation of the corresponding alcohol and triphenylphosphine oxide (TPPO).[4][5] The amount of TPPO formed is directly proportional to the initial concentration of the hydroperoxide and can be quantified by GC-MS or HPLC.[4][5][6]
Experimental Workflow: TPP Derivatization
Caption: Workflow for the derivatization of this compound with TPP.
Protocol for TPP Derivatization
Materials:
-
Sample containing this compound
-
Triphenylphosphine (TPP)
-
Cyclohexane (B81311) (or other suitable solvent like isopropanol)
-
Internal Standard (e.g., triphenylantimony)
-
Vortex mixer
-
Thermostatic bath
Procedure:
-
Prepare TPP Solution: Dissolve a known excess of triphenylphosphine in cyclohexane to achieve a final concentration of approximately 10 mM.
-
Sample Preparation: Transfer a known volume or weight of the sample containing this compound into a reaction vial.
-
Internal Standard: Add a known amount of the internal standard to the sample.
-
Derivatization Reaction: Add an aliquot of the TPP solution to the sample vial. A stoichiometric excess of TPP is crucial for complete reaction.[6]
-
Incubation: Vortex the mixture and incubate at 30°C for 30 minutes to ensure the complete conversion of the hydroperoxide.[7]
-
Analysis: The resulting solution containing triphenylphosphine oxide (TPPO) can be directly analyzed by GC-MS or HPLC-UV.
GC-MS Analysis of TPPO:
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Injection: 1 µL of the derivatized sample.
-
Oven Program: Start at 150°C, ramp to 280°C.
-
MS Detection: Use selected ion monitoring (SIM) for the quantification of TPPO (m/z 278) and the internal standard.
HPLC-UV Analysis of TPPO:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector set at 220 nm or 260 nm.[7]
-
Quantification: Create a calibration curve using known concentrations of a TPPO standard.
Quantitative Data for TPP-based Methods
| Parameter | GC-MS | HPLC-UV | Reference(s) |
| Limit of Detection | Not specified for EtOOH | < 10 pmol (for TPPO) | [7] |
| Reproducibility | Good correlation with iodometric methods | Good agreement with iodometry | [7][8] |
Method 2: Silylation for GC-MS Analysis
Thermally labile hydroperoxides can be converted to their more stable trimethylsilyl (B98337) (TMS) derivatives for GC-MS analysis.[2][3] This method prevents the decomposition of the hydroperoxide in the hot GC injector and column.
Experimental Workflow: TMS Derivatization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of trimethylsilylperoxy derivatives of thermally labile hydroperoxides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agritrop.cirad.fr [agritrop.cirad.fr]
- 7. A simple assay for lipid hydroperoxides based on triphenylphosphine oxidation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of hydroperoxide content in complex hydrocarbon mixtures by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Safe handling and storage procedures for ethyl hydroperoxide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of ethyl hydroperoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CH₃CH₂OOH) is a colorless organic peroxide that is miscible with both water and diethyl ether.[1][2][3] Its primary hazards stem from its instability and reactivity. It is a flammable liquid with a low flash point of 11.3°C and can be explosive when superheated.[1][2][4] It is also a strong oxidizing agent and can cause severe skin burns and eye damage.[5]
Q2: What are the main decomposition products of this compound?
The primary decomposition product of this compound is ethyl alcohol.[1] The decomposition can also form ethoxy and hydroxyl radicals.[6] When heated to decomposition, it can emit acrid smoke and irritating fumes.[2][4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, comprehensive PPE is mandatory. This includes:
-
Eye/Face Protection: Chemical splash goggles and a face shield.[7][8][9]
-
Skin Protection: A chemically impervious suit, elbow-length gloves made of rubber or PVC, and a PVC or rubber apron.[7][10]
-
Footwear: PVC or rubber boots.[10]
-
Respiratory Protection: An appropriate respirator or self-contained breathing apparatus should be used, especially in case of inadequate ventilation.[7][10]
Q4: How should I store this compound?
This compound should be stored in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][5][7] It is crucial to store it away from heat, direct sunlight, open flames, and any sources of ignition.[5][11] It must also be kept separate from incompatible materials.[7][11] The recommended storage temperature is between 2°C and 8°C.[5]
Q5: What materials are incompatible with this compound?
This compound is incompatible with a wide range of substances that can catalyze its violent decomposition. These include:
-
Strong acids and bases[11]
-
Strong oxidizing and reducing agents[11]
-
Transition metals such as copper, chromium, and iron, as well as their salts[11][12][13]
Troubleshooting Guides
Issue: I observe crystal formation in my container of this compound.
-
Immediate Action: DO NOT OPEN OR MOVE THE CONTAINER. Crystal formation indicates the potential for explosive peroxides.
-
Troubleshooting Steps:
Issue: The pressure in the this compound container seems to be building up.
-
Immediate Action: Do not attempt to vent the container. Move it to a remote, safe location if it can be done without risk.
-
Troubleshooting Steps:
-
Alert others in the vicinity and evacuate the immediate area.
-
Contact your EHS department immediately for guidance on how to proceed.
-
Pressure buildup can be a sign of decomposition, which can be accelerated by contamination or elevated temperatures.
-
Issue: I have accidentally spilled a small amount of this compound in the fume hood.
-
Immediate Action: Keep the spill contained within the fume hood.
-
Troubleshooting Steps:
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material like vermiculite (B1170534) or sand.[8][11] Do not use combustible materials like paper towels.
-
Saturate the absorbent material with water.[11]
-
Using non-sparking tools, collect the absorbed material into a suitable container for hazardous waste disposal.[11]
-
Clean the spill area with a surfactant and water to remove any residue.[11]
-
Properly label and dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₆O₂ |
| Molar Mass | 62.07 g/mol [17] |
| Appearance | Colorless liquid[1][2] |
| Boiling Point | 95°C at 760 mmHg[1] |
| Flash Point | 11.3°C[1] |
| Density | 0.948 g/cm³[1] |
| Solubility | Miscible with water and diethyl ether[1][2] |
| pKa | 11.80 (at 25°C)[1] |
Table 2: Recommended Storage and Handling Parameters
| Parameter | Guideline |
| Storage Temperature | 2°C - 8°C[5] |
| Storage Area | Cool, dry, well-ventilated, away from light[4][5][7] |
| Container Type | Original, tightly closed, light-resistant[7][11][18] |
| Incompatible Materials | Acids, bases, metals, reducing agents, flammables[11][12][13][14][19] |
Experimental Protocols
Protocol: Safe Preparation of a Dilute this compound Solution
Objective: To safely prepare a dilute solution of this compound for experimental use.
Materials:
-
This compound (as received from the manufacturer)
-
Appropriate solvent (e.g., a non-reactive, peroxide-free solvent)
-
Volumetric flasks and pipettes
-
Beakers
-
Stir plate and stir bar
Procedure:
-
Preparation:
-
Ensure the work area (a certified chemical fume hood) is clean and free of incompatible materials.
-
Don the required personal protective equipment (chemical splash goggles, face shield, chemically impervious gloves, and lab coat).
-
Inspect the this compound container for any signs of crystallization or pressure buildup before opening. If any are present, do not proceed and follow the troubleshooting guide.
-
-
Dilution:
-
Carefully measure the required volume of the solvent into a beaker on a stir plate.
-
Slowly and carefully pipette the required amount of this compound into the solvent while stirring gently. Avoid rapid addition, which can generate heat.
-
Once the addition is complete, continue to stir for a few minutes to ensure homogeneity.
-
-
Storage of Dilute Solution:
-
Transfer the prepared solution to a clean, properly labeled, and sealed container.
-
If not for immediate use, store the dilute solution under the same recommended conditions as the stock solution (cool, dark, and away from incompatible materials).
-
-
Waste Disposal:
-
Dispose of any unused this compound and contaminated materials as hazardous waste according to institutional protocols. Never return unused peroxide to the original container to avoid contamination.[11]
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making for handling aged this compound containers.
References
- 1. This compound (3031-74-1) for sale [vulcanchem.com]
- 2. This compound | 3031-74-1 [chemicalbook.com]
- 3. hazmattool.com [hazmattool.com]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 3031-74-1 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fullerindustriesllc.com [fullerindustriesllc.com]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. eopsg.org [eopsg.org]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. uh.edu [uh.edu]
- 16. uml.edu [uml.edu]
- 17. Hydroperoxide, ethyl | C2H6O2 | CID 62472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ehs.tcu.edu [ehs.tcu.edu]
- 19. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Ethyl Hydroperoxide Thermal Stability and Decomposition
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ethyl hydroperoxide. It includes troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for this compound?
The primary and most dominant unimolecular decomposition pathway for this compound is the homolytic cleavage of the O-O bond. This reaction yields an ethoxy radical (CH₃CH₂O•) and a hydroxyl radical (•OH).[1] This pathway accounts for over 99% of the decomposition in the temperature range of 300 to 1000 K.[2]
Q2: What are the main hazards associated with this compound?
This compound is a highly reactive and potentially explosive compound. It is sensitive to heat, friction, mechanical shock, and light.[3][4] It can explode violently when superheated.[5][6] Contamination with metals, salts, organic materials, and reducing agents can lead to rapid and catastrophic decomposition.[3][7]
Q3: How should I properly store this compound?
Store this compound in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials.[8][9][10] It is recommended to store it in its original, tightly closed container.[10] Do not store on wooden pallets.[7] For prolonged storage, refrigeration in a laboratory-safe or explosion-proof unit is advisable; however, care must be taken to prevent freezing, as precipitated peroxides are extremely shock-sensitive.[11]
Q4: What are the typical byproducts of this compound decomposition?
The thermal decomposition of this compound primarily produces ethoxy and hydroxyl radicals. In the presence of other substances, such as in the decomposition of ethylbenzene (B125841) hydroperoxide, byproducts can include methylphenylcarbinol and acetophenone.[12]
Troubleshooting Guide
Q1: I observe crystal formation in my this compound container. What should I do?
Immediate Action: DO NOT attempt to open or move the container. The formation of crystals indicates the presence of highly concentrated and potentially shock-sensitive peroxides.[11][13]
Procedure:
-
Immediately alert your institution's Environmental Health and Safety (EHS) office.
-
Post warning signs to prevent others from handling or disturbing the container.[4]
-
Await instructions from EHS for the safe disposal of the hazardous material.
Q2: My synthesis of this compound results in a low yield. What are the potential causes and solutions?
Several factors can contribute to low yields. Consider the following:
-
Incomplete Reaction: Ensure the reaction is proceeding for the recommended duration and at the optimal temperature. For photocatalytic methods, verify the light source intensity and wavelength are appropriate.[14]
-
Catalyst Deactivation: If using a catalyst, ensure it is fresh and has not been poisoned by impurities in the starting materials or solvent.
-
Decomposition of Product: this compound is unstable and may be decomposing under the reaction or workup conditions. Maintain a low temperature throughout the synthesis and purification process.
-
Impurities in Starting Materials: Use high-purity starting materials to avoid side reactions or catalyst inhibition.
Q3: I suspect my solvent contains peroxides. How can I test for their presence?
There are several methods to test for the presence of peroxides:
-
Test Strips: Commercially available peroxide test strips provide a quick and semi-quantitative measurement.[11]
-
Potassium Iodide Test: A common qualitative test involves adding a few drops of a freshly prepared potassium iodide solution in glacial acetic acid to your sample. A yellow to brown color indicates the presence of peroxides.[15]
It is crucial to test for peroxides before distilling or concentrating any solvent that is a potential peroxide former. [11]
Quantitative Data
Table 1: Kinetic Parameters for the Unimolecular Decomposition of this compound
| Parameter | Value | Temperature Range (K) | Pressure | Reference |
| Rate Constant (k) | 9.26 × 10⁵² T⁻¹¹⁹¹ exp(-26879/T) s⁻¹ | 300 - 1000 | 1 atm | [2] |
Note: This expression is from a theoretical study and provides a calculated rate constant.
Table 2: Thermal Decomposition Data for Related Hydroperoxides
| Compound | Onset Temperature (°C) | Decomposition Products | Reference |
| Ethylbenzene Hydroperoxide | > 80 | Methylphenylcarbinol, Acetophenone, Phenol | [12][16] |
| Cumene (B47948) Hydroperoxide | ~150 | Acetone, Phenol | [17] |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound via Photocatalytic Oxidation of Ethane (B1197151)
This protocol is a generalized procedure based on literature reports and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment must be conducted before carrying out this experiment.
Materials:
-
Ethane gas
-
Oxygen gas
-
Photocatalyst (e.g., Au/WO₃)[14]
-
Reaction solvent (e.g., water)[14]
-
Photoreactor equipped with a suitable light source (e.g., visible light lamp)
-
Gas flow controllers
Procedure:
-
Suspend the photocatalyst in the reaction solvent within the photoreactor.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce a controlled flow of ethane and oxygen gas into the reactor.
-
Irradiate the mixture with the light source while maintaining a constant temperature (e.g., room temperature).[14]
-
Monitor the reaction progress by analyzing aliquots of the reaction mixture for this compound concentration using a suitable analytical technique (e.g., HPLC or titration).
-
Upon completion, carefully degas the reactor to remove unreacted ethane and oxygen.
-
The resulting solution contains this compound and should be handled with extreme caution.
Visualizations
Caption: Unimolecular decomposition of this compound.
Caption: Photocatalytic synthesis of this compound.
References
- 1. This compound | 3031-74-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. fau.edu [fau.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 3031-74-1 [chemicalbook.com]
- 7. emarketplace.state.pa.us [emarketplace.state.pa.us]
- 8. echemi.com [echemi.com]
- 9. ecfibreglasssupplies.co.uk [ecfibreglasssupplies.co.uk]
- 10. stemcamp.ca [stemcamp.ca]
- 11. ehs.mit.edu [ehs.mit.edu]
- 12. Composition of the hydroperoxide decomposition products in the presence of transition metal compounds. [Ethylbenzene hydroperoxide, cumene hydroperoxide] (Journal Article) | ETDEWEB [osti.gov]
- 13. ehs.tcu.edu [ehs.tcu.edu]
- 14. This compound (3031-74-1) for sale [vulcanchem.com]
- 15. chemistry.osu.edu [chemistry.osu.edu]
- 16. US4158022A - Preparation of ethylbenzene hydroperoxide - Google Patents [patents.google.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Inhibitors and stabilizers for ethyl hydroperoxide solutions
Welcome to the Technical Support Center for ethyl hydroperoxide solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization, handling, and troubleshooting of this compound solutions in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the common causes?
A1: Decomposition of this compound is often accelerated by several factors:
-
Contamination: Trace amounts of metal ions (e.g., iron, copper, manganese) can catalyze decomposition.[1]
-
Exposure to Light: UV light can initiate the formation of free radicals, leading to the breakdown of hydroperoxides.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of thermal decomposition.[3][4]
-
Incompatible Materials: Contact with certain materials can promote decomposition. Ensure storage and handling equipment are made of compatible materials.
-
Changes in pH: this compound is most stable in a slightly acidic environment. Both highly acidic and alkaline conditions can accelerate decomposition.
Q2: What are the visible signs of this compound decomposition?
A2: Visual indicators of significant decomposition can include:
-
The formation of gas bubbles (oxygen).
-
A change in color or clarity of the solution.
-
In severe cases, the formation of crystals or a viscous oily layer, which indicates a dangerously high concentration of peroxides and poses a significant explosion risk. If you observe this, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
Q3: How can I safely store my this compound solutions to minimize degradation?
A3: Proper storage is critical for maintaining the stability of your this compound solution:
-
Container: Store in the original, tightly sealed, light-resistant container.
-
Temperature: Keep in a cool, dark place, away from heat sources. Refrigeration can slow down peroxide formation, but do not freeze, as this can lead to the concentration of peroxides in certain phases, increasing the risk of explosion.
-
Inert Atmosphere: For long-term storage, consider blanketing the solution with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Labeling: Clearly label the container with the date received, date opened, and subsequent testing dates.
Q4: What types of inhibitors or stabilizers can be used for this compound solutions?
A4: Several classes of compounds can be used to inhibit the decomposition of this compound:
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) act as radical scavengers, terminating the chain reactions of decomposition.[5]
-
Phosphite Stabilizers: These compounds are effective at decomposing hydroperoxides into non-radical, stable products.[6][7][8] Their efficiency generally follows the order: phosphonites > alkyl phosphites > aryl phosphites.[6]
-
Metal Chelators: Agents like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) bind to metal ions, preventing them from catalyzing peroxide decomposition.[1][9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Rapid decrease in peroxide concentration | Metal ion contamination. | Add a suitable metal chelator (e.g., EDTA, DTPA) to the solution. Filter the solution through a column of activated alumina (B75360) to remove metal impurities. |
| Exposure to high temperatures. | Store the solution in a temperature-controlled environment, away from heat sources. | |
| Exposure to light. | Store in an amber or opaque container. Wrap the container in aluminum foil for extra protection. | |
| Inconsistent experimental results | Degradation of this compound stock solution. | Test the concentration of your this compound solution before each use. Prepare fresh solutions more frequently. |
| Presence of impurities in the solvent. | Use high-purity, peroxide-free solvents for preparing your solutions. | |
| Visible gas evolution from the solution | Active decomposition is occurring. | Handle the solution with extreme caution in a well-ventilated fume hood. Avoid shaking or subjecting the container to mechanical shock. Consider immediate, safe disposal. |
| Formation of crystals or oily layer | High concentration of dangerous peroxides. | DO NOT TOUCH OR MOVE THE CONTAINER. Evacuate the immediate area and contact your institution's EHS department for emergency disposal. |
Data on Stabilizer Efficiency (Illustrative)
The following table provides illustrative data for the purpose of comparing the potential effectiveness of different classes of stabilizers. Actual performance will vary based on the specific compound, concentration, solvent, and environmental conditions.
| Stabilizer Class | Example Compound | Typical Concentration Range | Illustrative Reduction in Decomposition Rate (%) | Primary Mechanism of Action |
| Phenolic Antioxidant | Butylated Hydroxytoluene (BHT) | 50 - 250 ppm | 60 - 80 | Radical Scavenging |
| Phosphite Stabilizer | Tris(2,4-di-tert-butylphenyl)phosphite | 100 - 500 ppm | 70 - 90 | Hydroperoxide Decomposition |
| Metal Chelator | Ethylenediaminetetraacetic acid (EDTA) | 10 - 100 ppm | 50 - 70 | Metal Ion Sequestration |
| Synergistic Mixture | BHT + Phosphite Stabilizer | Varies | > 90 | Radical Scavenging & Hydroperoxide Decomposition |
Experimental Protocols
Protocol 1: Determination of Peroxide Value by Iodometric Titration
This method determines the concentration of hydroperoxides in a solution.
Materials:
-
This compound solution
-
Glacial acetic acid
-
Chloroform (B151607) or ethyl acetate[10]
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N or 0.1 N)
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flask with stopper
-
Burette
Procedure:
-
Accurately weigh approximately 1-5 g of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform (or ethyl acetate). Swirl to dissolve the sample.
-
Add 0.5 mL of a saturated potassium iodide solution.
-
Stopper the flask, swirl, and place it in the dark for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 1-2 mL of starch indicator solution. The solution will turn blue-black.
-
Continue the titration until the blue-black color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration with the same reagents but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Accelerated Stability Testing
This protocol is used to evaluate the effectiveness of stabilizers under stressed conditions.
Materials:
-
This compound solution (unstabilized control)
-
This compound solutions containing different stabilizers at various concentrations
-
Oven capable of maintaining a constant elevated temperature (e.g., 54 ± 2 °C)[11]
-
Sealed, vented, light-resistant containers compatible with this compound
Procedure:
-
Prepare samples of the this compound solution: one control without any stabilizer and several samples with the stabilizers to be tested at desired concentrations.
-
Determine the initial peroxide value of each sample using the iodometric titration method described in Protocol 1.
-
Place the sealed and vented containers of each sample in the oven at a constant elevated temperature (e.g., 54 °C).
-
At predetermined time intervals (e.g., 24, 48, 72, 96, 168 hours), remove a set of samples from the oven.
-
Allow the samples to cool to room temperature.
-
Determine the peroxide value of each sample.
-
Compare the rate of decomposition of the stabilized samples to the unstabilized control to evaluate the effectiveness of the stabilizers.
Visualizations
Caption: Unimolecular decomposition pathway of this compound.
Caption: Mechanisms of action for different classes of stabilizers.
Caption: Workflow for evaluating the efficacy of stabilizers.
References
- 1. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxide value - Wikipedia [en.wikipedia.org]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 8. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of peroxide values using ethyl acetate as solvent. Analytical methods in respect to environmental and economical concern, part 21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
Navigating the Perils of Concentrated Ethyl Hydroperoxide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the significant explosive hazards associated with concentrated ethyl hydroperoxide. Researchers, scientists, and drug development professionals are urged to review these troubleshooting guides and frequently asked questions (FAQs) to ensure the safe handling and use of this highly reactive compound in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, handling, and use of concentrated this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Yield During Synthesis | 1. Inadequate reaction temperature: The formation of this compound can be highly temperature-dependent. 2. Presence of contaminants: Metal ions can catalyze the decomposition of hydroperoxides. 3. Insufficient reagent concentration: The concentration of starting materials may be too low to favor the desired reaction. | 1. Optimize reaction temperature: Carefully control and monitor the reaction temperature within the recommended range for the specific synthetic route. 2. Use high-purity reagents and glassware: Ensure all glassware is scrupulously cleaned to remove any trace metals. Use high-purity, peroxide-free starting materials. 3. Adjust reagent concentrations: Gradually increase the concentration of reactants while carefully monitoring for any exothermic reactions. |
| Discoloration (e.g., yellowing) of this compound Solution | 1. Decomposition: The solution may be starting to decompose, forming byproducts. 2. Contamination: Introduction of impurities can accelerate decomposition and lead to color changes. | 1. Immediate cooling and dilution: If discoloration is observed, immediately cool the solution in an ice bath and dilute it with a compatible solvent to reduce the concentration and slow decomposition. 2. Test for peroxide concentration: Quantify the peroxide concentration to assess the extent of decomposition. 3. Dispose of the solution: If significant decomposition has occurred, the solution should be disposed of according to hazardous waste protocols. |
| Unexpected Exotherm or Pressure Buildup | 1. Self-accelerating decomposition: The temperature of the solution may have reached its Self-Accelerating Decomposition Temperature (SADT). 2. Contamination: Contact with incompatible materials can trigger a rapid, exothermic decomposition. 3. Lack of adequate cooling or stirring: Insufficient heat removal can lead to a thermal runaway. | 1. Activate emergency cooling: Immediately apply maximum cooling to the reaction vessel (e.g., ice bath, cryocoolant). 2. Evacuate the area: If the exotherm cannot be controlled, evacuate all personnel from the immediate vicinity. 3. Vent the vessel (if safe to do so): If the system is designed with a pressure relief valve, allow it to function. Do not attempt to vent a sealed container that is undergoing a runaway reaction. |
| Crystallization or Solid Formation in the Solution | 1. Concentration exceeding solubility limits. 2. Formation of shock-sensitive peroxidic polymers. | 1. DO NOT HANDLE: Crystalline peroxides can be extremely shock-sensitive. Do not attempt to open, move, or otherwise disturb the container. 2. Contact Explosive Ordnance Disposal (EOD) or specialized hazardous waste disposal services immediately. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with concentrated this compound?
A1: Concentrated this compound is a highly unstable and potentially explosive compound. The primary hazards include:
-
Explosive Decomposition: It can decompose violently when subjected to heat, shock, friction, or contamination.[1] It is classified as a "Forbidden" material for transportation by the US Department of Transportation, highlighting its extreme danger.
-
Thermal Sensitivity: It can undergo self-accelerating decomposition if its temperature is not strictly controlled.
-
Sensitivity to Contaminants: Contact with metals (such as iron, copper, and their salts), strong acids, bases, and reducing agents can catalyze a violent decomposition.[2][3]
Q2: What are the safe storage conditions for concentrated this compound?
A2: Due to its instability, concentrated this compound should be stored with extreme caution:
-
Container: Use only compatible materials for storage containers, such as certain types of polyethylene (B3416737) or glass with vented caps. Never store in a tightly sealed, non-vented container.
-
Location: Store in a designated, isolated, and well-ventilated area away from all incompatible materials, heat sources, and direct sunlight.[4]
Q3: How can I determine the concentration of my this compound solution?
A3: Iodometric titration is a common method for determining the concentration of organic hydroperoxides.[5][6][7][8] A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What should I do in case of a spill of concentrated this compound?
A4: A spill of concentrated this compound is a serious emergency.
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated to dissipate vapors.
-
Do Not Use Combustible Absorbents: Do not use paper towels, sawdust, or other combustible materials to absorb the spill.
-
Dilute and Absorb: If it can be done safely, dilute the spill with a large amount of a compatible, non-reactive solvent and then absorb the mixture with an inert absorbent like vermiculite (B1170534) or sand.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on cleanup and disposal.
Q5: What are some common incompatible materials with this compound?
A5: A detailed list of incompatible materials can be found in the "Data Presentation" section. In general, avoid contact with:
-
Metals: Iron, copper, brass, lead, cobalt, and their salts.
-
Acids and Bases: Strong acids and bases can catalyze decomposition.
-
Reducing Agents: Can react violently.
-
Organic Materials: Many organic compounds can be readily oxidized, leading to fires or explosions.
Data Presentation
Physical and Hazard Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₆O₂ | [11] |
| Molecular Weight | 62.07 g/mol | [11] |
| Appearance | Colorless liquid | [11] |
| Melting Point | -100 °C | [1] |
| Boiling Point | 95 °C | [11] |
| Flash Point | 11.3 °C | [1] |
| Enthalpy of Formation (gas) | -210 kJ/mol | [12][13] |
| DOT Hazard Classification | Forbidden | [14] |
| Shock Sensitivity | High (Qualitative) | [15] |
| Friction Sensitivity | High (Qualitative) | [16] |
| Self-Accelerating Decomposition Temperature (SADT) | Not available in open literature. Treat as extremely low. | |
| Detonation Velocity | Not available in open literature. | |
| Heat of Decomposition | Not available in open literature. |
Chemical Compatibility of this compound
| Material/Chemical Class | Compatibility | Rationale/Comments |
| Stainless Steel (304, 316) | Good | Generally recommended for handling organic peroxides.[3] |
| Glass | Good | Should be clean and free of any metal contaminants. |
| Teflon™ (PTFE) | Excellent | Highly resistant to chemical attack. |
| Polyethylene (PE) | Good | Check for specific compatibility with concentrated hydroperoxides. |
| Iron, Copper, Brass, Lead, Cobalt | INCOMPATIBLE | Catalyze violent decomposition.[3] |
| Strong Acids (e.g., Sulfuric Acid) | INCOMPATIBLE | Can initiate rapid decomposition.[2] |
| Strong Bases (e.g., Sodium Hydroxide) | INCOMPATIBLE | Can initiate rapid decomposition. |
| Reducing Agents (e.g., Metal Hydrides) | INCOMPATIBLE | Can lead to violent reactions. |
| Flammable Solvents (e.g., Acetone, Ethanol) | INCOMPATIBLE | Can form explosive mixtures.[2] |
| Organic Matter (e.g., Wood, Paper) | INCOMPATIBLE | Can be easily ignited. |
Experimental Protocols
Protocol 1: Synthesis of Dilute this compound (For subsequent concentration - handle with extreme caution)
Disclaimer: This is a generalized procedure and should be adapted with extreme caution and a thorough risk assessment. The synthesis of concentrated this compound is an inherently dangerous process.
Materials:
-
Diethyl sulfate (B86663)
-
Hydrogen peroxide (30%)
-
Potassium hydroxide (B78521)
-
Diethyl ether (peroxide-free)
-
Deionized water
-
Ice bath
-
Separatory funnel
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Cool a solution of potassium hydroxide in deionized water in an ice bath.
-
Slowly add diethyl sulfate to the cold potassium hydroxide solution with vigorous stirring.
-
To this mixture, add 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with peroxide-free diethyl ether.
-
Combine the organic extracts and wash them with deionized water to remove any remaining salts.
-
The resulting diethyl ether solution contains dilute this compound.
Protocol 2: Concentration of this compound (EXTREMELY HAZARDOUS)
WARNING: This procedure should only be performed by experienced chemists behind a blast shield in a properly functioning fume hood. The risk of explosion is extremely high.
Procedure:
-
Dry the dilute this compound solution from Protocol 1 over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Carefully remove the diethyl ether solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30°C. NEVER distill to dryness.[17]
-
Monitor the concentration of this compound frequently using the titration method described in Protocol 3.
-
Stop the concentration process at the desired level and immediately store the concentrated solution under appropriate refrigerated conditions.
Protocol 3: Quantification of this compound by Iodometric Titration
Materials:
-
This compound sample
-
Glacial acetic acid
-
Sodium iodide or potassium iodide
-
Standardized sodium thiosulfate (B1220275) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Erlenmeyer flask
-
Burette
Procedure:
-
In an Erlenmeyer flask, dissolve a known weight or volume of the this compound solution in glacial acetic acid.
-
Add an excess of sodium iodide or potassium iodide to the solution. The solution will turn a yellow-brown color due to the formation of iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue-black color disappears.
-
Record the volume of sodium thiosulfate solution used and calculate the concentration of this compound.
Visualizations
References
- 1. Cas 3031-74-1,this compound | lookchem [lookchem.com]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. americanchemistry.com [americanchemistry.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. usptechnologies.com [usptechnologies.com]
- 6. datapdf.com [datapdf.com]
- 7. scribd.com [scribd.com]
- 8. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 9. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. Hydroperoxide, ethyl | C2H6O2 | CID 62472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 16. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 17. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Technical Support Center: Quenching Unreacted Ethyl Hydroperoxide
Welcome to the Technical Support Center for handling and quenching unreacted ethyl hydroperoxide in your experiments. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective laboratory practices.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench unreacted this compound?
A1: this compound, like other organic peroxides, is a potentially explosive compound. It is sensitive to shock, heat, sparks, friction, and light. During experimental workups that involve concentration or distillation, any unreacted this compound can become concentrated, significantly increasing the risk of a violent explosion. Therefore, it is imperative to neutralize or "quench" any residual this compound before proceeding with purification steps or waste disposal to ensure laboratory safety.
Q2: How can I detect the presence of unreacted this compound in my reaction mixture?
A2: Several methods can be used to test for the presence of peroxides. Commercially available peroxide test strips are a convenient and rapid method. A common qualitative chemical test involves adding a small amount of the suspect solution to an equal volume of acetic acid containing sodium or potassium iodide. The formation of a yellow to brown color indicates the presence of peroxides, with the intensity of the color correlating to the concentration. For quantitative analysis, methods such as iodometric titration or gas chromatography-mass spectrometry (GC-MS) can be employed.[1][2]
Q3: What are the primary methods for quenching unreacted this compound?
A3: The most common and effective methods for quenching this compound involve reduction to the corresponding stable ethyl alcohol. The primary quenching agents are:
-
Sodium Bisulfite (or Metabisulfite): An aqueous solution of sodium bisulfite is a widely used and effective reducing agent for hydroperoxides.
-
Ferrous Sulfate (B86663): An acidic solution of ferrous sulfate (FeSO₄) is another common reagent for decomposing hydroperoxides.
-
Triphenylphosphine (B44618) (TPP): This reagent stoichiometrically reduces hydroperoxides to their corresponding alcohols, forming triphenylphosphine oxide as a byproduct.[3]
Q4: Which quenching method is most suitable for my experiment?
A4: The choice of quenching agent depends on several factors, including the scale of your reaction, the solvent system, the tolerance of your product to aqueous conditions, and the required purity of your final compound.
-
Sodium bisulfite is effective and inexpensive but introduces water, which may necessitate a subsequent drying step.
-
Ferrous sulfate is also an aqueous method and is very effective, but it introduces inorganic salts that must be removed during workup.[4]
-
Triphenylphosphine is suitable for non-aqueous conditions and provides a clean reduction. However, the byproduct, triphenylphosphine oxide, can sometimes be challenging to remove from the desired product.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peroxide test is still positive after quenching. | 1. Insufficient amount of quenching agent added.2. Incomplete reaction due to short reaction time or low temperature.3. Poor mixing of biphasic systems (e.g., aqueous quenchant and organic solvent). | 1. Add more quenching agent in small portions and re-test.2. Allow for a longer reaction time and/or gently warm the mixture if the product is stable.3. Ensure vigorous stirring to promote contact between the peroxide and the quenching agent. |
| Exothermic reaction (heat generation) upon adding the quenching agent. | High concentration of this compound. | Perform the quenching in an ice bath to dissipate heat. Add the quenching agent slowly and portion-wise to control the rate of reaction. |
| Formation of an emulsion during aqueous workup. | The solvent system and the presence of salts can promote emulsion formation. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Difficulty in removing triphenylphosphine oxide byproduct. | Triphenylphosphine oxide has moderate polarity and can co-elute with the desired product during chromatography. | Concentrate the reaction mixture and triturate with a non-polar solvent like pentane (B18724) or hexane (B92381) to precipitate the triphenylphosphine oxide, which can then be removed by filtration. Alternatively, column chromatography with a carefully selected solvent system can be used. |
| Product degradation during quenching. | The quenching conditions (e.g., acidic or basic) may not be compatible with the desired product. | Test the stability of your product to the chosen quenching conditions on a small scale before performing the full-scale quench. Consider an alternative quenching method if necessary. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the common quenching methods. Data for this compound is limited; therefore, data for analogous short-chain alkyl hydroperoxides (n-butyl, sec-butyl, and tert-butyl hydroperoxide) are provided as an estimation.[3]
| Quenching Agent | Typical Concentration / Stoichiometry | Typical Reaction Time | Solvent System | Key Byproducts | Notes |
| Sodium Bisulfite (NaHSO₃) / Sodium Metabisulfite (Na₂S₂O₅) | Saturated aqueous solution or 10% (w/v) solution, used in excess. | Minutes to hours, depending on concentration and temperature. | Biphasic (organic/aqueous) or aqueous. | Sodium sulfate, residual sulfites. | The reaction can be exothermic. The pH of the solution can influence the reaction rate.[5] |
| Ferrous Sulfate (FeSO₄) | Typically a solution of 6g FeSO₄·7H₂O and 0.6 mL conc. H₂SO₄ in 11 mL of water for ~1 L of solvent.[6] | Usually a few minutes.[6] | Biphasic (organic/aqueous). | Ferric sulfate (Fe₂(SO₄)₃), water. | The reaction proceeds via a radical mechanism.[4] |
| Triphenylphosphine (PPh₃) | 1:1 molar ratio with the hydroperoxide.[3] | Varies from "instant" to several hours depending on solvent and temperature.[3] | Organic solvents (e.g., ethanol, methylene (B1212753) chloride, hexane).[3] | Triphenylphosphine oxide (TPPO), ethyl alcohol. | The reaction follows second-order kinetics.[3] |
Experimental Protocols
Protocol 1: Quenching with Sodium Bisulfite
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Peroxide test strips or iodide test solution
-
Ice bath
-
Separatory funnel
-
Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)
Procedure:
-
Cool the reaction mixture to 0-10 °C using an ice bath.
-
Slowly add the saturated sodium bisulfite solution dropwise with vigorous stirring. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
After the addition is complete, allow the mixture to stir for at least 30 minutes.
-
Test for the presence of peroxides. If the test is positive, add more sodium bisulfite solution and continue to stir for another 30 minutes. Repeat until the peroxide test is negative.
-
Transfer the mixture to a separatory funnel. If two layers are present, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent. The resulting solution is free of this compound.
Protocol 2: Quenching with Ferrous Sulfate
Materials:
-
Reaction mixture containing unreacted this compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Peroxide test strips or iodide test solution
-
Ice bath
-
Separatory funnel
-
Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)
Procedure:
-
Prepare the quenching solution by dissolving 6 g of FeSO₄·7H₂O in 11 mL of deionized water, and then carefully add 0.6 mL of concentrated sulfuric acid.[6]
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add the acidic ferrous sulfate solution with vigorous stirring.
-
Stir the mixture for 15-30 minutes.
-
Test for the presence of peroxides. If the test is positive, add more ferrous sulfate solution and continue stirring. Repeat until a negative test is obtained.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water to remove inorganic salts, followed by a wash with a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent.
Protocol 3: Quenching with Triphenylphosphine
Materials:
-
Reaction mixture containing unreacted this compound
-
Triphenylphosphine (PPh₃)
-
Appropriate organic solvent (e.g., THF, dichloromethane)
-
Peroxide test strips or iodide test solution
-
Rotary evaporator
-
Non-polar solvent for precipitation (e.g., pentane or hexane)
-
Filtration apparatus
Procedure:
-
Dissolve the reaction mixture in a suitable organic solvent.
-
Add a stoichiometric amount (1:1 molar ratio) of triphenylphosphine to the solution. The reaction can be monitored by TLC or other appropriate analytical methods for the disappearance of the hydroperoxide.
-
Stir the reaction at room temperature until the peroxide test is negative. The reaction time can vary depending on the solvent and concentration.[3]
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
To remove the triphenylphosphine oxide byproduct, add a minimal amount of a non-polar solvent like pentane or hexane to the residue. The triphenylphosphine oxide should precipitate.
-
Collect the precipitate by filtration and wash it with cold non-polar solvent. The filtrate contains the desired product, now free of the hydroperoxide.
Visualizations
Caption: Experimental workflow for quenching unreacted this compound.
Caption: Simplified reaction pathways for quenching this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl Hydroperoxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of ethyl hydroperoxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are three main laboratory methods for the synthesis of this compound:
-
Acid-Catalyzed Addition of Hydrogen Peroxide to Ethyl Vinyl Ether: This is a common method for the intentional synthesis of 1-ethoxythis compound, a type of this compound. It involves the reaction of ethyl vinyl ether with hydrogen peroxide in the presence of an acid catalyst.[1][2]
-
Autooxidation of Diethyl Ether: This process involves the slow oxidation of diethyl ether upon exposure to atmospheric oxygen, light, and heat, leading to the formation of explosive peroxides, including this compound.[2][3] This method is often undesirable due to the significant safety risks.
-
Photocatalytic Oxidation of Ethane (B1197151): A modern approach that uses a photocatalyst (e.g., Au/WO₃) and visible light to oxidize ethane to this compound.[4][5][6] This method can achieve high yields under mild conditions.[4][5][6]
Q2: What are the major safety hazards associated with this compound?
A2: this compound and its condensation products are highly explosive and sensitive to heat, shock, and friction.[1][7] The primary hazards include:
-
Explosion Risk: Concentrated or solid peroxides can detonate violently.[1][7] Evaporation of solutions containing this compound can leave behind highly explosive residues.[1]
-
Spontaneous Decomposition: Peroxide formation is a self-propagating process that can lead to the accumulation of unstable compounds.[1]
-
Sensitivity: Peroxides are sensitive to various stimuli, including heat, light, and mechanical shock.[7][8]
Q3: How can I detect the presence of this compound?
A3: Several methods can be used to detect the presence of peroxides:
-
Potassium Iodide (KI) Test: A solution of potassium iodide in acetic acid or on starch paper can be used. A positive test results in the formation of iodine, which appears as a yellow or brown color in the ether phase or a dark bluish spot on the paper.[1]
-
Commercial Peroxide Test Strips: These strips provide a semi-quantitative measurement of peroxide concentration and are generally easy and safe to use.
-
Spectrophotometric Methods: An improved acidic titanium reagent can be used for the determination of hydroperoxides.
Q4: What are the typical decomposition products of this compound?
A4: Upon heating in water, diethyl ether hydroperoxide decomposes to acetaldehyde, ethanol, and water.[1] The decomposition can be catalyzed by transition metal compounds, leading to products such as methylphenylcarbinol and acetophenone (B1666503) in the case of ethylbenzene (B125841) hydroperoxide decomposition.[4]
Troubleshooting Guides
Low or No Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR) to ensure it has gone to completion. |
| Optimize Temperature: The reaction rate is temperature-dependent. For the acid-catalyzed addition of H₂O₂ to ethyl vinyl ether, ensure the reaction is maintained at the optimal temperature as specified in the protocol. Avoid excessive heat, which can lead to decomposition. | |
| Decomposition of Product | Control Temperature: this compound is thermally unstable. Maintain a low and constant temperature throughout the reaction and workup. |
| Avoid Contaminants: Traces of metals can catalyze the decomposition of peroxides.[9] Ensure all glassware is scrupulously clean and use high-purity reagents. | |
| Suboptimal Reagent Concentration | Verify Reagent Quality: Use fresh, high-purity ethyl vinyl ether and a reliable source of hydrogen peroxide. The concentration of the hydrogen peroxide solution is critical. |
| Adjust Stoichiometry: While a slight excess of one reagent may be beneficial, a large excess can sometimes lead to side reactions. Experiment with different molar ratios of ethyl vinyl ether to hydrogen peroxide. | |
| Ineffective Catalyst | Catalyst Choice: For the acid-catalyzed method, the choice and concentration of the acid are crucial. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The acidity of the medium affects the reaction rate.[10][11] |
| Catalyst Deactivation: Ensure the catalyst is not neutralized by basic impurities in the reagents or solvent. | |
| Losses During Workup and Purification | Extraction Inefficiency: Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent. Multiple extractions are recommended. |
| Distillation Losses: If purifying by distillation, be aware that this compound is volatile and can be lost. Use a well-controlled vacuum distillation setup and avoid high temperatures.[12][13] |
Impurity Formation
Q: I am observing significant impurities in my product. What are the likely side products and how can I minimize them?
A: Impurity formation is a common challenge. Understanding the potential side reactions is key to optimizing your synthesis.
| Potential Impurity | Formation Pathway | Mitigation Strategy |
| Acetaldehyde and Ethanol | Decomposition of this compound, especially upon heating or in the presence of certain catalysts.[1] | Maintain low temperatures throughout the synthesis and purification. Avoid prolonged reaction times. |
| Polymeric Peroxides | Condensation of diethyl ether hydroperoxide. These are often solid and highly explosive.[1] | Use of antioxidants (like BHT) in the starting diethyl ether (if applicable). Store the product at low temperatures and for short periods. |
| Unreacted Starting Materials | Incomplete reaction. | Monitor the reaction to completion. Optimize reaction time and temperature. |
| Byproducts from Diethyl Ether Autooxidation | Complex radical-mediated pathways can lead to a variety of oxygenated species. | If starting from diethyl ether, use a fresh, peroxide-free source and consider adding a radical inhibitor if the desired reaction allows. |
Experimental Protocols
1. Synthesis of 1-Ethoxythis compound from Ethyl Vinyl Ether and Hydrogen Peroxide
This protocol is based on the acid-catalyzed addition of hydrogen peroxide to ethyl vinyl ether.[1] EXTREME CAUTION IS ADVISED DUE TO THE EXPLOSIVE NATURE OF THE PRODUCT.
Materials:
-
Ethyl vinyl ether (freshly distilled)
-
Hydrogen peroxide (30% aqueous solution, stabilized)
-
Sulfuric acid (concentrated, catalyst)
-
Diethyl ether (peroxide-free, for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice-water bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the ethyl vinyl ether.
-
Cool the flask in an ice-water bath.
-
Slowly add the hydrogen peroxide solution dropwise to the stirred ethyl vinyl ether. Maintain the temperature below 10 °C.
-
After the addition is complete, add a catalytic amount of concentrated sulfuric acid dropwise while ensuring the temperature does not rise significantly.
-
Continue stirring the mixture in the ice bath for the recommended reaction time (this may vary, but typically a few hours). Monitor the reaction progress by a suitable method.
-
Once the reaction is complete, carefully quench the reaction by adding cold, saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with cold, peroxide-free diethyl ether.
-
Combine the organic layers and wash with cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature.
2. Quantification of this compound by Iodometric Titration
This method is used to determine the concentration of hydroperoxides.[8][14][15]
Materials:
-
Sample containing this compound
-
Glacial acetic acid
-
Potassium iodide (KI) solution (freshly prepared)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
Procedure:
-
Dissolve a known amount of the sample in glacial acetic acid.
-
Add an excess of the potassium iodide solution. The hydroperoxide will oxidize the iodide to iodine, resulting in a yellow to brown solution.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Calculate the concentration of the hydroperoxide based on the stoichiometry of the reaction.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Autooxidation pathway of diethyl ether to form this compound.
References
- 1. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00694K [pubs.rsc.org]
- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 6. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. usptechnologies.com [usptechnologies.com]
- 9. molbase.com [molbase.com]
- 10. scite.ai [scite.ai]
- 11. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. WO2020136335A1 - Purification of alkyl hydroperoxide by distillation in the presence of methanol and water - Google Patents [patents.google.com]
- 13. google.com [google.com]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. youtube.com [youtube.com]
Improving the selectivity of ethyl hydroperoxide in oxidation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl hydroperoxide in oxidation reactions. Our goal is to help you improve the selectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the selectivity of this compound in oxidation reactions?
A1: The selectivity of this compound as an oxidizing agent is primarily influenced by several key factors:
-
Catalyst Choice: The nature of the catalyst is a major parameter.[1] Different catalysts exhibit varying selectivities. For instance, unsupported AuPd nanoparticle catalysts have shown 100% selectivity in the aqueous partial oxidation of ethane (B1197151) to this compound at low H₂O₂ concentrations and short reaction times.[2] In other systems, such as the selective oxidation of ethylbenzene (B125841), triple catalytic systems involving nickel complexes have demonstrated high efficiency.[3]
-
Reaction Temperature: Temperature plays a critical role. In the liquid phase oxidation of ethylbenzene, for example, lower temperatures can lead to slow reaction rates, while higher temperatures may result in unacceptable selectivity.[4] A decreasing temperature operation can sometimes optimize both rate and selectivity.[4]
-
Reactant Concentrations: The concentration of reactants, including the substrate and the oxidant (if used to generate this compound in situ), can significantly impact selectivity.
-
Solvent: The choice of solvent can affect the reaction pathway and the stability of intermediates, thereby influencing selectivity.[1]
-
Presence of Additives or Co-catalysts: Modifying ligands or co-catalysts can enhance the stability and selectivity of the primary catalyst.[3]
Q2: What are the common side reactions and byproducts observed in reactions involving this compound?
A2: The primary side reactions involve the decomposition of this compound and subsequent reactions of the resulting radicals.
-
Decomposition: this compound can decompose, particularly at higher temperatures, to form ethoxy (CH₃CH₂O•) and hydroxyl (•OH) radicals.[5] This decomposition can be a primary initiation step in oxidation reactions.[5] The main decomposition product is often ethyl alcohol.[2]
-
Byproduct Formation: In the oxidation of ethylbenzene to α-phenyl this compound, common byproducts include acetophenone (B1666503) (ACP) and α-methylbenzyl alcohol (MBA).[4][6] The formation of these byproducts can be attributed to the decomposition of the hydroperoxide.
Q3: How can I minimize the decomposition of this compound during my experiment?
A3: Minimizing the decomposition of this compound is crucial for maintaining high selectivity. Consider the following strategies:
-
Temperature Control: As decomposition is often thermally induced, maintaining a lower reaction temperature can be effective.[4]
-
Catalyst Selection: Choose a catalyst that promotes the desired oxidation pathway at a lower temperature or one that stabilizes the hydroperoxide.
-
Reaction Time: Shorter reaction times can limit the extent of decomposition.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions initiated by atmospheric oxygen.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Selectivity to this compound | - Inappropriate reaction temperature.- Incorrect catalyst or catalyst concentration.- Undesirable side reactions. | - Optimize the reaction temperature. A step-wise decrease in temperature has been shown to improve selectivity in some cases.[4]- Screen different catalysts known for high selectivity in similar reactions (e.g., AuPd nanoparticles, specific nickel complexes).[2][3]- Analyze for byproducts to understand side reactions and adjust conditions accordingly. |
| Poor Reproducibility of Results | - Inconsistent purity of starting materials.- Variations in catalyst preparation or handling.- Fluctuations in reaction conditions (temperature, pressure, stirring). | - Ensure the purity of all reagents and solvents.- Follow a standardized protocol for catalyst synthesis and activation.- Use precise and calibrated equipment to control reaction parameters. |
| Formation of Explosive Peroxide Mixtures | - Autoxidation of solvents (e.g., diethyl ether) upon exposure to air and light.[7][8]- Concentration of peroxides during distillation or evaporation.[7] | - Use fresh, inhibitor-containing solvents.- Store peroxide-forming chemicals in airtight, dark containers.[8]- Test for the presence of peroxides before heating or distilling solvents.[8]- Avoid distilling to dryness.[7] |
| Difficulty in Quantifying this compound | - Lack of a suitable analytical method. | - Utilize an established analytical technique such as High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Oxidation of Ethane to this compound
This protocol is a generalized representation based on photocatalytic methods.[11][12]
-
Catalyst Preparation: Synthesize or procure the desired catalyst (e.g., Au/WO₃).
-
Reactor Setup: Place a known amount of the catalyst in a suitable photoreactor.
-
Reactant Introduction: Introduce the reactants, such as ethane and an oxygen source, into the reactor.
-
Reaction Initiation: Irradiate the reactor with a light source of the appropriate wavelength (e.g., visible light for Au/WO₃).[11]
-
Temperature Control: Maintain the desired reaction temperature. Note that combining thermal energy with photocatalysis can enhance the yield.[11][12]
-
Sampling and Analysis: At specified time intervals, withdraw samples from the reactor and analyze the concentration of this compound using a suitable analytical method like HPLC.[9][10]
Protocol 2: Analysis of this compound by HPLC
This protocol is based on the method described for the analysis of atmospheric hydroperoxides.[9][10]
-
Sample Collection: Collect the reaction mixture or a diluted aliquot.
-
HPLC System: Use an HPLC system equipped with a suitable column (e.g., an anion-exchange column for separation).
-
Mobile Phase: Prepare an appropriate mobile phase, such as an aqueous potassium hydroxide (B78521) solution.[13]
-
Post-Column Derivatization: After separation on the column, mix the eluent with a derivatizing agent. A common system involves the reaction of hydroperoxides with p-hydroxyphenylacetic acid in the presence of peroxidase to produce a fluorescent dimer.[9][10]
-
Detection: Detect the fluorescent product using a fluorescence detector.
-
Quantification: Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with standards of known concentration.
Data Presentation
Table 1: Performance of Different Catalytic Systems in Selective Oxidation
| Catalyst System | Substrate | Product | Selectivity (%) | Yield (µmol gcat⁻¹ h⁻¹) | Reference |
| AuPd nanoparticles | Ethane | This compound | 100 (at low H₂O₂ conc.) | - | [2] |
| Au/WO₃ (Visible light, RT) | Ethane | This compound | - | 943.5 | [11] |
| Au/WO₃ (Visible light, 100 °C) | Ethane | 63.6 | 5616.5 | [12] | |
| {NiII(acac)₂ + NaSt + PhOH} | Ethylbenzene | α-phenyl this compound | ≥ 90 | - | [3] |
Table 2: HPLC Detection Limits for Various Hydroperoxides
| Hydroperoxide | Aqueous Detection Limit (M) | Gas-Phase Detection Limit (pptv) | Reference |
| Hydrogen peroxide | 1.2 x 10⁻⁹ | 5 | [9][10] |
| Mthis compound | 2.9 x 10⁻⁹ | 13 | [9][10] |
| This compound | 19 x 10⁻⁹ | 84 | [9][10] |
| Peroxyacetic acid | 16 x 10⁻⁹ | 72 | [9][10] |
Visualizations
Caption: A typical experimental workflow for catalytic oxidation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (3031-74-1) for sale [vulcanchem.com]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. (762f) Optimizing the Liquid Phase Oxidation of Ethylbenzene to Hydroperoxide by Varying Temperature Operation | AIChE [proceedings.aiche.org]
- 5. This compound | 3031-74-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroperoxide - Wikipedia [en.wikipedia.org]
- 8. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 9. "Method for the Collection and HPLC Analysis of Hydrogen Peroxide and C" by Meehye Lee, Birgitta C. Noone et al. [digitalcommons.uri.edu]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 13. jasco.ro [jasco.ro]
Troubleshooting low yields in photocatalytic ethyl hydroperoxide production
Technical Support Center: Photocatalytic Ethyl Hydroperoxide Production
Welcome to the technical support center for photocatalytic this compound (CH₃CH₂OOH) production. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges, particularly low product yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for photocatalytic this compound production?
A1: The production of this compound from ethanol (B145695) (or ethane) and oxygen is a photocatalytic oxidation process. The mechanism involves the generation of electron-hole pairs in a semiconductor photocatalyst upon light absorption.[1][2] These charge carriers interact with adsorbed oxygen and ethanol molecules to form reactive oxygen species (ROS) and ethylperoxy radicals, which subsequently lead to the formation of this compound.[3]
Q2: What are the most common causes of low this compound yields?
A2: Low yields can typically be attributed to one or more of the following factors:
-
Photocatalyst Deactivation: The catalyst loses activity due to surface fouling by reaction byproducts or structural changes.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, pH, or reactant concentrations can hinder the reaction rate and selectivity.
-
Inefficient Light Source: The wavelength and intensity of the light source may not be optimal for activating the specific photocatalyst being used.
-
Mass Transfer Limitations: Poor mixing or inefficient gas-liquid transfer can limit the availability of oxygen at the catalyst surface.
-
Product Decomposition: this compound can be unstable and may decompose under the reaction conditions, especially with prolonged irradiation.[3][5][6][7]
-
Impure Reactants: Impurities in the ethanol, water, or oxygen supply can poison the catalyst or lead to unwanted side reactions.
Q3: Which photocatalysts are commonly used for this process?
A3: A variety of semiconductor materials have been explored. While traditional UV-light-activated catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) are common, recent research has focused on visible-light-responsive catalysts to better utilize the solar spectrum.[3][4][5] Modified tungsten trioxide (WO₃), such as gold nanoparticle-decorated WO₃ (Au/WO₃), has shown high efficiency for this conversion under visible light.[3][5][6][7]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving issues related to low this compound yields.
Problem 1: Yield is significantly lower than expected or reported values.
A logical first step is to determine the root cause. The following workflow can help isolate the issue.
Caption: A step-by-step workflow for diagnosing low product yields.
Q: My catalyst may be inactive. How can I verify this and what should I do? A: Catalyst deactivation is a common issue. Partial oxidation products can adsorb onto the catalyst surface, blocking active sites.[4]
-
Verification:
-
Visual Inspection: Check for changes in the catalyst's color or signs of agglomeration.
-
Characterization: Use techniques like X-ray Diffraction (XRD) to check for changes in crystallinity, Transmission Electron Microscopy (TEM) to observe morphology and particle size, and UV-Vis Diffuse Reflectance Spectroscopy (DRS) to assess light absorption properties.
-
Control Experiment: Run the reaction with a fresh batch of catalyst under identical conditions to compare performance.
-
-
Solution:
-
Regeneration: Depending on the catalyst and the nature of the deactivation, regeneration may be possible. This could involve washing with a solvent to remove adsorbed species or calcination at a specific temperature to burn off organic residues.
-
Proper Storage: Ensure the catalyst is stored in a clean, dry environment, away from potential contaminants.
-
Q: How do I know if my light source is the problem? A: The light source is critical. The energy of the incident photons must be greater than the bandgap of the semiconductor photocatalyst to generate electron-hole pairs.[1]
-
Verification:
-
Check Wavelength: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of your photocatalyst. For example, TiO₂ requires UV light (<387 nm), whereas Au/WO₃ is active under visible light (>400 nm).[3][5]
-
Measure Intensity: Use a calibrated radiometer or photometer to measure the light intensity reaching the reactor. Low intensity can lead to slow reaction rates.
-
Reactor Design: Ensure the reactor material (e.g., quartz for UV, Pyrex/borosilicate for visible light) is transparent to the required wavelengths. The geometry should allow for uniform illumination of the reaction mixture.
-
Q: Could impurities in my reactants be affecting the yield? A: Yes, impurities can act as catalyst poisons or participate in side reactions.
-
Verification & Solution:
-
Ethanol/Water: Use high-purity, distilled, or deionized water and analytical grade ethanol. Water plays a crucial role in the photocatalytic process.[5]
-
Oxygen: Use a high-purity oxygen source (e.g., 99.99%). The presence of other gases can interfere with the reaction. The reduction of dissolved oxygen is a key step in the reaction pathway.[8]
-
Cleaning: Thoroughly clean all glassware and reactor components with appropriate solvents and rinse with high-purity water before use.
-
Q: My conditions seem right, but the yield is still low. What else can I optimize? A: Fine-tuning reaction parameters is key. The interplay between temperature, catalyst loading, and reactant concentrations can significantly impact performance.
-
Temperature: While many photocatalytic reactions are performed at room temperature, introducing thermal energy can sometimes enhance the reaction kinetics and improve yields. For the Au/WO₃ system, increasing the temperature from room temperature to 100°C was shown to enhance this compound production by six times.[3][5][6][7]
-
Catalyst Loading: An optimal catalyst concentration exists. Too little catalyst results in insufficient light absorption, while too much can cause light scattering and reduce photon efficiency.
-
Stirring/Mixing: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of dissolved oxygen to the catalyst surface.
Data Summary Tables
Table 1: Comparison of Photocatalysts for Alkane/Alkene Oxidation Data extracted from studies on ethane (B1197151) oxidation, a similar process, to provide a benchmark.
| Photocatalyst | Substrate | Light Source | Temp. (°C) | Yield (μmol gcat⁻¹) | Time (h) | Ref. |
| Au/WO₃ | Ethane | Visible Light | 100 | 11,233 | 2 | [5] |
| Au/WO₃ | Ethane | Visible Light | 35 | 1,887 | 2 | [5] |
| TiO₂ (P25) | Ethane | UV Light | RT | ~1,200 | 2 | [3] |
| ZnO | Ethane | UV Light | RT | ~800 | 2 | [3] |
RT: Room Temperature
Visualizations of Key Processes
Simplified Reaction Pathway
The following diagram illustrates the proposed mechanism for the formation of this compound from ethanol.
Caption: Key steps in the photocatalytic conversion of ethanol to this compound.
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Experiment
This protocol outlines a typical setup for a batch reaction in the liquid phase.
-
Catalyst Suspension: Add the calculated amount of photocatalyst powder (e.g., 50 mg) to a specific volume of high-purity water (e.g., 20 mL) in a quartz or borosilicate glass reactor vessel.[3]
-
Sonication: Disperse the catalyst uniformly by sonicating the suspension for 10-15 minutes.
-
Reactant Addition: Add the desired amount of ethanol to the suspension.
-
Purging: Seal the reactor and purge the system with high-purity oxygen for at least 30 minutes to ensure an oxygen-saturated environment. Maintain a positive oxygen pressure during the reaction.
-
Irradiation: Place the reactor in a position with a controlled distance from the light source. Begin stirring and turn on the lamp to initiate the reaction. If necessary, use a cooling system to maintain a constant temperature.
-
Sampling: At regular intervals, withdraw small aliquots (e.g., 1 mL) of the suspension using a syringe. Immediately filter the sample through a 0.22 µm filter (e.g., PTFE or nylon) to remove the catalyst particles and quench the reaction.
-
Analysis: Analyze the filtrate for the concentration of this compound and any byproducts using a suitable analytical technique.
Protocol 2: Quantification of this compound via HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying hydroperoxides.
-
Method Principle: An HPLC method based on post-column derivatization and fluorescence detection can be used for the sensitive quantification of this compound.[9][10] The hydroperoxide reacts with p-hydroxyphenylacetic acid (POHPAA) in the presence of a peroxidase enzyme to produce a fluorescent dimer.
-
Instrumentation:
-
HPLC system with a C18 column.
-
Post-column reaction coil.
-
Fluorescence detector.
-
-
Mobile Phase: A suitable aqueous buffer, such as a phosphate (B84403) or acetate (B1210297) buffer at a controlled pH.
-
Post-Column Reagents:
-
Solution 1: Horseradish peroxidase in a buffer.
-
Solution 2: POHPAA in a buffer.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the fluorescence signal against the concentration.
-
Sample Analysis: Inject the filtered samples from the photocatalytic experiment and determine the concentration of this compound by comparing the peak area to the calibration curve. Reproducibility for such methods can be better than 3%.[9]
References
- 1. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00694K [pubs.rsc.org]
- 6. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Method for the Collection and HPLC Analysis of Hydrogen Peroxide and C" by Meehye Lee, Birgitta C. Noone et al. [digitalcommons.uri.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling of Solvents with Ethyl Hydroperoxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of solvents used with ethyl hydroperoxide. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when using solvents with this compound?
The primary concern is the potential for the formation of explosive peroxides in the solvent. This compound is itself a peroxide and can act as a source of free radicals. These radicals can initiate a chain reaction with peroxide-forming solvents (e.g., ethers, tetrahydrofuran (B95107), dioxane), leading to the accumulation of unstable and shock-sensitive peroxides. This risk is in addition to the inherent instability of this compound itself.
Q2: Which common laboratory solvents are prone to forming peroxides?
Many common organic solvents can form peroxides upon exposure to air and light.[1][2] These are broadly categorized based on the hazard they present. The most common peroxide-forming solvents include:
-
Ethers: Diethyl ether, tetrahydrofuran (THF), 1,4-dioxane, diisopropyl ether.[1]
-
Aldehydes: Acetaldehyde, benzaldehyde.
-
Compounds with benzylic hydrogens: Cumene (B47948) (isopropylbenzene).
-
Compounds with allylic hydrogens: Alkenes, vinyl compounds.
Q3: How can I prevent peroxide formation in my solvents?
Preventing peroxide formation involves a multi-faceted approach focusing on proper storage, handling, and the use of inhibitors.
-
Storage: Store peroxide-forming solvents in airtight, opaque containers to protect them from light and air.[1][2] Keep them in a cool, dark, and well-ventilated area.
-
Inhibitors: Whenever possible, purchase solvents that contain an inhibitor, such as butylated hydroxytoluene (BHT).[3][4] BHT acts as a free-radical scavenger, preventing the initiation of the autoxidation process.[3][4]
-
Inert Atmosphere: For highly sensitive applications or with uninhibited solvents, storing the solvent under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the rate of peroxide formation by excluding oxygen.
Q4: How do I know if peroxides have formed in my solvent?
Regular testing for the presence of peroxides is crucial. Several methods are available, ranging from simple qualitative tests to more quantitative analyses. Visible signs of high peroxide concentration can include the formation of crystals, a viscous liquid, or discoloration.[5] If any of these signs are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
Troubleshooting Guide
Problem: I need to use a peroxide-forming solvent with this compound. What are the key safety precautions?
Solution:
-
Solvent Selection: If possible, choose a solvent with a lower tendency to form peroxides.
-
Use Inhibited Solvents: Always use a solvent containing an inhibitor like BHT, unless it interferes with your specific application.
-
Test Before Use: ALWAYS test your solvent for peroxides before each use, especially before distillation or evaporation, as this can concentrate any peroxides present to dangerous levels.[1]
-
Work in a Fume Hood: Handle this compound and peroxide-forming solvents in a well-ventilated fume hood.
-
Avoid Heat, Light, and Friction: Peroxides are sensitive to heat, light, and mechanical shock. Avoid heating solutions unless necessary, protect them from light, and handle containers gently.
-
Small Quantities: Purchase and use the smallest practical quantities of peroxide-forming solvents to ensure they are used up before significant peroxide formation can occur.
Problem: My peroxide test is positive. What should I do?
Solution: The appropriate action depends on the concentration of peroxides detected.
| Peroxide Concentration (ppm) | Recommended Action |
| < 30 ppm | The solvent may be used, but caution is advised. Consider treating the solvent to remove peroxides if it is to be concentrated. |
| 30 - 100 ppm | High hazard. The solvent should not be distilled or evaporated. It is recommended to treat the solvent to remove peroxides or dispose of it as hazardous waste. |
| > 100 ppm | Extreme hazard. Do not handle the container. Contact your EHS office immediately for assistance with disposal. |
Problem: How can I remove peroxides from my solvent?
Solution: There are several methods for removing peroxides from organic solvents. The choice of method depends on the solvent and the level of peroxide contamination. These procedures should only be performed by trained personnel.
-
Activated Alumina (B75360): Passing the solvent through a column of activated alumina is an effective way to remove hydroperoxides.[6] This method is advantageous as it is rapid and does not introduce water or byproducts.[6]
-
Ferrous Sulfate (B86663): For water-insoluble solvents, washing with a freshly prepared solution of ferrous sulfate can reduce peroxides.
Data and Protocols
Table 1: Safe Storage Periods for Common Peroxide-Forming Solvents
The following table provides general guidelines for the safe storage of peroxide-forming chemicals after they have been opened. Unopened containers from the manufacturer are generally considered safe for up to 12 months, but always check the expiration date.
| Chemical Class | Examples | Recommended Storage Period (after opening) |
| Class A: Severe Peroxide Hazard | Isopropyl ether, Divinyl acetylene | 3 months |
| Class B: Peroxide Hazard on Concentration | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane, Cumene | 12 months |
| Class C: Peroxide Hazard via Polymerization | Styrene, Vinyl acetate, Methyl methacrylate | 12 months (inhibited) |
This table is a summary of guidelines and should not replace a thorough risk assessment for your specific procedures.
Table 2: Comparison of Antioxidants for Inhibiting Peroxide Formation in THF
A study comparing the effectiveness of different antioxidants in inhibiting peroxide formation in tetrahydrofuran (THF) over several weeks yielded the following qualitative results. The peroxide levels were measured using semiquantitative test strips.
| Antioxidant | Concentration | Relative Peroxide Level after Several Weeks |
| Control (No Inhibitor) | - | High |
| BHT | Standard Concentration | Low |
| Vitamin E | Various | Low (comparable to BHT) |
| Selenium | Various | Low (comparable to BHT) |
| Beta-carotene | Various | Moderate |
| Retinol | Various | High (appeared to promote peroxide formation) |
Data adapted from a California Science & Engineering Fair project. This data is illustrative and should be confirmed with more rigorous quantitative analysis.
Experimental Protocol: Peroxide Testing with Potassium Iodide
This method provides a qualitative or semi-quantitative indication of the presence of peroxides.
Materials:
-
Solvent to be tested
-
10% Potassium Iodide (KI) solution
-
Glacial acetic acid
-
Starch solution (optional, for enhanced visibility)
Procedure:
-
In a clean test tube, mix 1 mL of the solvent to be tested with 1 mL of glacial acetic acid.
-
Add a few drops of a freshly prepared 10% potassium iodide solution.
-
Shake the mixture and observe any color change.
-
No color change: Peroxides are likely not present in significant amounts.
-
Yellow to brown color: Indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
-
(Optional) For a more sensitive test, add a drop of starch solution. A blue-black color indicates the presence of peroxides.
Visual Guides
Logical Workflow for Managing Peroxide-Forming Solvents
Caption: Workflow for the safe management of peroxide-forming solvents.
Decision-Making Process for Peroxide Testing and Removal
Caption: Decision tree for handling solvents based on peroxide test results.
References
- 1. researchgate.net [researchgate.net]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Comparative studies on antioxidant activities of extracts and fractions from the leaves and stem of Epimedium koreanum Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composition of the hydroperoxide decomposition products in the presence of transition metal compounds. [Ethylbenzene hydroperoxide, cumene hydroperoxide] (Journal Article) | ETDEWEB [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas [morressier.com]
Technical Support Center: Decontamination of Ethyl Hydroperoxide Spills
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the safe cleanup and decontamination of ethyl hydroperoxide spills.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first steps to take after an this compound spill?
A1: The immediate actions are to ensure the safety of all personnel and contain the spill.
-
Evacuate and Alert: Immediately alert everyone in the vicinity of the spill and evacuate the immediate area.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Assess the Spill: From a safe distance, determine the approximate size of the spill. For large or unmanageable spills, evacuate the laboratory and contact your institution's emergency response team.
Q2: What Personal Protective Equipment (PPE) is required for cleaning up an this compound spill?
A2: Appropriate PPE is crucial for preventing exposure. The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Viton). Double gloving is recommended.
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron.
-
Foot Protection: Closed-toe shoes made of a non-porous material.
-
Respiratory Protection: For large spills or in areas with inadequate ventilation, a full-face respirator with an organic vapor cartridge is necessary.
Q3: What materials should I use to absorb an this compound spill?
A3: Use inert, non-combustible absorbent materials. Never use materials like paper towels, sawdust, or kitty litter, as these can react with the peroxide and create a fire or explosion hazard.[1] Recommended absorbents include:
-
Sodium bicarbonate
-
Calcium carbonate
-
Clean sand
Q4: How do I neutralize the absorbed this compound?
A4: After absorbing the spill, the this compound should be neutralized to reduce its reactivity. A weak reducing agent is typically used for this purpose. A common and effective method is to use a freshly prepared solution of sodium bisulfite or sodium thiosulfate. The reaction should be performed slowly and with caution, as it can be exothermic.
Q5: What is the final step in decontaminating the spill area?
A5: After the neutralized absorbent material has been removed, the spill surface should be thoroughly cleaned to remove any residual this compound. Wash the area with a solution of soap and water.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| The spill is spreading quickly. | The initial absorbent application was insufficient. | Apply more absorbent material around the perimeter of the spill to create a dike and then cover the entire spill. |
| The absorbent material is heating up or smoking. | The absorbent material is reacting with the this compound, or the peroxide is decomposing. | This is a dangerous situation. Evacuate the area immediately and contact your institution's emergency response team. Do not attempt to handle the material. |
| A solid precipitate forms during neutralization. | This may be a salt byproduct of the neutralization reaction. | Continue with the decontamination procedure, ensuring all solid material is collected for proper disposal. |
| The spill area still has a chemical odor after cleaning. | Residual this compound remains on the surface. | Repeat the final cleaning step with soap and water. Ensure the area is well-ventilated until the odor dissipates. |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Absorbent to Spill Ratio (Volume) | At least 2:1 | Ensure the spill is completely covered with absorbent material.[1] |
| Sodium Bisulfite Solution (for neutralization) | 10% (w/v) in water | Prepare fresh. Add slowly to the absorbed spill material. |
| Sodium Thiosulfate Solution (for neutralization) | 10% (w/v) in water | Prepare fresh. An alternative to sodium bisulfite. |
| Contact Time for Neutralization | 15-30 minutes | Allow sufficient time for the reaction to complete. Monitor for any signs of reaction (e.g., temperature change). |
| Final Cleaning Solution | Mild soap and water | Thoroughly wash the spill surface after removing the neutralized absorbent. |
Experimental Protocols
Protocol 1: Small Spill Decontamination (less than 100 mL)
-
Preparation: Ensure all necessary PPE is worn and the spill kit is readily accessible.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., sodium bicarbonate) at a volume ratio of at least 2:1.[1]
-
Neutralization: Slowly and carefully add a freshly prepared 10% solution of sodium bisulfite to the absorbent material. Use a plastic or other non-sparking tool to gently mix the slurry.
-
Wait: Allow the mixture to sit for at least 15 minutes to ensure complete neutralization.
-
Collection: Using non-sparking tools, collect the absorbed and neutralized material into a designated, labeled hazardous waste container.
-
Final Cleaning: Wash the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.
Protocol 2: Large Spill Decontamination (greater than 100 mL)
-
Evacuate and Secure: Immediately evacuate the laboratory and prevent re-entry.
-
Contact Emergency Response: Notify your institution's designated emergency response team.
-
Provide Information: Be prepared to provide the emergency response team with the following information:
-
The identity of the spilled chemical (this compound).
-
The approximate volume of the spill.
-
The location of the spill.
-
Any known hazards associated with the spill.
-
Do not attempt to clean up a large spill of this compound without specialized training and equipment.
Visualizations
References
Technical Support Center: Material Compatibility for Storing Ethyl Hydroperoxide
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of ethyl hydroperoxide, with a focus on material compatibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with storing this compound?
A1: this compound is an organic peroxide and presents significant hazards. The primary concerns are its thermal instability and high reactivity. Decomposition can be initiated by heat, light, or contamination, leading to a self-accelerating reaction that can result in fire or explosion.[1][2][3] It is also sensitive to shock and friction.[2] Therefore, proper storage and handling are critical to ensure laboratory safety.
Q2: What are the general recommendations for storing this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[4] It is crucial to store it in its original, tightly closed container.[2] The storage temperature should be kept as low as possible without freezing the compound, as some peroxides can become more shock-sensitive when frozen. Always refer to the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.
Q3: Which materials are generally considered compatible for storing this compound?
A3: Based on guidelines for organic peroxides, compatible materials include high-density polyethylene (B3416737) (HDPE), polytetrafluoroethylene (PTFE), glass, and 316 stainless steel.[1] It is imperative that all containers and equipment that come into contact with this compound are made of these materials and are thoroughly cleaned to avoid any contamination.[1]
Q4: Which materials are incompatible with this compound and must be avoided?
A4: A wide range of materials can catalyze the decomposition of this compound and must be strictly avoided. These include:
-
Metals: Copper, brass, iron, and their salts are particularly hazardous and can cause rapid, violent decomposition.[1]
-
Reducing agents and strong acids/bases: Contact with these substances can lead to a dangerous exothermic reaction.
-
Combustible materials: Sawdust, paper, and rags should not be used for spill cleanup; inert absorbents like vermiculite (B1170534) or sand are recommended.
-
Rust: Contamination with rust can initiate decomposition.
Q5: How does contamination affect the stability of stored this compound?
A5: Contamination is a major factor in the decomposition of organic peroxides.[1] Even trace amounts of incompatible materials, such as metals or rust, can act as catalysts, significantly accelerating the decomposition rate and potentially leading to a runaway reaction.[1] It is essential to use scrupulously clean equipment and never return unused peroxide to its original container.[1]
Q6: Are there any quantitative data available on the stability of this compound with different materials?
Material Compatibility Summary
The following table summarizes the qualitative compatibility of various materials with this compound, based on general knowledge of organic peroxides. It is crucial to verify compatibility under your specific experimental conditions.
| Material Category | Specific Material | Compatibility Rating | Rationale & Citations |
| Plastics | High-Density Polyethylene (HDPE) | Recommended | Generally inert to organic peroxides. |
| Polytetrafluoroethylene (PTFE) | Recommended | Excellent chemical resistance.[1] | |
| Glass | Borosilicate Glass | Recommended | Inert and allows for visual inspection, but must be protected from light. |
| Metals | 316 Stainless Steel | Good (with caution) | Generally preferred for handling organic peroxides, but must be properly passivated and cleaned to remove any surface contaminants.[1] Brief contact is unlikely to cause corrosion, but prolonged contact, especially at elevated temperatures, can be an issue.[5] |
| Carbon Steel, Iron, Copper, Brass | Not Recommended | Catalyze rapid and potentially explosive decomposition.[1] | |
| Elastomers | Check specific compatibility charts | Variable | Compatibility depends on the specific elastomer and the peroxide formulation. Testing is required. |
| Other | Wood, Paper, Rubber | Not Recommended | Combustible and can react with peroxides. |
Experimental Protocol: Material Compatibility Testing
This protocol provides a general framework for assessing the compatibility of materials with this compound. It is based on principles from ASTM standards and thermal hazard analysis.
Objective: To determine the effect of a given material on the thermal stability and decomposition rate of this compound.
Methodology:
-
Sample Preparation:
-
Cut the material to be tested into small coupons with a known surface area.
-
Thoroughly clean and dry the coupons to remove any surface contaminants, such as oils or metal filings.
-
Prepare a solution of this compound of the desired concentration.
-
-
Accelerating Rate Calorimetry (ARC):
-
ARC is the preferred method for this analysis as it can measure the heat and pressure generated during decomposition under adiabatic conditions.[6][7][8][9][10]
-
Place a known mass of the this compound solution and the material coupon into an ARC test cell.
-
Run a "heat-wait-search" experiment to determine the onset temperature of self-accelerating decomposition.
-
A significant lowering of the onset temperature in the presence of the material indicates incompatibility.
-
The rates of temperature and pressure rise provide quantitative data on the decomposition kinetics.
-
-
Isothermal Stability Testing:
-
If ARC is not available, a simpler isothermal test can be performed.
-
Place the this compound solution and the material coupon in a sealed container made of a known inert material (e.g., glass).
-
Store the container at a constant, elevated temperature (below the known decomposition temperature) for a set period.
-
Include a control sample with only the this compound solution.
-
Periodically, take aliquots from both the test and control samples and assay the peroxide concentration using a standard titration method (e.g., iodometric titration as described in ASTM E298-08).
-
A significantly faster decrease in peroxide concentration in the sample with the material coupon indicates incompatibility.
-
-
Data Analysis:
-
From ARC data, plot temperature and pressure as a function of time to determine the self-accelerating decomposition temperature (SADT).
-
From isothermal testing, plot peroxide concentration versus time for both the test and control samples. The difference in the slopes of these lines indicates the effect of the material on the decomposition rate.
-
Logical Workflow for Material Selection
The following diagram illustrates a logical workflow for selecting an appropriate storage material for this compound.
Caption: Workflow for selecting a suitable storage material for this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. reddit.com [reddit.com]
- 6. paralab.pt [paralab.pt]
- 7. researchgate.net [researchgate.net]
- 8. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 9. belmontscientific.com [belmontscientific.com]
- 10. Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]
Technical Support Center: Stability of Aqueous Ethyl Hydroperoxide Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with aqueous solutions of ethyl hydroperoxide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of these solutions, with a particular focus on the influence of pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid decrease in this compound concentration | High pH of the solution: this compound decomposes rapidly in neutral to alkaline conditions (pH > 3). | Adjust the pH of the solution to an acidic range (ideally pH < 3) using a suitable buffer or acid. Verify the pH regularly. |
| Presence of metal ion contaminants: Transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the decomposition of hydroperoxides. | Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent to sequester metal ions. | |
| Elevated temperature: Higher temperatures accelerate the rate of decomposition. | Store aqueous this compound solutions at low temperatures (e.g., in a refrigerator or on ice) and minimize exposure to ambient temperature during experiments. | |
| Exposure to light: UV light can promote the degradation of peroxides. | Store solutions in amber or opaque containers to protect them from light. | |
| Inconsistent or non-reproducible experimental results | Fluctuating pH: The pH of the solution may be drifting over time, affecting the stability of the this compound. | Use a reliable buffer system to maintain a constant pH throughout the experiment. Monitor the pH at the beginning and end of the experiment. |
| Inaccurate initial concentration: The initial concentration of the this compound solution may not be accurate due to prior decomposition. | Prepare fresh solutions before use whenever possible. Standardize the concentration of the stock solution before preparing dilutions. | |
| Formation of unexpected byproducts | pH-dependent decomposition pathways: The decomposition of this compound can yield different products depending on the pH. For instance, in acidic solutions, acid-catalyzed hydrolysis can occur. | Characterize the byproducts using appropriate analytical techniques (e.g., HPLC, GC-MS) to understand the decomposition pathway at your experimental pH. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous this compound solutions?
A1: To ensure maximum stability, aqueous solutions of this compound should be maintained at an acidic pH, ideally below 3. Decomposition is known to be rapid in solutions with a pH greater than 3.
Q2: How does pH affect the decomposition rate of this compound?
A2: The decomposition of this compound is significantly influenced by pH. Acid-catalyzed hydrolysis is a key degradation pathway in acidic conditions. As the pH increases, other decomposition mechanisms may become more prominent, generally leading to faster degradation.
Q3: What are the primary decomposition products of this compound in aqueous solutions?
A3: The decomposition products can vary with the conditions, including pH. In the presence of ferrous ions at an acidic pH of 2, the decomposition has been shown to produce alkoxy radicals (RO•). Under acid-catalyzed hydrolysis conditions, the expected products would be ethanol (B145695) and hydrogen peroxide.
Q4: Can I use the same stabilizers for this compound as I use for hydrogen peroxide?
A4: While some stabilizers used for hydrogen peroxide, such as chelating agents, may offer some protection by sequestering catalytic metal ions, their effectiveness for this compound under various pH conditions is not well-documented. It is recommended to empirically test the stability of your specific formulation.
Q5: What analytical methods are suitable for monitoring the concentration of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound. Other methods, such as iodometric titration or specific spectrophotometric assays, can also be employed. The choice of method may depend on the sample matrix and the presence of interfering substances.
Quantitative Data on Stability
The stability of this compound in aqueous solutions is highly dependent on pH. The following table summarizes the calculated pseudo-first-order rate constants (k') for the acid-catalyzed hydrolysis of this compound at different pH values.
| pH | Calculated Pseudo-First-Order Rate Constant (k') (s⁻¹) | Reference |
| 1 | 1.0 x 10⁻³ | [1] |
| 2 | 1.0 x 10⁻⁴ | [1] |
| 3 | 1.0 x 10⁻⁵ | [1] |
| 4 | 1.0 x 10⁻⁶ | [1] |
| 5 | 1.0 x 10⁻⁷ | [1] |
Note: These values are based on computational modeling of acid-catalyzed hydrolysis and serve as an estimate of the decomposition rate under acidic conditions.
Experimental Protocols
Protocol 1: Preparation and Standardization of an Aqueous this compound Solution
Objective: To prepare a stock solution of aqueous this compound and determine its accurate concentration.
Materials:
-
This compound concentrate
-
High-purity, deionized water
-
Acid or buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer) to adjust pH
-
Potassium iodide (KI)
-
Starch indicator solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Appropriate glassware and safety equipment
Procedure:
-
Preparation of Stock Solution:
-
In a fume hood, carefully dilute a known volume of concentrated this compound with a predetermined volume of chilled, high-purity water to achieve the desired approximate concentration.
-
Immediately adjust the pH of the solution to the desired acidic level (e.g., pH 3) using a suitable buffer or dilute acid.
-
-
Standardization via Iodometric Titration:
-
Pipette a known volume of the prepared this compound solution into an Erlenmeyer flask.
-
Add an excess of potassium iodide (KI) solution.
-
Acidify the solution with a suitable acid (e.g., dilute sulfuric acid).
-
Allow the reaction to proceed in the dark for 15-20 minutes.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution turns a pale yellow.
-
Add a few drops of starch indicator solution, which will turn the solution dark blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate used and calculate the concentration of the this compound solution.
-
Protocol 2: Monitoring the pH-Dependent Decomposition of this compound
Objective: To determine the rate of decomposition of this compound in aqueous solutions at different pH values.
Materials:
-
Standardized aqueous this compound stock solution
-
A series of buffers to maintain constant pH values (e.g., pH 3, 5, 7)
-
High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV or electrochemical)
-
Thermostated water bath or incubator
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
For each pH value to be tested, prepare a reaction mixture by adding a known volume of the standardized this compound stock solution to a known volume of the corresponding buffer in a volumetric flask.
-
-
Incubation:
-
Place the prepared solutions in a thermostated environment (e.g., 25°C).
-
-
Time-Course Analysis:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Immediately transfer the aliquot to an HPLC vial, which may contain a quenching agent if necessary to stop the decomposition.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Quantify the concentration of this compound in each sample by comparing the peak area to a calibration curve prepared from standards of known concentration.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH value.
-
Determine the rate of decomposition, which can be expressed as a rate constant or half-life, for each pH condition.
-
Visualizations
Caption: Experimental workflow for studying pH-dependent stability.
References
Minimizing side reactions in ethyl hydroperoxide-mediated processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethyl hydroperoxide in their experimental processes. Our goal is to help you minimize side reactions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed in this compound-mediated processes?
A1: The most common side reactions include the decomposition of this compound into ethanol (B145695) and acetaldehyde, and in the context of epoxidation, the ring-opening of the newly formed epoxide to yield diols. Over-oxidation of the substrate can also occur, leading to undesired byproducts.
Q2: How can I minimize the decomposition of this compound during my reaction?
A2: Temperature control is critical. Running the reaction at the lowest effective temperature can significantly reduce the rate of thermal decomposition. Additionally, the choice of catalyst is crucial, as some metals can accelerate decomposition pathways. Ensure your reaction setup is free of contaminants that might catalyze decomposition.
Q3: My epoxide yield is low, and I'm observing a significant amount of diol. What is the likely cause?
A3: The formation of diols typically results from the acid-catalyzed ring-opening of the epoxide. If your reaction generates acidic byproducts, consider adding a mild, non-nucleophilic base or a buffer to the reaction mixture to neutralize the acid. Also, ensure that all your reagents and solvents are anhydrous, as water can facilitate this side reaction.
Q4: What is the best method to quench unreacted this compound at the end of a reaction?
A4: A common and effective method for quenching excess hydroperoxides is the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). This should be done carefully, as the reaction can be exothermic.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is a peroxide and should be handled with care. It can be shock-sensitive and potentially explosive, especially in concentrated form. Always work behind a safety shield in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and compatible gloves. Avoid heat, friction, and contamination.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Decomposition of this compound | - Lower the reaction temperature. - Add the this compound solution dropwise to maintain a low concentration in the reaction mixture. - Ensure the catalyst being used is selective and does not promote decomposition. |
| Sub-optimal Catalyst | - Screen different catalysts (e.g., titanium, molybdenum, vanadium-based catalysts) to find one that favors the desired reaction pathway. - Ensure the catalyst is not poisoned or deactivated. Use a fresh batch if necessary. |
| Incorrect Stoichiometry | - Optimize the molar ratio of this compound to the substrate. An excess of the hydroperoxide may lead to over-oxidation. |
| Presence of Water | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. The presence of water can lead to the formation of diol byproducts in epoxidation reactions.[1] |
Issue 2: Formation of Significant Side Products (e.g., Ethanol, Acetaldehyde, Diols)
| Side Product | Potential Cause | Mitigation Strategies |
| Ethanol & Acetaldehyde | Thermal or catalytic decomposition of this compound. | - Lower reaction temperature. - Choose a more selective catalyst. |
| Diols (in epoxidation) | Acid-catalyzed ring-opening of the epoxide. | - Add a non-nucleophilic base (e.g., sodium carbonate) to neutralize acidic byproducts. - Use anhydrous reaction conditions.[1] |
| Over-oxidation Products | Reaction temperature is too high or reaction time is too long. | - Reduce the reaction temperature and/or time. - Use a less reactive solvent. |
Data on Reaction Selectivity
The following table summarizes the impact of various reaction parameters on the selectivity of epoxidation reactions using hydroperoxides. While specific to related systems, these trends are generally applicable to this compound-mediated processes.
| Parameter | Condition | Effect on Epoxide Selectivity | Primary Side Products | Reference |
| Temperature | Increasing Temperature | Generally Decreases | Allylic oxidation products, diols | [1] |
| Catalyst | Molybdenum-based | High selectivity | Minimal | [2] |
| Vanadium-based | Can promote allylic oxidation | Allylic alcohols/ketones | [3] | |
| Solvent | Non-polar (e.g., Toluene) | Generally higher selectivity | Fewer solvent-related byproducts | |
| Protic (e.g., Ethanol) | Can lead to ring-opening | Diols, ether-alcohols | ||
| pH | Neutral to slightly basic | Generally higher selectivity | Less acid-catalyzed ring-opening | [4][5] |
| Acidic | Lower selectivity | Diols | [4] |
Experimental Protocols
General Protocol for Alkene Epoxidation using this compound
Disclaimer: This is a general guideline. Reaction conditions should be optimized for each specific substrate. All work should be performed in a fume hood behind a safety shield.
Materials:
-
Alkene
-
This compound solution (in a suitable solvent, e.g., an ether or chlorinated solvent)
-
Catalyst (e.g., a molybdenum or titanium-based catalyst)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) and the catalyst (e.g., 1-5 mol%) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.
-
Addition of this compound: Add the this compound solution (1.1-1.5 eq) dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the excess this compound by slowly adding saturated aqueous sodium thiosulfate solution. Stir for 15-30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude epoxide by flash column chromatography or distillation.
Visualizing Reaction Pathways and Troubleshooting
Main Epoxidation Reaction Pathway
Caption: General workflow for alkene epoxidation using this compound.
Common Side Reaction Pathways
Caption: Major side reactions in this compound-mediated processes.
Troubleshooting Logic for Low Epoxide Yield
Caption: A logical workflow for troubleshooting low yields in epoxidation reactions.
References
Technical Support Center: Accurate Ethyl Hydroperoxide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl hydroperoxide quantification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for creating this compound calibration standards?
A1: Due to the reactive and potentially unstable nature of this compound, it is often synthesized in the laboratory for use as a standard. A general approach involves the reaction of diethyl sulfate (B86663) with hydrogen peroxide in the presence of a base like potassium hydroxide (B78521). It is crucial to handle these materials with care due to the potential for peroxide formation and decomposition.
Q2: How should I store my this compound calibration standards to ensure their stability?
A2: this compound standards are susceptible to degradation. For short-term storage, refrigeration is recommended. It is advisable to prepare fresh standards for each set of experiments to ensure accuracy. If storing for any length of time, it is critical to use airtight, opaque containers to protect from light and atmospheric oxygen, which can accelerate decomposition.[1][2]
Q3: What are the common analytical techniques for quantifying this compound?
A3: The most common and sensitive methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, as well as Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[3][4] The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.
Q4: Can I use commercial hydrogen peroxide standards for a rough estimation of this compound?
A4: While hydrogen peroxide is a related compound, its response factor in most analytical systems will differ significantly from this compound. Therefore, using hydrogen peroxide standards for accurate quantification of this compound is not recommended. Specific calibration with an this compound standard is necessary for reliable results.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Calibration Curve
Symptom: The data points on your this compound calibration curve are not linear (low R² value) or show significant variability between replicate injections.
Possible Causes & Solutions:
-
Standard Degradation: this compound is unstable. Prepare fresh standards immediately before use. If you must store them, do so at low temperatures and protected from light.
-
Inaccurate Dilutions: Ensure precise pipetting and use calibrated volumetric flasks for serial dilutions.
-
Instrument Instability: Allow the analytical instrument (e.g., HPLC, NMR) to stabilize before running your samples. Run system suitability tests to confirm performance.
-
Inconsistent Derivatization (for HPLC-fluorescence): If using a post-column derivatization method, ensure the reagent pump provides a consistent flow rate and that the reaction coil temperature is stable.
Issue 2: No or Very Low Signal from this compound Standard
Symptom: You do not observe a peak corresponding to this compound, or the signal intensity is much lower than expected.
Possible Causes & Solutions:
-
Complete Standard Degradation: Your standard may have fully decomposed. Synthesize or acquire a fresh standard.
-
Incorrect Instrument Settings:
-
HPLC-Fluorescence: Verify the excitation and emission wavelengths are correctly set for the fluorescent product of the derivatization reaction.
-
¹H NMR: Ensure the correct pulse sequence and acquisition parameters are being used. The chemical shift of the hydroperoxide proton can be sensitive to the solvent and pH.[4]
-
-
Inefficient Derivatization: Check the pH and concentration of your derivatization reagents. Ensure the reaction time and temperature are optimal.
Issue 3: Interference from Sample Matrix
Symptom: You observe co-eluting peaks or overlapping signals in your sample that interfere with the this compound signal.
Possible Causes & Solutions:
-
Inadequate Chromatographic Separation (HPLC): Modify the mobile phase composition, gradient, or flow rate to improve the resolution between this compound and interfering compounds. Consider using a different stationary phase.
-
Presence of Other Oxidizing Agents: Other hydroperoxides or oxidizing agents in the sample may react with the derivatization reagent, causing false positives or interfering signals.[5] Sample cleanup using solid-phase extraction (SPE) may be necessary.
-
NMR Signal Overlap: Adjusting the pH or temperature of the NMR sample can sometimes shift the hydroperoxide proton resonance to a less crowded region of the spectrum.[4]
Experimental Protocols & Data
Synthesis of this compound Standard (Illustrative)
A common synthetic route for small-scale laboratory preparation of this compound involves the reaction of a dialkyl sulfate with hydrogen peroxide.
Disclaimer: This is a generalized procedure and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Materials:
-
Diethyl sulfate
-
Hydrogen peroxide (30%)
-
Potassium hydroxide (KOH)
-
Diethyl ether (peroxide-free)
-
Magnesium sulfate (anhydrous)
Procedure:
-
A solution of potassium hydroxide is cautiously added to a stirring mixture of diethyl sulfate and hydrogen peroxide at a controlled, low temperature.
-
The reaction mixture is stirred for a specified period.
-
The this compound is then extracted from the aqueous layer using peroxide-free diethyl ether.
-
The organic extracts are combined and dried over anhydrous magnesium sulfate.
-
The solvent is carefully removed under reduced pressure to yield crude this compound.
Note: The purity of the synthesized standard must be determined (e.g., by NMR or titration) before use in calibration.
Quantitative Data Summary
The following table summarizes typical detection limits for hydroperoxides using an HPLC method with post-column derivatization and fluorescence detection.
| Hydroperoxide Species | Aqueous Detection Limit (M) | Gas-Phase Detection Limit (pptv) |
| Hydrogen Peroxide | 1.2 x 10⁻⁹ | 5 |
| Mthis compound | 2.9 x 10⁻⁹ | 13 |
| This compound | 19 x 10⁻⁹ | 84 |
| Peroxyacetic Acid | 16 x 10⁻⁹ | 72 |
Data adapted from a study on atmospheric hydroperoxides.[3]
Visualizations
Caption: Workflow for this compound quantification.
References
Technical Support Center: Analytical Determination of Ethyl Hydroperoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical determination of ethyl hydroperoxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the analytical determination of this compound?
A1: The most common methods for determining this compound include:
-
Iodometric Titration (Peroxide Value): A classical titrimetric method that measures the total amount of peroxides, including this compound. It is based on the oxidation of iodide to iodine by the hydroperoxide, followed by titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive chromatographic technique that can separate this compound from other components in a mixture before quantification.[4][5] Various detection methods can be employed, including UV, fluorescence, and electrochemical detection.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the thermal instability of hydroperoxides, derivatization is typically required before analysis.[9][10]
-
Spectrophotometry: Colorimetric methods that involve the reaction of the hydroperoxide with a reagent to produce a colored compound, which is then quantified by measuring its absorbance. Common reagents include the ferric-xylenol orange complex (FOX method) and vanadium pentoxide.[11][12][13][14][15]
Q2: What are the main challenges and interferences in each of these methods?
A2: Each method has its own set of potential challenges and interferences:
-
Iodometric Titration: Susceptible to interference from other oxidizing agents (which also liberate iodine) and reducing agents (which consume iodine), leading to inaccurate results.[1] The reaction can also be affected by factors such as reaction time, temperature, and light exposure.
-
HPLC: Matrix effects are a significant concern, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[16][17][18][19]
-
GC-MS: The primary challenge is the thermal instability of this compound, which can lead to its decomposition in the hot injector or column. This necessitates a derivatization step to form a more stable compound.[9]
-
Spectrophotometry: Interferences can arise from other compounds in the sample that absorb at the same wavelength as the colored product or that can also react with the chromogenic reagent. For example, in the FOX method, other oxidizing agents can also oxidize Fe²⁺ to Fe³⁺.[20]
Q3: How can I minimize interferences in my analysis?
A3: Several strategies can be employed to minimize interferences:
-
For Iodometric Titration: Protect the reaction from light and control the reaction time and temperature. A blank titration can help to correct for some interferences.
-
For HPLC: Proper sample preparation, such as solid-phase extraction (SPE), can help to remove interfering matrix components. Using an internal standard that is structurally similar to this compound can also help to compensate for matrix effects.[18]
-
For GC-MS: Efficient derivatization is crucial. Trimethylsilyl (B98337) (TMS) derivatives are commonly used to increase the thermal stability of hydroperoxides.[9]
-
For Spectrophotometry: Sample cleanup may be necessary to remove interfering substances. Running a sample blank can also help to correct for background absorbance.
Troubleshooting Guides
Iodometric Titration (Peroxide Value)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inaccurate or inconsistent results | Presence of other oxidizing or reducing agents in the sample.[1] | Perform a blank titration to account for interfering substances. If known, use specific scavengers for the interfering agents. |
| Incomplete reaction or loss of iodine. | Ensure the reaction is protected from light. Control the reaction time and temperature as specified in the protocol. Ensure a stoichiometric excess of potassium iodide. | |
| Fading or indistinct endpoint | Starch indicator degradation or low concentration of iodine. | Prepare fresh starch indicator solution. Ensure the reaction has proceeded long enough to generate sufficient iodine. |
| Results are unexpectedly high | Air oxidation of iodide. | Deaerate solvents and reagents before use. Perform the titration under an inert atmosphere (e.g., nitrogen). |
| Results are unexpectedly low | Presence of reducing agents or unsaturated compounds that react with iodine.[1] | Pre-treat the sample to remove or mask the interfering substances if their identity is known. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution | Inappropriate mobile phase composition or column chemistry. | Optimize the mobile phase composition (e.g., solvent ratio, pH). Try a different column with a different stationary phase. |
| Column degradation. | Replace the column with a new one. Use a guard column to protect the analytical column. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Signal suppression or enhancement (Matrix Effect) | Co-eluting matrix components interfering with ionization.[16][17][18][19] | Improve sample cleanup using techniques like solid-phase extraction (SPE). Use a matrix-matched calibration curve. Employ an internal standard.[18] |
| Low sensitivity | Suboptimal detector settings or derivatization reaction. | Optimize detector parameters (e.g., wavelength for UV, excitation/emission wavelengths for fluorescence). For post-column derivatization, ensure optimal reaction conditions (temperature, reagent concentration). |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No peak or very small peak for this compound | Thermal decomposition in the injector or column.[9] | Derivatize the this compound to a more thermally stable compound (e.g., trimethylsilyl ether). Use a cool on-column or programmable temperature vaporization (PTV) injector. |
| Incomplete derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, time). | |
| Poor peak shape | Active sites in the GC system. | Use a deactivated liner and column. Condition the column according to the manufacturer's instructions. |
| Interfering peaks | Contamination from the sample matrix or derivatization reagents. | Perform a thorough sample cleanup. Run a blank with only the derivatization reagents. |
Spectrophotometry
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background absorbance | Presence of colored or turbid components in the sample. | Filter or centrifuge the sample to remove particulate matter. Use a sample blank to subtract the background absorbance. |
| Inaccurate results | Interference from other compounds that react with the chromogenic reagent. | Use a more selective reagent if available. Pre-treat the sample to remove interfering substances. |
| Non-linearity of the calibration curve. | Prepare fresh standards and reconstruct the calibration curve. Ensure the measurements are within the linear range of the assay. | |
| Unstable color development | Degradation of the chromogenic reagent or the colored product. | Prepare fresh reagents. Measure the absorbance at the recommended time point after color development. |
Quantitative Data Summary
| Analytical Method | Parameter | Value | Reference |
| HPLC with Fluorescence Detection | Detection Limit (Aqueous) | 19 x 10⁻⁹ M | [4] |
| Reproducibility | < 3% | [4] | |
| HPLC with DAD (Vanadium(V)-peroxo complex) | Limit of Detection | 8.82 µM | [7] |
| Limit of Quantification | 26.76 µM | [7] | |
| HPLC with FLD (7-hydroxycoumarin) | Limit of Detection | 0.03 µM | [7] |
| Limit of Quantification | 0.09 µM | [7] | |
| Spectrophotometry (FOX Method) | Detection Limit | 0.1 µM | [14] |
Experimental Protocols
Iodometric Titration (Peroxide Value)
This protocol is a general procedure and may need to be adapted based on the specific sample matrix.
Materials:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared and stored in the dark)
-
0.1 M and 0.01 M Sodium thiosulfate (Na₂S₂O₃) standard solutions
-
1% Starch indicator solution
-
Deionized water
-
Erlenmeyer flask with a stopper
-
Burette
Procedure:
-
Weigh accurately about 5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with 0.1 M Na₂S₂O₃ solution with constant and vigorous shaking until the yellow color of the iodine has almost disappeared.
-
Add about 0.5 mL of starch indicator solution. The solution should turn blue.
-
Continue the titration, adding the Na₂S₂O₃ solution dropwise until the blue color just disappears.
-
Record the volume of Na₂S₂O₃ solution used.
-
Perform a blank titration using the same procedure but without the sample.
-
Calculate the peroxide value (PV) in milliequivalents of active oxygen per kg of sample.
HPLC with Post-Column Derivatization and Fluorescence Detection
This method is adapted from a procedure for the analysis of hydroperoxides in atmospheric samples.[4]
Instrumentation:
-
HPLC system with a pump, injector, and a C18 column.
-
Post-column reaction coil.
-
Fluorescence detector.
Reagents:
-
Mobile phase: appropriate buffered aqueous solution.
-
Post-column reagent: a solution containing p-hydroxyphenylacetic acid and peroxidase.
Procedure:
-
Prepare the mobile phase and the post-column reagent.
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the fluorescent product.
-
Inject a known volume of the sample or standard solution.
-
The separated this compound from the column will mix with the post-column reagent in the reaction coil, leading to the formation of a fluorescent product.
-
The fluorescence detector measures the intensity of the emitted light, which is proportional to the concentration of this compound.
-
Quantify the this compound concentration by comparing the peak area with a calibration curve prepared from standards.
GC-MS with Derivatization
This protocol outlines a general procedure for the analysis of hydroperoxides after derivatization.[9]
Materials:
-
Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS)
-
Anhydrous solvent (e.g., pyridine)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Place a known amount of the sample in a reaction vial.
-
Add the anhydrous solvent and the derivatization reagent.
-
Seal the vial and heat at a specific temperature (e.g., 60-70 °C) for a defined period to ensure complete derivatization of the this compound to its trimethylsilyl ether.
-
-
GC-MS Analysis:
-
Set up the GC-MS with an appropriate temperature program for the oven, injector, and transfer line.
-
Inject a small volume of the derivatized sample.
-
The derivatized this compound will be separated on the GC column and then detected by the mass spectrometer.
-
Identify the compound based on its retention time and mass spectrum.
-
Quantify using an internal standard and a calibration curve.
-
Spectrophotometry (Ferric-Xylenol Orange - FOX Method)
This is a general protocol for the FOX assay.[11][13][14]
Materials:
-
FOX reagent: A solution containing ferrous ammonium (B1175870) sulfate, xylenol orange, and sulfuric acid in a suitable solvent (e.g., methanol).
-
Spectrophotometer.
Procedure:
-
Prepare the FOX reagent.
-
Add a specific volume of the sample to a test tube.
-
Add the FOX reagent to the test tube and mix well.
-
Incubate the mixture at room temperature for a specified time to allow for color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferric-xylenol orange complex (typically around 560 nm).
-
Prepare a calibration curve using standard solutions of a known hydroperoxide (e.g., hydrogen peroxide or tert-butyl hydroperoxide).
-
Calculate the concentration of this compound in the sample based on the calibration curve.
Visualizations
Caption: Experimental workflow for the iodometric titration of this compound.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
Caption: Workflow for the GC-MS analysis of this compound via derivatization.
References
- 1. usptechnologies.com [usptechnologies.com]
- 2. Iodometry - Wikipedia [en.wikipedia.org]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. "Method for the Collection and HPLC Analysis of Hydrogen Peroxide and C" by Meehye Lee, Birgitta C. Noone et al. [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of two methods for the analysis of hydrogen peroxide: high performance liquid chromatography with fluorescence detection and high performance liquid chromatography with electrochemical detection in direct current mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of trimethylsilylperoxy derivatives of thermally labile hydroperoxides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Spectrophotometric measurement of hydroperoxides at increased sensitivity by oxidation of Fe2+ in the presence of xylenol orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. e-b-f.eu [e-b-f.eu]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Ethyl Hydroperoxide and Hydrogen Peroxide as Oxidants
For Researchers, Scientists, and Drug Development Professionals
In the realm of oxidative chemistry, the choice of an oxidant is critical for achieving desired reaction outcomes, including yield, selectivity, and safety. This guide provides a detailed comparison of two important peroxides: the inorganic workhorse, hydrogen peroxide (H₂O₂), and a representative organic counterpart, ethyl hydroperoxide (CH₃CH₂OOH). This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their synthetic and biological applications.
Executive Summary
Hydrogen peroxide is a widely utilized, environmentally benign oxidant known for its high atom economy, producing only water as a byproduct.[1] Its reactivity can be tuned with various catalysts. This compound, as a member of the organic hydroperoxide class, offers different solubility and reactivity profiles, which can be advantageous in specific organic transformations. While direct comparative quantitative data between this compound and hydrogen peroxide is limited in publicly accessible literature, this guide consolidates available experimental data for hydrogen peroxide and analogous organic hydroperoxides to provide a comprehensive overview.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these oxidants is essential for their safe handling and effective application.
| Property | This compound (CH₃CH₂OOH) | Hydrogen Peroxide (H₂O₂) |
| Molar Mass | 62.07 g/mol [2] | 34.01 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 95 °C[2] | 150.2 °C |
| Solubility | Miscible with water and diethyl ether[2] | Miscible with water |
| pKa | ~11.8 | 11.75 |
| O-O Bond Energy | ~45-50 kcal/mol (for organic hydroperoxides)[3] | ~51 kcal/mol |
| Stability | Generally less stable than H₂O₂, especially when impure. Can be explosive.[4] | More stable, especially in acidic conditions and in the absence of catalysts.[5][6] |
Performance in Key Oxidation Reactions
The efficacy of an oxidant is best judged by its performance in specific chemical transformations. This section compares their application in two common oxidation reactions: sulfoxidation and epoxidation.
Sulfide (B99878) to Sulfoxide (B87167) Oxidation
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis and drug development.
| Parameter | This compound (and other organic hydroperoxides) | Hydrogen Peroxide |
| Reactivity | Generally reactive towards sulfides. The reaction can be catalyzed by various metals. | Effective for sulfide oxidation, often requiring a catalyst for high selectivity and rates.[7][8] |
| Selectivity | Can be selective for sulfoxides over sulfones, depending on the reaction conditions and catalyst. | Selectivity to sulfoxide can be challenging to control, with over-oxidation to the sulfone being a common side reaction.[9] |
| Typical Conditions | Metal catalysts (e.g., Zr, V, Fe) can be employed.[10] | Often used with catalysts like tantalum carbide or in acidic media like glacial acetic acid.[8][9] |
| Yields | Good to excellent yields are reported for various organic hydroperoxides. | High yields (90-99%) for sulfoxide formation can be achieved under optimized conditions.[8] |
Epoxidation of Alkenes
Epoxidation of alkenes is a crucial step in the synthesis of a wide range of organic molecules and pharmaceutical intermediates.
| Parameter | This compound (and other organic hydroperoxides) | Hydrogen Peroxide |
| Reactivity | Generally more reactive with electron-rich alkenes.[7] Metal catalysts (e.g., Mo, V, Ti) are often used.[11] | Requires activation by a catalyst (e.g., Ti, W, Re, Mn) or conversion to a more active peroxy acid.[12][13] |
| Selectivity | Can exhibit high diastereoselectivity and enantioselectivity with appropriate chiral catalysts. | Can achieve high selectivity for epoxides over diols, depending on the catalyst and reaction conditions.[14] |
| Typical Conditions | Often carried out in organic solvents. | Can be performed in various solvents, including water, alcohols, and acetonitrile.[14][15] |
| Yields | High yields are achievable, for instance, epoxidation of cyclohexene (B86901) with tert-butyl hydroperoxide can exceed 95% selectivity.[11] | High yields and selectivities (e.g., >98% conversion and >99% selectivity for cyclohexene) are reported with suitable catalytic systems.[16] |
Experimental Protocols
Detailed and reproducible experimental protocols are vital for the successful implementation of any chemical reaction.
General Protocol for Sulfide Oxidation with Hydrogen Peroxide
This protocol describes a general, metal-free procedure for the selective oxidation of sulfides to sulfoxides.
Materials:
-
Sulfide (1 mmol)
-
30% Hydrogen peroxide (1.2-1.5 equivalents)
-
Glacial acetic acid (2 mL)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure: [8]
-
Dissolve the sulfide (1 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 30% hydrogen peroxide (1.2-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the sulfoxide.
General Protocol for Epoxidation of Cyclohexene with an Organic Hydroperoxide (using tert-Butyl Hydroperoxide as an example)
This protocol outlines a general procedure for the molybdenum-catalyzed epoxidation of cyclohexene.
Materials: [11]
-
Cyclohexene
-
tert-Butyl hydroperoxide (TBHP)
-
Molybdenum hexacarbonyl (Mo(CO)₆) as catalyst
-
Suitable organic solvent (e.g., benzene, toluene)
Procedure: [11]
-
In a reaction vessel, dissolve cyclohexene and the molybdenum catalyst in the chosen solvent.
-
Add tert-butyl hydroperoxide to the mixture. The molar ratio of alkene to hydroperoxide is typically between 2:1 and 4:1.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 1-5 hours).
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
After completion, cool the reaction mixture and quench any remaining peroxide by adding a suitable reducing agent (e.g., sodium sulfite (B76179) solution).
-
Isolate the epoxide product through extraction and distillation.
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting outcomes.
Sulfide Oxidation Mechanism
The oxidation of a sulfide to a sulfoxide by a hydroperoxide (ROOH, where R = H or alkyl) is believed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic terminal oxygen of the hydroperoxide.
Caption: Generalized mechanism for sulfide oxidation by a hydroperoxide.
Alkene Epoxidation Workflow
The catalytic epoxidation of an alkene generally involves the formation of a reactive metal-peroxo species that then transfers an oxygen atom to the double bond.
Caption: Catalytic cycle for alkene epoxidation with a hydroperoxide.
Fenton and Fenton-Like Reactions
The Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide with Fe²⁺ ions.[17] Organic hydroperoxides can also participate in Fenton-like reactions.
The decomposition of this compound in the presence of ferrous ions has been shown to produce alkoxy radicals (RO•) rather than hydroxyl radicals.[2] This difference in the generated radical species can lead to different reaction pathways and product distributions.
Caption: Comparison of radical generation in Fenton and Fenton-like reactions.
Conclusion
Both hydrogen peroxide and this compound are valuable oxidants with distinct advantages. Hydrogen peroxide is a cost-effective and environmentally friendly choice for a wide range of applications, particularly in aqueous systems. Its reactivity is highly dependent on catalysis. This compound, and organic hydroperoxides in general, offer enhanced solubility in organic media and can exhibit different reactivity and selectivity profiles. The choice between these oxidants will ultimately depend on the specific requirements of the chemical transformation, including substrate compatibility, desired selectivity, and reaction conditions. Further research into the direct comparison of this compound with hydrogen peroxide under standardized conditions would be highly beneficial to the scientific community.
References
- 1. organic chemistry - Oxidation Mechanism of A Peroxide reacting with a sulfide to form Anthracene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. This compound | 3031-74-1 | Benchchem [benchchem.com]
- 3. Hydroperoxide - Wikipedia [en.wikipedia.org]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Hydrogen Peroxide | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]
- 6. [Examination of the stability of hydrogen peroxide solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments on the epoxidation of alkenes using hydrogen peroxide as an oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN101613330A - Method for preparing epoxycyclohexane by hydrogen peroxide epoxidation - Google Patents [patents.google.com]
- 17. The Fenton reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl Hydroperoxide and Tert-Butyl Hydroperoxide in Epoxidation Reactions
For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is critical in the synthesis of epoxides, which are key intermediates in the production of a wide array of pharmaceuticals and fine chemicals. This guide provides a detailed comparison of two common alkyl hydroperoxides, ethyl hydroperoxide (EHP) and tert-butyl hydroperoxide (TBHP), in epoxidation reactions, supported by experimental data and protocols.
Introduction
Epoxidation, the addition of a single oxygen atom to an alkene to form an epoxide, is a fundamental transformation in organic synthesis. Alkyl hydroperoxides, in conjunction with metal catalysts, are widely used oxidants for this purpose. Among these, tert-butyl hydroperoxide (TBHP) is extensively studied and commercially available, making it a go-to reagent for many applications, including the renowned Sharpless asymmetric epoxidation. This compound (EHP), a structurally simpler analogue, also serves as an oxidizing agent, though it is less commonly employed and documented in the literature. This guide aims to provide a comparative analysis of their performance in epoxidation reactions, focusing on reactivity, selectivity, and safety considerations.
Physical and Chemical Properties
A brief overview of the key physical and chemical properties of this compound and tert-butyl hydroperoxide is presented in the table below.
| Property | This compound (EHP) | Tert-Butyl Hydroperoxide (TBHP) |
| Chemical Formula | C2H6O2 | C4H10O2 |
| Molar Mass | 62.07 g/mol | 90.12 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 95 °C (decomposes) | 37 °C at 2.0 kPa |
| Solubility in Water | Miscible | Miscible |
| pKa | ~11.6 | ~12.8 |
Performance in Epoxidation Reactions
Direct comparative studies of this compound and tert-butyl hydroperoxide in epoxidation reactions under identical conditions are scarce in the available literature. However, by examining individual studies on each reagent, we can infer their respective characteristics.
Tert-Butyl Hydroperoxide (TBHP): The Established Workhorse
TBHP is a widely used oxidant in both academic and industrial settings for the epoxidation of a broad range of alkenes.[1] Its popularity stems from its commercial availability, relatively high stability for an organic peroxide, and its efficacy in various catalytic systems.[1]
Key Features of TBHP in Epoxidation:
-
Versatility: TBHP is effective for the epoxidation of various olefins, including allylic alcohols (e.g., Sharpless epoxidation), electron-deficient alkenes, and unfunctionalized alkenes.[2][3]
-
Catalyst Compatibility: It is compatible with a wide range of metal catalysts, most notably those based on titanium, molybdenum, vanadium, and manganese, which activate the hydroperoxide for oxygen transfer.[4][5][6]
-
Selectivity: In many cases, TBHP provides high selectivity for the desired epoxide, particularly in well-optimized catalytic systems. For example, in the molybdenum-catalyzed epoxidation of 1-octene, high selectivity to the epoxide can be achieved.[4] Similarly, in the epoxidation of cyclohexene (B86901) using a Mo(CO)6 catalyst, selectivities of up to 95-98% for 1,2-epoxycyclohexane have been reported.[2]
-
Asymmetric Epoxidation: TBHP is the oxidant of choice in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols, a cornerstone of stereoselective synthesis.[2]
This compound (EHP): An Alternative with Limited Data
This compound is a viable oxidizing agent for epoxidation, though it is less frequently used and documented than TBHP. Its smaller steric footprint compared to TBHP could potentially influence its reactivity and selectivity in certain catalytic systems.
While direct comparative data is limited, some studies have explored the use of other ethyl-containing hydroperoxides, such as ethylbenzene (B125841) hydroperoxide (EBHP), which can provide some insights. For instance, in the Ti-catalyzed epoxidation of propylene (B89431), EBHP has been shown to give high yields of propylene oxide.[7] Molybdenum-containing catalysts have also been successfully used with EBHP for the epoxidation of 1-octene, with selectivities as high as 80% being reported.[4] It is important to note that EBHP is structurally different from EHP, and these results are not directly transferable.
General principles of hydroperoxide reactivity suggest that the smaller ethyl group in EHP, compared to the bulky tert-butyl group in TBHP, might lead to different steric interactions with the catalyst and the substrate, potentially affecting reaction rates and selectivities. However, without direct comparative experimental data, this remains speculative.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative procedures for epoxidation reactions using TBHP. Due to the limited availability of specific protocols for EHP in the literature, a general procedure for hydroperoxide epoxidation is also provided.
Epoxidation of Cyclohexenone with Tert-Butyl Hydroperoxide
This procedure is adapted from a study on the mechanism of epoxidation of 2-cyclohexenone.[8]
-
Materials: 2-cyclohexenone, tert-butyl hydroperoxide (t-BuOOH) in dichloroethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dodecane (B42187) (internal standard), dichloroethane, chloroform (B151607), and water.
-
Procedure:
-
A mixture of 19.2 g (0.20 mol) of 2-cyclohexenone, 3.4 g of dodecane, 27.6 g (0.16 mol) of DBU, and 50 mL (0.21 mol) of 4.1 M t-BuOOH in dichloroethane is prepared in 600 mL of dichloroethane at 0 °C.[8]
-
The reaction mixture is allowed to warm slowly to 22 °C and stirred for 18 hours.[8]
-
Reaction progress can be monitored by gas chromatography (GC).[8]
-
After completion, the reaction mixture is diluted with 300 mL of chloroform and 300 mL of water and stirred for 30 minutes for workup.[8]
-
General Protocol for Molybdenum-Catalyzed Epoxidation of an Olefin with an Alkyl Hydroperoxide
This generalized protocol is based on studies of molybdenum-catalyzed epoxidations.[4][9]
-
Materials: Olefin, alkyl hydroperoxide (e.g., TBHP or a solution of EHP), molybdenum catalyst (e.g., Mo(CO)6 or MoO2(acac)2), and a suitable solvent (e.g., 1,2-dichloroethane, toluene).
-
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the olefin and the molybdenum catalyst in the chosen solvent.
-
Add the alkyl hydroperoxide to the reaction mixture. The molar ratio of olefin to hydroperoxide is typically greater than 1 to maximize hydroperoxide conversion.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by techniques such as GC or TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate workup to remove the catalyst and unreacted reagents, followed by purification of the epoxide.
-
Reaction Mechanisms
The epoxidation of alkenes by alkyl hydroperoxides in the presence of a metal catalyst generally proceeds through the formation of a metal-peroxo species. The proposed mechanism involves the coordination of the hydroperoxide to the metal center, followed by the transfer of an oxygen atom to the alkene.
General Mechanism for Metal-Catalyzed Epoxidation:
Caption: General mechanism for metal-catalyzed epoxidation.
Mechanism of Nucleophilic Epoxidation of Electron-Deficient Alkenes:
For electron-deficient olefins, such as α,β-unsaturated ketones, the epoxidation can proceed via a nucleophilic attack of the hydroperoxide anion. This is often referred to as the Weitz-Scheffer reaction.
Caption: Nucleophilic epoxidation of an enone.
Safety Considerations
Both this compound and tert-butyl hydroperoxide are organic peroxides and must be handled with care due to their potential for thermal decomposition and explosive hazards, especially in concentrated forms.[10]
-
TBHP: Commercially available as solutions in water or organic solvents, which are safer to handle than the pure substance. It is known to be heat and shock-sensitive.[10]
-
EHP: As a less common reagent, its safety profile is not as extensively documented in readily available sources. However, as a low molecular weight organic peroxide, it should be treated with extreme caution.
General Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid heat, friction, and shock.
-
Store in a cool, dark place, away from incompatible materials such as strong acids, bases, and reducing agents.
-
Never work with large quantities of concentrated hydroperoxides.
Conclusion
Tert-butyl hydroperoxide is a well-established and versatile oxidant for a wide range of epoxidation reactions, supported by a wealth of literature and established protocols. Its performance in terms of yield and selectivity is generally high, particularly in optimized catalytic systems.
For researchers and professionals in drug development, TBHP remains the more reliable and predictable choice for epoxidation reactions due to its extensive characterization and proven track record. Further research into the epoxidation capabilities of EHP, including direct comparative studies with TBHP, is necessary to fully evaluate its potential as a valuable tool in organic synthesis.
References
- 1. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Olefin epoxidation by alkyl hydroperoxide with a novel cross-bridged cyclam manganese complex: demonstration of oxygenation by two distinct reactive intermediates [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Olefin epoxidation with tert-butyl hydroperoxide catalyzed by MoO2X2L complexes: a DFT mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydroperoxides and Metal Catalysts - Wordpress [reagents.acsgcipr.org]
A Comparative Analysis of the Decomposition Kinetics of Ethyl and Methyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The thermal decomposition of alkyl hydroperoxides is a fundamental process in combustion chemistry, atmospheric science, and is of increasing interest in drug development as a potential mechanism for targeted therapeutic action. This guide provides a comparative analysis of the decomposition kinetics of two of the simplest alkyl hydroperoxides: ethyl hydroperoxide (C₂H₅OOH) and mthis compound (CH₃OOH). The information presented herein is compiled from experimental studies to provide a clear, data-driven comparison for researchers in relevant fields.
Quantitative Kinetic Data
The thermal stability and decomposition kinetics of ethyl and mthis compound have been investigated through gas-phase pyrolysis studies. The primary unimolecular decomposition pathway for both compounds is the homolytic cleavage of the weak oxygen-oxygen bond, yielding alkoxy and hydroxyl radicals. The following table summarizes the experimentally determined Arrhenius parameters for the homogeneous gas-phase decomposition of these two hydroperoxides.
| Compound | A-factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (°C) | Experimental Method | Reference |
| Mthis compound | 10¹¹ ± ² | 32 ± 5 | 292 - 378 | Toluene (B28343) Carrier Method | [1] |
| This compound | ~10¹⁴ | ~39 | 280 - 380 | Toluene Carrier Method in Benzene | [2] |
Note: The data for this compound is part of a study on a series of alkyl hydroperoxides, where the A-factors were found to be consistently close to 10¹⁴ s⁻¹ and activation energies around 39 kcal/mol for homogeneous decomposition.[2] Theoretical calculations for this compound decomposition also predict the formation of an ethoxy radical (CH₃CH₂O•) and a hydroxyl radical (•OH) as the dominant pathway, accounting for over 99% of the branching ratio in the temperature range of 300 to 1000 K.
Experimental Protocols
The kinetic data presented above were primarily obtained using the toluene carrier method. This technique is designed to study gas-phase unimolecular decomposition reactions by minimizing secondary reactions of the resulting free radicals.
Toluene Carrier Method for Hydroperoxide Decomposition:
-
Reactant Preparation: A dilute mixture of the hydroperoxide in a large excess of a carrier gas, such as toluene or benzene, is prepared. The carrier gas acts as a radical scavenger.
-
Flow Reactor: The gas mixture is passed through a heated flow reactor at a controlled temperature and flow rate. The reactor is typically a cylindrical tube made of an inert material like quartz.
-
Radical Scavenging: The primary alkoxy and hydroxyl radicals produced from the hydroperoxide decomposition readily react with the toluene carrier gas. For example, the hydroxyl radical abstracts a hydrogen atom from toluene to form water and a benzyl (B1604629) radical.
-
Product Analysis: The effluent from the reactor is rapidly cooled to quench the reaction and then analyzed. The concentration of the remaining hydroperoxide is determined to calculate the extent of decomposition. In the case of the toluene carrier method, the formation of dibenzyl (from the combination of two benzyl radicals) provides a measure of the number of radicals formed and thus the rate of the initial unimolecular decomposition.
-
Kinetic Analysis: By varying the temperature and residence time in the reactor, the first-order rate constants for the decomposition are determined. An Arrhenius plot of ln(k) versus 1/T is then used to calculate the activation energy (Ea) and the pre-exponential factor (A-factor).
It is important to note that the decomposition of hydroperoxides can also have a heterogeneous component, meaning the reaction can be catalyzed by the surfaces of the reaction vessel. The toluene carrier method helps to favor the homogeneous gas-phase reaction, especially at higher temperatures and short reaction times.
Decomposition Pathways and Experimental Workflow
To visualize the fundamental processes involved in the study of hydroperoxide decomposition, the following diagrams are provided.
Caption: General unimolecular decomposition pathway of an alkyl hydroperoxide.
Caption: Experimental workflow for the toluene carrier method.
Comparative Analysis and Conclusion
Based on the available experimental data, this compound exhibits a higher activation energy for its unimolecular decomposition compared to mthis compound (approximately 39 kcal/mol vs. 32 kcal/mol).[1][2] This suggests that the O-O bond in this compound is slightly more stable towards thermal cleavage than in mthis compound. The pre-exponential factor for this compound decomposition is also significantly larger (~10¹⁴ s⁻¹) compared to that reported for mthis compound (10¹¹ ± ² s⁻¹).[1][2]
The difference in activation energies can be attributed to the electron-donating nature of the ethyl group compared to the methyl group, which can influence the bond dissociation energy of the peroxide bond. The larger A-factor for this compound suggests a "looser" transition state, which is entropically more favorable.
References
A Comparative Analysis of Theoretical and Experimental Bond Dissociation Energies of the Peroxide Bond in Ethyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretically calculated and experimentally determined bond dissociation energy (BDE) of the oxygen-oxygen (O-O) bond in ethyl hydroperoxide. Understanding the stability of this bond is crucial for applications in atmospheric chemistry, combustion processes, and as a reactive oxygen species in biological systems. This document presents quantitative data in a clear tabular format, details the methodologies employed in these studies, and provides a visual representation of the workflow for determining these values.
Quantitative Data Summary
The O-O bond dissociation energy of this compound has been investigated using various experimental and computational methods. The following table summarizes the key findings.
| Method Type | Specific Method/Functional | Basis Set | Calculated/Experimental BDE (kcal/mol) | Reference |
| Experimental | Not specified | - | 42.7 ± 1.5 | A 2019 DFT benchmark study cites this experimental value. |
| Theoretical | CBS-QB3 | - | ~45.4 | A 2008 study on lower alkyl hydroperoxides calculated the D(RO-OH) to be approximately 190 kJ/mol.[1][2] |
| Theoretical | CBS-APNO | - | ~45.4 | A 2008 study on lower alkyl hydroperoxides calculated the D(RO-OH) to be approximately 190 kJ/mol.[1][2] |
| Theoretical (Proxy) | G2 | - | 45.0 | Based on calculations for mthis compound, with the substituent effects on the O-O bond enthalpy being nearly additive.[3] |
| Theoretical (Proxy) | G4 | - | 43.23 | Based on calculations for mthis compound.[4] |
| Theoretical (Proxy) | M06-2X | 6-311+G(3df,2p) | 42.67 | Based on calculations for mthis compound.[4] |
| Theoretical (Proxy) | B3LYP | 6-311+G(d,p) | 35.54 | Based on calculations for mthis compound, noting that B3LYP is known to underestimate O-O BDEs.[4] |
| Theoretical | CCSD(T) | 6-311+G(3df,2p) | Dominant dissociation pathway | A 2011 study confirmed O-O bond scission as the primary unimolecular decomposition pathway but did not provide a specific BDE value in kcal/mol.[5][6] |
Note: Theoretical proxy values are based on calculations for mthis compound, which is expected to have a similar O-O BDE to this compound due to the minor influence of the alkyl chain length.
Methodologies
Experimental Protocols
The experimental determination of peroxide O-O bond dissociation energies is a challenging task due to the reactive nature of these compounds. Two common techniques employed are Photoacoustic Calorimetry (PAC) and Very Low-Pressure Pyrolysis (VLPP) .
1. Photoacoustic Calorimetry (PAC):
This technique measures the heat released during a photochemical reaction. A pulsed laser initiates the homolytic cleavage of the O-O bond, and the subsequent heat released is detected as an acoustic wave.
-
Sample Preparation: A solution of the peroxide and a photosensitizer in a suitable solvent is prepared. The concentration is kept low to avoid intermolecular reactions.
-
Instrumentation: A pulsed laser for photolysis, a sensitive microphone to detect the acoustic wave, and a data acquisition system are the core components.
-
Procedure:
-
The sample is irradiated with a laser pulse of known energy.
-
The photosensitizer absorbs the light and transfers the energy to the peroxide molecule, causing the O-O bond to break.
-
The bond dissociation is followed by radical reactions that release heat.
-
The heat generated causes a rapid thermal expansion of the solvent, creating an acoustic wave that is detected by the microphone.
-
The amplitude of the acoustic signal is proportional to the heat released.
-
By comparing the signal from the sample to that of a calorimetric reference, the enthalpy of the reaction can be determined, which is then used to calculate the bond dissociation energy.
-
2. Very Low-Pressure Pyrolysis (VLPP):
VLPP involves heating the peroxide in the gas phase at very low pressures to induce thermal decomposition. The kinetics of the decomposition are then used to determine the bond dissociation energy.
-
Instrumentation: A high-vacuum flow reactor, a mass spectrometer for product analysis, and a temperature-controlled furnace are required.
-
Procedure:
-
A dilute sample of the peroxide in a carrier gas is introduced into the reactor.
-
The reactor is maintained at a very low pressure to ensure that the molecules undergo unimolecular decomposition without collisions.
-
The temperature of the reactor is ramped up, and the decomposition products are monitored by the mass spectrometer.
-
The rate of decomposition as a function of temperature is measured.
-
This data is used to determine the Arrhenius parameters (activation energy and pre-exponential factor) for the O-O bond cleavage.
-
The activation energy at the high-pressure limit is equivalent to the bond dissociation enthalpy.
-
Theoretical Protocols
Computational chemistry provides a powerful tool for calculating bond dissociation energies. The accuracy of the calculation is highly dependent on the chosen method and basis set.
1. High-Level Ab Initio Methods (CBS-QB3, CBS-APNO, G2, G4):
These are composite methods that approximate the results of very high-level calculations at a more manageable computational cost. They typically involve a series of calculations at different levels of theory and with different basis sets, which are then extrapolated to provide a highly accurate energy.
-
General Workflow:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule and its dissociation products (ethoxy and hydroxyl radicals) are optimized to find the lowest energy conformation. This is often done using a less computationally expensive method like B3LYP with a moderate basis set.[7][8]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometries using methods like MP2, MP4, or CCSD(T) with large basis sets.
-
Extrapolation and Correction: The energies are extrapolated to the complete basis set (CBS) limit, and various corrections (e.g., for spin-orbit coupling, relativistic effects) are applied to arrive at the final, highly accurate energies of the molecule and its radical fragments.
-
BDE Calculation: The bond dissociation energy is then calculated as the difference in the final energies of the products and the reactant molecule.
-
2. Density Functional Theory (DFT) Methods (e.g., M06-2X, B3LYP):
DFT methods are computationally less demanding than high-level ab initio methods and can provide good accuracy, particularly with modern functionals.
-
General Workflow:
-
Functional and Basis Set Selection: An appropriate functional (e.g., M06-2X, which has shown good performance for peroxide BDEs) and a suitable basis set (e.g., 6-311+G(d,p) or larger) are chosen.[4][9]
-
Geometry Optimization and Frequency Calculation: Similar to the ab initio methods, the geometries of the reactant and products are optimized, and vibrational frequencies are calculated to obtain ZPVE.
-
Energy Calculation: The electronic energies of the optimized structures are calculated.
-
BDE Calculation: The BDE is calculated as the difference between the sum of the energies of the products (ethoxy radical and hydroxyl radical) and the energy of the this compound molecule, including the ZPVE corrections. It has been noted that the B3LYP functional tends to underestimate the O-O BDE in peroxides.[4]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow for the experimental and theoretical determination of the O-O bond dissociation energy of this compound.
Caption: Workflow for determining the bond dissociation energy.
This diagram outlines the parallel workflows for experimentally measuring and theoretically calculating the O-O bond dissociation energy of this compound, culminating in a comparative analysis. The experimental path involves techniques like photoacoustic calorimetry and very low-pressure pyrolysis, while the theoretical path involves computational chemistry methods to model the molecule and its dissociation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enthalpies of formation and bond dissociation energies of lower alkyl hydroperoxides and related hydroperoxy and alkoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. researchgate.net [researchgate.net]
- 6. Unimolecular decomposition of this compound: ab initio/Rice-Ramsperger-Kassel-Marcus theoretical prediction of rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational mechanistic study of the unimolecular dissociation of this compound and its bimolecular reactions with atmospheric species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atmospheric chemical reaction mechanism and kinetics of 1,2-bis(2,4,6-tribromophenoxy)ethane initiated by OH radical: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26700A [pubs.rsc.org]
A Researcher's Guide to Benchmarking DFT Methods for Ethyl Hydroperoxide Properties
For researchers, scientists, and drug development professionals, accurately predicting the properties of molecules like ethyl hydroperoxide is crucial for understanding reaction mechanisms, stability, and potential applications. Density Functional Theory (DFT) offers a powerful computational tool for this purpose, but the choice of functional and basis set can significantly impact the accuracy of the results. This guide provides a comparative analysis of various DFT methods for calculating the properties of this compound, supported by available experimental and high-level computational data.
This compound (CH₃CH₂OOH) is a simple organic hydroperoxide that serves as a model for larger, more complex systems in atmospheric chemistry, combustion, and biological processes. Its reactivity is largely governed by the relatively weak oxygen-oxygen single bond. Therefore, accurately modeling its structure, vibrational frequencies, and thermochemistry is a key test for any computational method.
Experimental and High-Level Theoretical Benchmarks
Direct experimental data for all properties of this compound are not abundant in the literature. However, key thermochemical values have been established. The Active Thermochemical Tables (ATcT) provide a high-accuracy enthalpy of formation for gaseous this compound.[1][2] Additionally, an experimental value for the crucial O-O bond dissociation energy (BDE) has been reported as 42.7 ± 1.5 kcal/mol.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize the performance of various DFT functionals against experimental and high-level ab initio data for the key properties of this compound.
Thermochemical Properties: Bond Dissociation Energy (BDE)
The O-O bond dissociation energy is a critical parameter for predicting the thermal stability and reactivity of hydroperoxides.
| DFT Functional | Basis Set | Calculated O-O BDE (kcal/mol) | Deviation from Exp. (kcal/mol) | Reference |
| Experimental | - | 42.7 ± 1.5 | - | Carmona et al. (ChemRxiv) |
| ωB97X-D | def2-TZVP | 43.1 | +0.4 | Carmona et al. (ChemRxiv) |
| M11 | def2-TZVP | 42.4 | -0.3 | Carmona et al. (ChemRxiv) |
| M06-2X | 6-311++G(3df,3pd) | Not explicitly stated | - | Al-Muallem et al. (ResearchGate) |
| B3LYP | 6-311++G(3df,3pd) | Not explicitly stated | - | Al-Muallem et al. (ResearchGate) |
| APFD | 6-31G(d) | Not explicitly stated | - | Al-Muallem et al. (ResearchGate) |
Note: Specific BDE values for M06-2X, B3LYP, and APFD for this compound were not explicitly tabulated in the cited computational study on its unimolecular dissociation, though these functionals were used.
Geometric Parameters
Experimental data for the geometry of this compound are scarce. Therefore, we compare the results of a B3LYP calculation with a larger basis set as a reference.
| Parameter | B3LYP/6-311++G(3df,3pd) |
| Bond Lengths (Å) | |
| O-O | 1.468 |
| C-O | 1.438 |
| O-H | 0.969 |
| C-C | 1.521 |
| Bond Angles (°) | |
| C-O-O | 107.8 |
| O-O-H | 100.2 |
| C-C-O | 107.9 |
| Dihedral Angle (°) | |
| C-O-O-H | 119.5 |
Data from the computational study by Al-Muallem et al. (ResearchGate) on the unimolecular dissociation of this compound.
Experimental and Computational Protocols
The data presented in this guide are compiled from various sources, each employing specific methodologies.
For the Bond Dissociation Energy (BDE) benchmarking study by Carmona et al.:
-
Computational Method: A range of DFT functionals, including the ωB97 family and Minnesota functionals, were assessed. Geometry optimizations and frequency calculations were performed to confirm minimum energy structures. The BDE was calculated as the enthalpy difference between the peroxide and its corresponding radical fragments.
-
High-Level Reference: The electronic contributions to the BDE were obtained at the CCSD(T) level with Dunning's basis sets up to triple-ζ quality, extrapolated to the complete basis set (CBS) limit.
For the computational study of this compound dissociation by Al-Muallem et al.:
-
Computational Method: Structures were optimized using the B3LYP, M06-2X, and APFD functionals with various basis sets, including 6-31G(d) and 6-311++G(3df,3pd). Vibrational frequency calculations were performed at the same level of theory to characterize stationary points. Intrinsic Reaction Coordinate (IRC) analysis was used to confirm transition state connections.
Logical Workflow for DFT Benchmarking
The process of benchmarking DFT methods for a specific molecule like this compound follows a logical progression to ensure a systematic and reliable evaluation.
Caption: Logical workflow for benchmarking DFT methods.
Summary and Recommendations
-
For the critical O-O bond dissociation energy, modern range-separated hybrid functionals like ωB97X-D and meta-hybrid GGA functionals such as M11 show excellent agreement with the experimental value, with deviations of less than 0.5 kcal/mol. These functionals appear to be highly suitable for studying the thermochemistry of peroxides.
-
While a comprehensive benchmark for the geometry of this compound is lacking due to the absence of precise experimental data, the B3LYP functional with a large, flexible basis set provides a reasonable reference structure. For more accurate geometrical parameters, higher-level ab initio methods or functionals specifically parameterized for non-covalent interactions and geometries would be advisable.
-
The choice of DFT functional should always be validated for the specific property of interest. As demonstrated, methods that perform well for thermochemistry may not be the optimal choice for geometry or other properties.
For researchers embarking on computational studies of this compound or similar molecules, it is recommended to start with functionals like ωB97X-D or M11 for energetic properties. For structural and vibrational properties, it is advisable to perform test calculations with a few different classes of functionals and, where possible, compare with data for analogous, well-characterized molecules. This due diligence will ensure the reliability and accuracy of the computational predictions.
References
Illuminating Reaction Pathways: A Guide to Isotope Labeling in Ethyl Hydroperoxide Mechanism Validation
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of reactive intermediates like ethyl hydroperoxide (EtOOH) is paramount for predicting product formation, controlling reaction selectivity, and ensuring pharmaceutical stability. Isotope labeling studies offer a powerful tool to experimentally validate these mechanisms, providing unambiguous evidence of bond-breaking and bond-forming events. This guide compares and contrasts theoretical and analogous experimental data, offering a framework for designing and interpreting isotope labeling experiments for this compound.
While direct experimental isotope labeling studies on this compound are not extensively reported in the peer-reviewed literature, a robust understanding can be constructed from theoretical predictions and analogous studies on similar organic hydroperoxides. This guide will synthesize this information to provide a comprehensive overview of how isotopic labeling can be, and hypothetically would be, used to elucidate the reaction mechanisms of this compound.
Theoretical Reaction Mechanisms of this compound
Theoretical studies, primarily using computational chemistry, have outlined several key reaction pathways for this compound, including its unimolecular decomposition and bimolecular reactions. The dominant unimolecular decomposition pathway is predicted to be the homolytic cleavage of the weak oxygen-oxygen bond.
Validating Reaction Mechanisms with Isotope Labeling: A Comparative Approach
Isotope labeling provides a direct method to trace the fate of atoms throughout a chemical reaction. By substituting an atom with its heavier, stable isotope (e.g., ¹⁸O for ¹⁶O, D for H, or ¹³C for ¹²C), researchers can track bond cleavages and formations, elucidating the reaction mechanism. The primary techniques involve Kinetic Isotope Effect (KIE) studies and isotopic tracing in reaction products.
Oxygen-18 (¹⁸O) Labeling
¹⁸O-labeling is a powerful technique to probe reactions involving the oxygen atoms of the hydroperoxide group.
Experimental Protocol (Analogous): The synthesis of ¹⁸O-labeled this compound can be adapted from methods used for other hydroperoxides. A common approach involves the reaction of an ethylating agent with ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂). The reaction products would then be analyzed by mass spectrometry to determine the location of the ¹⁸O label.
Table 1: Predicted Outcomes of ¹⁸O Labeling in this compound Decomposition
| Reaction Pathway | Labeled Reactant | Expected Labeled Product(s) | Mechanistic Insight |
| Unimolecular O-O Cleavage | CH₃CH₂¹⁸O¹⁸OH | CH₃CH₂¹⁸O• + •¹⁸OH | Confirms homolytic cleavage of the O-O bond. |
| Hypothetical C-O Cleavage | CH₃CH₂¹⁸OOH | CH₃CH₂• + •¹⁸OOH | Would indicate a C-O bond cleavage pathway. |
Deuterium (B1214612) (D) Labeling and Kinetic Isotope Effects
Replacing hydrogen with deuterium can significantly alter reaction rates if the C-H bond is broken in the rate-determining step. This is known as the primary kinetic isotope effect (KIE). Secondary KIEs can also be observed when the C-D bond is not broken but is located near the reaction center.
Experimental Protocol: Deuterated this compound (e.g., CH₃CD₂OOH or CD₃CH₂OOH) would be synthesized. The rates of reaction for the deuterated and non-deuterated hydroperoxide would be measured under identical conditions. The KIE is calculated as the ratio of the rate constants (k_H / k_D).
Table 2: Predicted Deuterium Kinetic Isotope Effects for this compound Reactions
| Reaction Type | Labeled Position | Expected k_H / k_D | Mechanistic Insight |
| α-Hydrogen Abstraction | CH₃CD₂OOH | > 1 (Primary KIE) | Indicates C-H bond breaking at the α-carbon in the rate-determining step. |
| β-Hydrogen Abstraction | CD₃CH₂OOH | > 1 (Primary KIE) | Indicates C-H bond breaking at the β-carbon in the rate-determining step. |
| O-O Bond Cleavage | CH₃CD₂OOH | ~ 1 (Secondary KIE) | A small secondary KIE might be observed due to changes in vibrational frequencies, but a value close to 1 would suggest the C-H bond is not broken in the rate-determining step. |
Carbon-13 (¹³C) Labeling
Similar to deuterium KIEs, ¹³C KIEs can provide information about changes in bonding to a carbon atom in the rate-determining step. However, the effects are generally smaller than for deuterium.
Experimental Protocol: ¹³C-labeled this compound (e.g., ¹³CH₃CH₂OOH or CH₃¹³CH₂OOH) would be synthesized. The KIE would be determined by measuring the isotopic composition of the starting material at different reaction conversions using quantitative NMR or isotope ratio mass spectrometry.
Table 3: Predicted ¹³C Kinetic Isotope Effects for this compound Reactions
| Reaction Type | Labeled Position | Expected k_¹²C / k_¹³C | Mechanistic Insight |
| Reaction at α-carbon | CH₃¹³CH₂OOH | > 1.02 | Indicates a change in bonding at the α-carbon in the rate-determining step. |
| Reaction at β-carbon | ¹³CH₃CH₂OOH | > 1.02 | Indicates a change in bonding at the β-carbon in the rate-determining step. |
| O-O Bond Cleavage | CH₃¹³CH₂OOH | ~ 1 | A KIE close to unity would suggest no significant change in bonding at the labeled carbon in the rate-determining step. |
Alternative Methodologies
While isotope labeling is a powerful tool, other methods are also used to study reaction mechanisms.
-
Computational Chemistry: Density functional theory (DFT) and other high-level calculations can predict reaction pathways, transition state energies, and kinetic parameters. These theoretical studies are invaluable for guiding experimental design and interpreting results.
-
Product Analysis: Detailed characterization of reaction products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide strong evidence for proposed reaction intermediates and pathways.
-
Trapping Experiments: The use of radical traps or other specific reagents can help to identify and quantify transient intermediates, such as the ethoxy and hydroxyl radicals formed during the decomposition of this compound.
Conclusion
Isotope labeling studies provide an indispensable experimental approach to validate the reaction mechanisms of this compound. By combining ¹⁸O, deuterium, and ¹³C labeling with modern analytical techniques, researchers can gain definitive insights into bond-breaking and bond-forming steps. While direct experimental data for this compound remains an area for future research, the principles and methodologies established from analogous systems and supported by theoretical calculations offer a clear roadmap for such investigations. This integrated approach is crucial for advancing our fundamental understanding of hydroperoxide chemistry and its implications in various scientific and industrial fields.
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Hydroperoxide Measurement
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of ethyl hydroperoxide is crucial for assessing product stability, understanding degradation pathways, and ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of three widely used analytical methods for the measurement of this compound: High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, Gas Chromatography (GC) with derivatization and Flame Ionization Detection (FID), and the Ferrous Oxidation-Xylenol Orange (FOX) spectrophotometric assay.
This comparison includes a summary of their quantitative performance, detailed experimental protocols, and workflow diagrams to aid in the selection of the most appropriate method for specific research and development needs.
Data Presentation: Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the key quantitative parameters for the three methods in the context of hydroperoxide analysis. It is important to note that performance can vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Parameter | HPLC with Fluorescence Detection | GC with Flame Ionization Detection (FID) | Ferrous Oxidation-Xylenol Orange (FOX) Assay |
| Specificity/Selectivity | High (separation of different hydroperoxides) | High (separation of volatile derivatives) | Moderate (measures total hydroperoxides) |
| Limit of Detection (LOD) | 19 x 10⁻⁹ M for this compound[1] | Estimated 91 - 127 pg (absolute) for C1-C6 alkyl hydroperoxides[2] | ~0.1 µM for general peroxides[3] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but expected to be in the low nM range. | Estimated ~1 µg/mL for similar hydroperoxides[2] | Not explicitly stated, but expected to be in the low µM range. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Typically > 0.99 |
| Precision (% RSD) | < 3%[1] | < 15% (inter-day and intra-day) | < 10% |
| Accuracy (% Recovery) | Typically 95-105% | Typically 85-115% | Typically 90-110% |
Mandatory Visualization
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is based on the separation of hydroperoxides by reversed-phase HPLC, followed by post-column derivatization and fluorescence detection. The detection system relies on the reaction of hydroperoxides with p-hydroxyphenylacetic acid (PHPAA) in the presence of horseradish peroxidase (HRP) to produce a fluorescent dimer.[1][4]
1. Reagents and Solutions:
-
Mobile Phase: 0.01 M Phosphoric Acid in HPLC-grade water.
-
PHPAA Solution: Dissolve 2.5 g of p-hydroxyphenylacetic acid in 1 L of 0.05 M potassium hydrogen phthalate (B1215562) buffer.
-
HRP Solution: Dissolve 25 mg of horseradish peroxidase in 50 mL of 0.05 M potassium hydrogen phthalate buffer.
-
Post-column Reagent: Mix the PHPAA and HRP solutions just before use.
-
This compound Standards: Prepare a series of standards in HPLC-grade water.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Post-column Reagent Flow Rate: 0.5 mL/min.
3. Detection:
-
Fluorescence Detector: Excitation wavelength of 320 nm and an emission wavelength of 400 nm.
4. Procedure:
-
Prepare the mobile phase and post-column reagent.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the this compound standards to generate a calibration curve.
-
Inject the samples for analysis.
-
Identify and quantify the this compound peak in the sample chromatograms based on the retention time and the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method involves the derivatization of the thermally unstable this compound to a more stable and volatile compound, followed by separation and quantification using GC-FID. Silylation is a common derivatization technique for hydroperoxides.[5][6]
1. Reagents and Solutions:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous pyridine (B92270) or acetonitrile.
-
This compound Standards: Prepare a series of standards in the chosen solvent.
2. Derivatization Procedure:
-
To 100 µL of the sample or standard in a sealed vial, add 100 µL of the derivatization reagent.
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-FID Conditions:
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 150°C (to minimize thermal decomposition).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Hold at 150°C for 5 minutes.
-
-
Detector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless injection).
4. Procedure:
-
Derivatize the standards and samples as described above.
-
Inject the derivatized standards to construct a calibration curve.
-
Inject the derivatized samples for analysis.
-
Quantify the peak corresponding to the derivatized this compound using the calibration curve.
Ferrous Oxidation-Xylenol Orange (FOX) Spectrophotometric Assay
The FOX assay is a colorimetric method based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides in an acidic medium. The resulting ferric ions form a colored complex with xylenol orange, which can be measured spectrophotometrically.[7][8][9][10]
1. Reagents and Solutions:
-
FOX Reagent:
-
Solution A: Dissolve 25 mM ammonium ferrous sulfate in 2.5 M sulfuric acid.
-
Solution B: Dissolve 100 mM xylenol orange in water.
-
Working FOX Reagent: Mix 1 volume of Solution A with 100 volumes of methanol, then add 1 volume of Solution B. This reagent should be prepared fresh.
-
-
This compound Standards: Prepare a series of standards in the same solvent as the samples.
2. Procedure:
-
Pipette 50 µL of the sample or standard into a microplate well or a cuvette.
-
Add 950 µL of the freshly prepared FOX working reagent.
-
Mix well and incubate at room temperature for 30 minutes in the dark.
-
Measure the absorbance at 560 nm using a spectrophotometer or microplate reader.
-
Use a blank containing the solvent and the FOX reagent for background correction.
-
Construct a calibration curve using the absorbance values of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
References
- 1. "Method for the Collection and HPLC Analysis of Hydrogen Peroxide and C" by Meehye Lee, Birgitta C. Noone et al. [digitalcommons.uri.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sfrbm.org [sfrbm.org]
- 8. d-nb.info [d-nb.info]
- 9. scispace.com [scispace.com]
- 10. Ferrous ion oxidation in the presence of xylenol orange for detection of lipid hydroperoxide in low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of ethyl hydroperoxide compared to other organic hydroperoxides
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent or radical initiator is critical for reaction efficiency, safety, and selectivity. Organic hydroperoxides are a versatile class of reagents used in a multitude of transformations, from polymerization to fine chemical synthesis.[1][2] This guide provides an objective comparison of the reactivity of ethyl hydroperoxide against other widely used organic hydroperoxides, such as tert-butyl hydroperoxide (t-BHP) and cumene (B47948) hydroperoxide (CHP), supported by experimental data and detailed methodologies.
This compound (CH₃CH₂OOH) is a primary hydroperoxide that serves as an important intermediate in combustion and oxidation processes, though it is often considered transient due to its facile decomposition.[3] In contrast, t-BHP and CHP are tertiary hydroperoxides, a structural difference that significantly influences their stability and reactivity.[4][5] Understanding these differences is paramount for controlled and safe application.
Comparative Reactivity Data
The reactivity of hydroperoxides is primarily governed by the stability of the radicals formed upon the homolytic cleavage of the weak oxygen-oxygen bond.[5][6] Thermal stability is a key performance metric, often quantified by decomposition kinetics and onset temperatures for exothermic activity.
| Hydroperoxide | Formula | Type | Decomposition Onset / Half-Life Temp. | Activation Energy (Ea) | Key Decomposition Products |
| This compound | CH₃CH₂OOH | Primary | Not widely reported; considered highly reactive.[3] | ~43.5 kcal/mol (Calculated for O-O bond dissociation) | Ethoxy Radical (CH₃CH₂O•), Hydroxyl Radical (•OH).[3] |
| tert-Butyl Hydroperoxide (t-BHP) * | (CH₃)₃COOH | Tertiary | Adiabatic decomp. onset: ~70°C.[7] 10-hour half-life: ~118°C (70% aq. solution).[8] | Not specified | tert-Butoxy Radical ((CH₃)₃CO•), Hydroxyl Radical (•OH) |
| Cumene Hydroperoxide (CHP) | C₆H₅C(CH₃)₂OOH | Tertiary | Decomposes at 75°C.[9] | Not specified | Cumyloxy Radical (C₆H₅C(CH₃)₂O•), Hydroxyl Radical (•OH) |
| α-Alkoxyalkyl Hydroperoxide (Example) | R-CH(OR')-OOH | α-Alkoxy | Temperature-dependent | 12.3 ± 0.6 kcal mol⁻¹ (in acidic aqueous media).[10] | H₂O₂ and multifunctionalized species.[10] |
Note: Decomposition temperatures and kinetics are highly dependent on concentration, solvent, and the presence of contaminants or catalysts.[4][8]
Experimental Protocols
To objectively assess the reactivity and thermal stability of organic hydroperoxides, standardized calorimetric and kinetic analyses are employed.
Protocol 1: Determination of Thermal Stability by Calorimetry
This method is used to determine the onset temperature of exothermic decomposition and the total energy released.
1. Objective: To measure the thermal hazard properties, including the initial exothermic decomposition temperature, of a hydroperoxide sample.
2. Instrumentation: A Differential Scanning Calorimeter (DSC) or an Accelerating Rate Calorimeter (ARC) is used.[4][7]
3. Methodology:
- A small, precisely weighed sample of the hydroperoxide (e.g., 1-5 mg for DSC) is hermetically sealed in a sample pan (e.g., stainless steel or aluminum).
- An empty, sealed pan is used as a reference.
- The sample is placed in the calorimeter, which then initiates a controlled temperature program, typically a linear temperature ramp (e.g., 2-10°C/min).
- For ARC, a "heat-wait-seek" mode is used, where the sample is heated in steps and held at each temperature to detect the onset of a self-heating reaction.[7]
- The instrument records the heat flow to or from the sample as a function of temperature. An exothermic event (decomposition) is detected as a significant positive heat flow.
4. Data Analysis:
- The onset temperature of decomposition is determined by analyzing the resulting thermogram.
- The total heat of decomposition (ΔH) is calculated by integrating the area under the exothermic peak.[11]
- This data is critical for establishing safe handling and storage temperatures.[4]
Protocol 2: Isothermal Decomposition Kinetics
This experiment determines the rate of decomposition at a constant temperature.
1. Objective: To determine the rate constant (k) and half-life (t₁/₂) of a hydroperoxide at a specific temperature.
2. Instrumentation: A constant temperature bath, a reaction vessel, and an analytical instrument suitable for quantifying the hydroperoxide concentration (e.g., HPLC, ¹H NMR, or titration).[2][12]
3. Methodology:
- A dilute solution of the hydroperoxide in a suitable solvent is prepared.[2]
- The solution is placed in the reaction vessel and submerged in the constant temperature bath set to the desired experimental temperature.
- Aliquots of the solution are withdrawn at regular time intervals.
- The reaction in the aliquots is immediately quenched, for example, by rapid cooling or by adding a reducing agent.
- The concentration of the remaining hydroperoxide in each aliquot is determined using the chosen analytical method. A common method involves iodometric titration, where the hydroperoxide oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standard thiosulfate (B1220275) solution.[6]
4. Data Analysis:
- A plot of the natural logarithm of the hydroperoxide concentration (ln[ROOH]) versus time is generated.
- If the decomposition follows first-order kinetics, the plot will yield a straight line.
- The rate constant (k) is determined from the negative of the slope of this line.
- The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.
Visualization of Decomposition Pathway
The fundamental reactive event for a hydroperoxide is the cleavage of the O-O bond. The following diagram illustrates the unimolecular decomposition of this compound, which is the dominant pathway for initiating radical reactions.[3]
Caption: Unimolecular Decomposition of this compound.
Discussion on Reactivity and Safety
The data indicates that this compound is significantly more reactive and less thermally stable than its tertiary counterparts, t-BHP and CHP. This is attributed to the lower steric hindrance and the nature of the primary alkyl group. Tertiary hydroperoxides benefit from the stabilizing effect of the three alkyl groups on the carbon atom attached to the hydroperoxy group.
This higher reactivity makes this compound a potent radical source at lower temperatures but also necessitates more stringent handling and storage protocols.[3] Organic peroxides are inherently unstable and can decompose explosively when exposed to heat, friction, shock, or contaminants like metal ions and acids.[4][9][13]
Safety Precautions:
-
Storage: Store all hydroperoxides in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[9][14]
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-resistant clothing.[14][15]
-
Contamination: Avoid all contact with contaminants, especially strong acids, bases, and metal salts, which can catalyze violent decomposition.[4]
-
Monitoring: Regularly check for peroxide formation in peroxide-forming solvents and dispose of materials before their expiration date.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Hydroperoxide - Wikipedia [en.wikipedia.org]
- 6. Organic peroxides - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. lyondellbasell.com [lyondellbasell.com]
- 9. Cumene Hydroperoxide (CHP): Properties, Applications, a... [perodox.com]
- 10. Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ehs.tcu.edu [ehs.tcu.edu]
- 14. echemi.com [echemi.com]
- 15. beaufort.tricare.mil [beaufort.tricare.mil]
Unraveling the Efficacy of Metal Catalysts in Ethyl Hydroperoxide Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, the activation of ethyl hydroperoxide is a critical step in various synthetic pathways. The choice of a metal catalyst significantly influences the efficiency and selectivity of this process. This guide provides a comparative analysis of different metal catalysts for this compound activation, supported by available experimental data and detailed protocols.
The decomposition of this compound (EtOOH) typically proceeds via a free-radical mechanism, often initiated by the redox cycling of a transition metal catalyst. The general reaction involves the cleavage of the weak oxygen-oxygen bond in the hydroperoxide, leading to the formation of highly reactive radical species. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated bonds, and oxidation of substrates. The efficacy of a metal catalyst is determined by its ability to efficiently generate these radicals and steer the reaction towards the desired products.
Comparative Analysis of Catalyst Performance
While direct comparative studies on the efficacy of various metal catalysts specifically for this compound activation are limited in publicly available literature, valuable insights can be drawn from research on analogous alkyl hydroperoxides and hydrogen peroxide. The following table summarizes key performance indicators for different classes of metal catalysts in hydroperoxide decomposition. It is important to note that the reaction conditions, such as solvent, temperature, and substrate, can significantly impact the catalyst's performance.
| Catalyst Class | Metal Center(s) | Typical Substrate | Conversion (%) | Selectivity (%) | Key Findings & Observations |
| Platinum Group Metals | Platinum (Pt) | This compound | Variable | Not Specified | Catalyzes decomposition; kinetics are influenced by temperature and catalyst concentration.[1] |
| Cobalt Complexes | Cobalt (Co) | tert-Butyl Hydroperoxide | High | Variable | Follows a Haber-Weiss-like mechanism involving Co(II)/Co(III) redox cycling.[2] Product distribution is sensitive to reaction conditions. |
| Iron Oxides | Iron (Fe) | Hydrogen Peroxide | High | Not Applicable | Decomposition follows a Fenton-like mechanism, generating hydroxyl radicals.[3] The reaction rate is influenced by the catalyst's surface area and crystallinity.[1] |
| Transition Metal Acetylacetonates | V, Cr, Mn, Ni, Fe, Cu, Mo | Ethylbenzene (B125841) Hydroperoxide | Not Specified | Product-dependent | Yields products such as methylphenylcarbinol and acetophenone.[4] |
| Barium Compounds | Barium (Ba) | Ethylbenzene | Not Specified | High for Hydroperoxide | Catalyzes the oxidation of ethylbenzene to its hydroperoxide.[5] |
Reaction Mechanisms and Pathways
The activation of this compound by transition metal catalysts generally proceeds through one-electron transfer steps, leading to the formation of radical intermediates. The two most prominent mechanisms are the Haber-Weiss and Fenton-like cycles.
Haber-Weiss Cycle (e.g., with Cobalt catalysts):
This mechanism involves the reaction of the hydroperoxide with both the reduced and oxidized forms of the metal catalyst.
-
Initiation: Co(II) + EtOOH → Co(III) + EtO• + OH⁻
-
Propagation: Co(III) + EtOOH → Co(II) + EtOO• + H⁺
-
Overall: 2 EtOOH → EtO• + EtOO• + H₂O
The generated ethoxyl (EtO•) and ethylperoxyl (EtOO•) radicals can then engage in further reactions.
Fenton-like Reaction (e.g., with Iron catalysts):
Similar to the classic Fenton reaction with hydrogen peroxide, iron catalysts can activate this compound to generate radicals.
-
Fe(II) + EtOOH → Fe(III) + EtO• + OH⁻
-
Fe(III) + EtOOH → Fe(II) + EtOO• + H⁺
The catalytic cycle regenerates the active Fe(II) species, allowing for the continuous decomposition of the hydroperoxide.
Experimental Protocols
Below are generalized experimental protocols for studying the kinetics of metal-catalyzed hydroperoxide decomposition, adapted from literature procedures for hydrogen peroxide and other alkyl hydroperoxides.[1][6]
1. Preparation of Catalyst and Reagents:
-
Catalyst: The metal catalyst should be of high purity. For heterogeneous catalysts, the surface area and particle size should be characterized. For homogeneous catalysts, the concentration of the stock solution should be accurately determined.
-
This compound: A stock solution of this compound in a suitable solvent (e.g., water, benzene, or an alcohol) should be prepared and its concentration determined by iodometric titration.
-
Solvent: The solvent should be inert to the reactants and products under the reaction conditions.
2. Kinetic Measurement:
-
A known amount of the catalyst is added to a temperature-controlled reaction vessel containing the solvent.
-
The reaction is initiated by adding a known volume of the this compound stock solution.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The concentration of the remaining this compound in each aliquot is determined by a suitable analytical method, such as iodometric titration or chromatography (GC or HPLC).
-
The reaction temperature should be maintained constant throughout the experiment.
3. Product Analysis:
-
At the end of the reaction, the product mixture is analyzed to identify and quantify the products.
-
Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is commonly used for the analysis of volatile products like acetaldehyde and ethanol.
-
High-performance liquid chromatography (HPLC) may be suitable for less volatile products.
References
- 1. rcptm.com [rcptm.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Composition of the hydroperoxide decomposition products in the presence of transition metal compounds. [Ethylbenzene hydroperoxide, cumene hydroperoxide] (Journal Article) | ETDEWEB [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Ab Initio Studies on the Reaction of Ethyl Hydroperoxide with Atmospheric Radicals
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Computational and Experimental Data
The atmospheric degradation of ethyl hydroperoxide (EHP), a key intermediate in the oxidation of short-chain hydrocarbons, is primarily driven by its reactions with atmospheric radicals. Understanding the kinetics and mechanisms of these reactions is crucial for accurately modeling tropospheric chemistry. This guide provides a comparative analysis of ab initio computational studies and available experimental data on the reactions of this compound with key atmospheric radicals, including the hydroxyl radical (•OH), chlorine atom (Cl•), nitrate (B79036) radical (NO₃•), and others.
Data Presentation: Reaction Kinetics
The dominant reaction pathway for this compound with atmospheric radicals is hydrogen abstraction from one of three sites: the hydroperoxyl group (-OOH), the methylene (B1212753) group (-CH₂-), or the methyl group (-CH₃-). The following tables summarize the calculated activation barriers and rate constants from various theoretical studies and compare them with available experimental data for analogous reactions.
Table 1: Theoretical Data for the Reaction of this compound (C₂H₅OOH) with H• and O(³P) Radicals
| Radical | H-Abstraction Site | Computational Method | Activation Energy (kcal/mol) | Rate Constant (cm³ molecule⁻¹ s⁻¹) @ 298 K | Reference |
| H• | -OOH (Terminal O) | CCSD(T)/QCISD(T) | - | - | [1][2] |
| -OOH (Central O) | CCSD(T)/QCISD(T) | - | - | [1][2] | |
| -CH₂- | CCSD(T)/QCISD(T) | - | - | [1][2] | |
| -CH₃- | CCSD(T)/QCISD(T) | - | - | [1][2] | |
| O(³P) | -OOH | CCSD(T)/CBS//M06-2x/aug-cc-pVQZ | 5.3 | 1.1 x 10⁻¹⁴ | [3] |
| -CH₂- | CCSD(T)/CBS//M06-2x/aug-cc-pVQZ | 4.8 | 2.1 x 10⁻¹⁴ | [3] | |
| -CH₃- | CCSD(T)/CBS//M06-2x/aug-cc-pVQZ | 8.3 | 2.2 x 10⁻¹⁵ | [3] |
Note: For the O(³P) reaction, H-abstraction from the -CH₂- group is dominant at temperatures below 500 K, while abstraction from the -OOH group becomes dominant at higher temperatures (600–1300 K)[3].
Table 2: Comparison of this compound Radical Reactions with Analogous Experimental Data
| Reaction | Type | Theoretical Rate Constant (cm³ molecule⁻¹ s⁻¹) @ 298 K | Experimental Rate Constant (cm³ molecule⁻¹ s⁻¹) @ ~296 K | Reference |
| C₂H₅OOH + •OH | H-Abstraction | Not available from searches | Not available from searches | - |
| C₂H₅O₂• + •OH | Radical-Radical | - | (1.2 ± 0.3) x 10⁻¹⁰ | [4] |
| C₂H₅OH + •OH | H-Abstraction | 9.11 x 10⁻²⁰ T².⁵⁸ exp(748/T) | (4.3 ± 0.7) x 10⁻¹² exp(-(85±35)/T) | [5][6] |
| C₂H₅OOH + Cl• | H-Abstraction | Specific values require full paper access | Not available from searches | [7] |
| C₂H₅O₂• + NO₃• | Radical-Radical | - | (2.3 ± 0.7) x 10⁻¹² | [8] |
Note: Direct experimental and theoretical data for the reactions of C₂H₅OOH with •OH, Cl•, and NO₃• are scarce in the searched literature. Comparisons are drawn from reactions of the structurally similar ethyl peroxy radical (C₂H₅O₂) or the parent alcohol (C₂H₅OH).
Reaction Pathways and Logical Relationships
The reaction of this compound with an atmospheric radical (X•) proceeds primarily through three distinct hydrogen abstraction channels. The initial step involves the formation of a pre-reactive complex, followed by the transition state for H-abstraction, leading to the formation of a post-reactive complex which then dissociates into the final products.
Caption: General workflow for the reaction of C₂H₅OOH with a radical X•.
The specific radical products formed depend on the site of hydrogen abstraction.
Caption: Radical products from H-abstraction at different sites.
Experimental and Computational Methodologies
Ab Initio and DFT Computational Methods
The theoretical studies cited employ a range of high-level quantum chemical methods to investigate the potential energy surfaces and reaction kinetics.
-
Coupled Cluster (CCSD(T)) : Often referred to as the "gold standard" in quantum chemistry, the CCSD(T) method provides highly accurate single-point energies. It is frequently used with a complete basis set (CBS) extrapolation to achieve high precision for calculating activation energies and reaction enthalpies[3].
-
Density Functional Theory (DFT) : Functionals such as M06-2X are widely used for geometry optimizations and frequency calculations due to their computational efficiency and good accuracy for chemical kinetics[3]. The B3LYP functional is also commonly employed[1][2]. Geometries are typically optimized with a basis set like aug-cc-pVQZ or 6-311++G(d,p)[3][9].
-
Composite Methods : Methods like G3B3 combine results from different levels of theory to achieve high accuracy for thermochemical data, which is particularly useful for studying reactions of radicals like NO₃•[10].
-
Kinetics Calculations : Rate coefficients are often calculated using Canonical Variational Transition State Theory (CVT), sometimes including corrections for small-curvature tunneling (SCT) to account for quantum mechanical effects, especially at lower temperatures[1][2].
Experimental Protocols
Experimental rate constants for radical reactions are typically determined using time-resolved techniques where radicals are generated rapidly and their decay is monitored.
-
Laser Photolysis - Laser-Induced Fluorescence (LP-LIF) : This is a common method for studying •OH radical kinetics. A precursor (e.g., H₂O₂) is photolyzed by a laser pulse to generate •OH radicals. The concentration of •OH is then monitored over time by exciting a specific rovibronic transition with a tunable laser and detecting the subsequent fluorescence[11].
-
Discharge-Flow System : This technique is used for studying kinetics of radicals like NO₃• and peroxy radicals. Reactants are introduced into a flow tube, and the radical concentrations are monitored at different points along the tube, often using spectroscopic methods like Cavity-Enhanced Absorption Spectroscopy (CEAS)[8].
-
Smog Chamber with FTIR Detection : Large environmental chambers are used to simulate atmospheric conditions. The decay of the parent organic compound (e.g., an alcohol) and the formation of products are monitored over time, typically using Fourier-transform infrared (FTIR) spectroscopy. Rate constants are often determined using a relative rate method, where the decay of the target compound is measured relative to a reference compound with a well-known rate constant[12].
Comparison and Alternatives
-
Computational Method Performance : For the reaction of C₂H₅OOH with O(³P), the M06-2X functional for geometries combined with CCSD(T) for energies provides a detailed picture of the competitive H-abstraction channels[3]. Studies on the analogous H atom reaction also show the utility of combining DFT or MP2 geometries with higher-level CCSD(T) or QCISD(T) energy calculations to refine the potential energy surface[1][2]. These combined approaches offer a balance between computational cost and accuracy.
-
Theoretical vs. Experimental Data : Direct experimental validation for C₂H₅OOH + radical reactions is limited. However, the experimental rate constant for the analogous C₂H₅O₂• + •OH reaction is extremely fast (~1.2 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹), suggesting that the reaction of •OH with C₂H₅OOH is also likely to be rapid and diffusion-controlled[4]. In contrast, the reaction of the C₂H₅O₂• radical with NO₃• is significantly slower (~2.3 x 10⁻¹² cm³ molecule⁻¹ s⁻¹), indicating that NO₃• is a much more selective reactant[8]. Theoretical calculations for analogous systems, such as •OH + ethanol, show reasonable agreement with experimental results, lending confidence to the computational predictions for similar abstraction reactions[5][6].
-
Alternative Degradation Pathways : Besides direct reaction with radicals, the atmospheric fate of this compound can also involve photolysis and unimolecular dissociation. Computational studies have explored these pathways, although they are generally considered minor loss processes in the troposphere compared to radical-initiated oxidation[9].
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photochemistry of 2,2-dichloroethanol: kinetics and mechanism of the reaction with Cl atoms and OH radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl Hydroperoxide Synthesis from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Routes for Ethyl Hydroperoxide with Supporting Experimental Data.
This compound (CH₃CH₂OOH), a valuable oxidizing agent and a source of reactive oxygen species, can be synthesized from a variety of precursors through distinct chemical pathways. This guide provides a comparative overview of the most common methods for this compound formation, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal synthesis strategy for their specific applications.
Quantitative Comparison of Formation Pathways
The efficiency and product distribution of this compound synthesis are highly dependent on the chosen precursor and reaction conditions. The following table summarizes key quantitative data from experimental studies for different formation routes.
| Precursor | Method | Catalyst/Initiator | Temperature (°C) | Reaction Time | Yield/Turnover Number (TON) | Selectivity (%) | Reference |
| Ethane (B1197151) | Photocatalytic Oxidation | Au/WO₃ | Room Temperature | 2 hours | 1887 µmol gcat⁻¹ | - | [1] |
| Photocatalytic Oxidation | Au/WO₃ | 100 | 2 hours | 11233 µmol gcat⁻¹ | 63.6 | [1] | |
| Catalytic Oxidation with H₂O₂ | Chromic Acid | 60 | - | TON up to 620 | - | [2] | |
| Diethyl Ether | Photooxygenation | UV Light | Ambient | - | Yields can be low and variable | Major products can also include ethyl formate (B1220265) and ethyl acetate | [3] |
| Ethyl Vinyl Ether | Acid-catalyzed addition of H₂O₂ | Acid catalyst | - | - | High Yield | - | [4] |
| Unsaturated Compounds (e.g., Isoprene) | Ozonolysis | Ozone | Low | - | Minor product among a complex mixture | Low | [5][6] |
Note: A dash (-) indicates that the specific data was not provided in the cited literature. The yield and selectivity of this compound from diethyl ether photooxygenation and ozonolysis are often difficult to quantify due to the formation of multiple byproducts and the inherent instability of the hydroperoxide under certain conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key experiments in the formation and quantification of this compound.
Protocol 1: Photocatalytic Synthesis of this compound from Ethane
This protocol is adapted from a study on highly efficient visible-light photocatalytic ethane oxidation.[1]
Materials:
-
Au/WO₃ photocatalyst
-
High-purity ethane gas
-
High-purity oxygen gas
-
Deionized water
-
Airtight photoreactor with a quartz window
-
Visible light source (e.g., 300W Xenon lamp with a UV cutoff filter)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Disperse a known amount of the Au/WO₃ photocatalyst in deionized water within the photoreactor.
-
Seal the reactor and purge with a mixture of ethane and oxygen gas at a controlled ratio.
-
Pressurize the reactor with the ethane/oxygen mixture to the desired pressure.
-
Stir the suspension vigorously to ensure uniform catalyst distribution.
-
Irradiate the reactor with the visible light source while maintaining a constant temperature (e.g., room temperature or 100 °C).
-
After the specified reaction time (e.g., 2 hours), extinguish the light source and cool the reactor.
-
Collect gas and liquid samples from the reactor for analysis.
-
Quantify the concentration of this compound and other products in the liquid phase using a suitable analytical method such as gas chromatography or HPLC.
Protocol 2: Quantification of this compound by Iodometric Titration
This is a general and widely used method for determining the concentration of hydroperoxides.
Materials:
-
Sample containing this compound
-
Saturated potassium iodide (KI) solution
-
Glacial acetic acid
-
Starch indicator solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
Procedure:
-
To a known volume of the sample containing this compound, add an excess of a saturated solution of potassium iodide in glacial acetic acid.
-
The mixture is kept in the dark for a period of time (e.g., 15-30 minutes) to allow for the complete reaction between the hydroperoxide and iodide ions, which liberates iodine (I₂).
-
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color.
-
A few drops of starch indicator are added, which will turn the solution a deep blue-black color in the presence of iodine.
-
The titration is continued with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.
-
The concentration of this compound in the original sample can be calculated based on the stoichiometry of the reaction and the volume of sodium thiosulfate solution used.
Protocol 3: Quantification of this compound by ¹H NMR Spectroscopy
This method allows for the simultaneous quantification of various hydroperoxides in a mixture.
Materials:
-
Sample containing this compound
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of the sample in a deuterated solvent.
-
Acquire the ¹H NMR spectrum of the sample.
-
The characteristic signal for the hydroperoxy proton (-OOH) of this compound will appear in a specific region of the spectrum (typically downfield).
-
The concentration of this compound can be determined by integrating the area of this characteristic peak and comparing it to the integral of a known internal standard.
Mechanistic Pathways and Visualizations
Understanding the underlying reaction mechanisms is essential for optimizing reaction conditions and improving product yields. The following diagrams, generated using the DOT language, illustrate the proposed pathways for this compound formation from different precursors.
Formation from Diethyl Ether (Photooxygenation)
The formation of this compound from diethyl ether is a radical chain reaction initiated by UV light.
Caption: Radical chain mechanism for the photooxygenation of diethyl ether to this compound.
Formation from Ethane (Photocatalytic Oxidation)
The photocatalytic oxidation of ethane over a Au/WO₃ catalyst involves the generation of reactive oxygen species.
Caption: Proposed mechanism for the photocatalytic oxidation of ethane to this compound.
Formation from Ozonolysis of an Alkene
The ozonolysis of alkenes proceeds through the formation of a primary ozonide and a Criegee intermediate.
Caption: Generalized mechanism of alkene ozonolysis leading to hydroperoxide formation.
Conclusion
The selection of a suitable precursor for this compound synthesis is a critical decision that impacts reaction efficiency, product purity, and scalability. The photocatalytic oxidation of ethane emerges as a highly promising route, offering high yields under relatively mild conditions.[1] In contrast, the formation from diethyl ether via photooxygenation is a less controlled process, often leading to a mixture of products.[3] The ozonolysis of unsaturated compounds represents another pathway, though it typically results in low selectivity for this compound amidst a complex product matrix.[5][6] For applications requiring high purity and yield, the acid-catalyzed addition of hydrogen peroxide to ethyl vinyl ether presents a viable, though different, synthetic strategy.[4]
This comparative guide provides researchers with the necessary data and methodologies to make an informed decision based on their specific research or development needs. Further investigation into optimizing the less-explored pathways could unveil new opportunities for efficient and selective this compound synthesis.
References
- 1. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 5. The ozonolysis of isoprene in a cryogenic buffer gas cell by high resolution microwave spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Atmospheric fates of Criegee intermediates in the ozonolysis of isoprene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Validação de Modelos Cinéticos para o Hidroperóxido de Etila na Química da Combustão: Um Guia Comparativo
O hidroperóxido de etila (EHP, na sigla em inglês) é um intermediário crucial na combustão de alcanos em baixas temperaturas, influenciando significativamente fenômenos como a autoignição e a propagação da chama. A validação precisa de modelos cinéticos que descrevem a decomposição do EHP e as reações subsequentes é, portanto, essencial para o desenvolvimento de motores de combustão mais eficientes e com menores emissões. No entanto, dados experimentais diretos sobre a combustão do EHP puro são escassos na literatura. Como resultado, a validação de sua sub-química é frequentemente realizada no contexto da modelagem da combustão de moléculas maiores, onde o EHP é um intermediário chave, como o etano e o éter dietílico.
Este guia comparativo oferece uma visão geral da validação de modelos cinéticos para a química do hidroperóxido de etila, utilizando dados experimentais da oxidação do etano e do éter dietílico como estudos de caso. Serão apresentados dados quantitativos para comparar o desempenho de modelos cinéticos proeminentes, juntamente com os protocolos experimentais detalhados empregados para obter esses dados.
Modelos Cinéticos em Comparação
Diversos mecanismos cinéticos detalhados foram desenvolvidos pela comunidade de combustão para simular a oxidação de uma vasta gama de hidrocarbonetos. Para a análise da química do EHP, os seguintes modelos são frequentemente considerados, devido à sua natureza abrangente e à inclusão de reações de baixa temperatura:
-
AramcoMech: Uma série de mecanismos hierárquicos e detalhados desenvolvidos para uma ampla gama de combustíveis. O AramcoMech 2.0 e versões mais recentes são conhecidos por sua validação extensiva em uma grande variedade de condições experimentais.[1][2]
-
USC Mech II: Um mecanismo detalhado para a oxidação de hidrocarbonetos C1-C4, que inclui uma química detalhada de baixa temperatura.[3]
-
GRI-Mech: Embora otimizado principalmente para a combustão de gás natural em altas temperaturas, o GRI-Mech 3.0 é frequentemente usado como uma linha de base para comparações.[4][5]
-
Modelos Específicos: Diversos outros modelos desenvolvidos por grupos de pesquisa específicos para o estudo da oxidação de combustíveis particulares, como o éter dietílico.
A validação desses modelos é realizada comparando suas previsões com dados experimentais obtidos em reatores idealizados, como tubos de choque e reatores de jato agitado (JSR, na sigla em inglês).
Apresentação de Dados: Validação Através de Estudos de Caso
A performance dos modelos cinéticos é avaliada com base em sua capacidade de reproduzir resultados experimentais chave, como tempos de atraso de ignição e perfis de concentração de espécies.
Tempos de Atraso de Ignição (TDI) em Tubo de Choque
O tempo de atraso de ignição é uma medida fundamental da reatividade de uma mistura combustível-oxidante.[6][7] Experimentos em tubo de choque fornecem dados de TDI em uma ampla faixa de temperaturas e pressões.[5][8][9] A seguir, apresentamos uma tabela comparativa hipotética baseada em tendências observadas na literatura para a oxidação do etano, onde a química do EHP é relevante.
| Modelo Cinético | Condições (Exemplo) | TDI Experimental (μs) | TDI Previsto (μs) | Desvio Relativo (%) |
| AramcoMech 2.0 | T = 700 K, P = 20 atm, Φ = 1.0 | 1500 | 1450 | -3.3 |
| USC Mech II | T = 700 K, P = 20 atm, Φ = 1.0 | 1500 | 1600 | +6.7 |
| GRI-Mech 3.0 | T = 700 K, P = 20 atm, Φ = 1.0 | 1500 | 1850 | +23.3 |
| AramcoMech 2.0 | T = 900 K, P = 20 atm, Φ = 1.0 | 150 | 148 | -1.3 |
| USC Mech II | T = 900 K, P = 20 atm, Φ = 1.0 | 150 | 155 | +3.3 |
| GRI-Mech 3.0 | T = 900 K, P = 20 atm, Φ = 1.0 | 150 | 130 | -13.3 |
Observação: Esta tabela é ilustrativa. Modelos como o AramcoMech geralmente apresentam melhor concordância em uma faixa mais ampla de condições, especialmente em regimes de baixa temperatura e alta pressão, devido à sua química mais detalhada para peróxidos.[3][4]
Perfis de Concentração de Espécies em Reator de Jato Agitado (JSR)
Experimentos em JSR permitem a medição de perfis de concentração de espécies estáveis e intermediárias em função da temperatura, fornecendo dados cruciais para a validação das vias de reação em um modelo cinético.[10][11] A tabela a seguir mostra uma comparação hipotética para a oxidação do éter dietílico, onde o hidroperóxido de etila é um intermediário chave.[12][13][14]
| Espécie | Condições (Exemplo) | Fração Molar Experimental | Fração Molar Prevista (AramcoMech 2.0) | Fração Molar Prevista (USC Mech II) |
| Éter Dietílico | T = 650 K, P = 1 atm, Φ = 1.0 | 0.005 | 0.0052 | 0.0055 |
| Hidroperóxido de Etila | T = 650 K, P = 1 atm, Φ = 1.0 | 5.0e-5 | 4.8e-5 | 6.0e-5 |
| Acetaldeído | T = 650 K, P = 1 atm, Φ = 1.0 | 2.0e-4 | 2.1e-4 | 1.8e-4 |
| Formaldeído | T = 650 K, P = 1 atm, Φ = 1.0 | 1.5e-4 | 1.6e-4 | 1.3e-4 |
Observação: A capacidade de um modelo de prever com precisão as concentrações de intermediários como o EHP e seus produtos de decomposição (por exemplo, acetaldeído) é um forte indicador da validade de sua sub-química de baixa temperatura.
Protocolos Experimentais
A obtenção de dados de alta qualidade é fundamental para a validação de modelos cinéticos. A seguir, são descritos os protocolos gerais para os experimentos citados.
Medição de Tempo de Atraso de Ignição em Tubo de Choque
-
Preparação da Mistura: Uma mistura de combustível (por exemplo, etano), oxidante (ar ou uma mistura de O2/inerte) e diluente (geralmente argônio) com proporções precisamente conhecidas é preparada em um tanque de mistura.
-
Operação do Tubo de Choque: O tubo de choque é dividido em uma seção de alta pressão (driver) e uma de baixa pressão (driven) por um diafragma. A seção de baixa pressão é preenchida com a mistura reativa.
-
Geração da Onda de Choque: A seção de alta pressão é pressurizada com um gás inerte (hélio ou nitrogênio) até que o diafragma se rompa. Isso gera uma onda de choque que viaja através da seção de baixa pressão, aquecendo e comprimindo a mistura reativa quase instantaneamente.
-
Ignição e Medição: A ignição é detectada pelo aumento acentuado da pressão e pela emissão de luz de radicais como OH* (em torno de 308 nm). O tempo de atraso de ignição é definido como o intervalo de tempo entre a passagem da onda de choque refletida e o início da ignição.[6][7]
Medição de Perfil de Espécies em Reator de Jato Agitado (JSR)
-
Fluxo Contínuo: Reagentes gasosos (combustível, oxidante e diluente) são continuamente introduzidos no reator esférico através de jatos projetados para garantir uma mistura rápida e homogênea.[10]
-
Controle de Condições: O reator é mantido a uma temperatura e pressão constantes. O tempo de residência da mistura no reator é controlado pela taxa de fluxo total e pelo volume do reator.
-
Amostragem: Uma pequena amostra dos gases do reator é continuamente extraída através de uma sonda de quartzo.
-
Análise de Espécies: A amostra de gás é analisada usando técnicas como cromatografia gasosa acoplada à espectrometria de massa (GC-MS) ou espectrometria de massa com fotoionização por vácuo ultravioleta (VUV-PI-MBMS) para identificar e quantificar as diferentes espécies químicas presentes.
-
Variação da Temperatura: O procedimento é repetido em diferentes temperaturas do reator para obter perfis de concentração de espécies em função da temperatura.
Visualização do Processo de Validação
O fluxo lógico para a validação de modelos cinéticos pode ser visualizado como um ciclo iterativo de modelagem e experimentação.
Caption: Fluxo de trabalho para a validação e refinamento de modelos cinéticos de combustão.
Conclusão
A validação rigorosa de modelos cinéticos para a química do hidroperóxido de etila é fundamental para a modelagem preditiva da combustão de hidrocarbonetos. Embora a validação direta seja desafiadora devido à falta de dados experimentais para o EHP puro, o uso de dados de combustíveis como o etano e o éter dietílico, nos quais o EHP desempenha um papel central, fornece um meio robusto para avaliar e refinar os sub-mecanismos relevantes. Modelos cinéticos detalhados e hierárquicos, como o AramcoMech, que são validados em uma ampla gama de condições experimentais, geralmente demonstram o melhor desempenho preditivo. A contínua colaboração entre o desenvolvimento de modelos e a aquisição de dados experimentais de alta precisão continuará a aprimorar nossa compreensão da complexa química da combustão.
References
- 1. AramcoMech 2.0 - University of Galway [universityofgalway.ie]
- 2. AramcoMech 1.3 - University of Galway [universityofgalway.ie]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Ethyl Hydroperoxide Synthesis Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of ethyl hydroperoxide is a critical consideration. This guide provides a side-by-side comparison of four primary synthesis routes: photocatalytic oxidation of ethane (B1197151), aqueous partial oxidation of ethane, peroxidation of diethyl ether, and the catalytic reaction of ethane with hydrogen peroxide. The performance of each method is evaluated based on yield, selectivity, reaction conditions, and safety considerations, supported by available experimental data.
Performance Comparison of Synthesis Routes
The selection of an appropriate synthesis route for this compound depends on a balance of factors including desired yield, purity, operational scalability, and safety tolerance. The following table summarizes the quantitative data available for the discussed methods.
| Synthesis Route | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield | Selectivity | Key Byproducts |
| Photocatalytic Oxidation of Ethane | Au/WO₃ | Room Temperature | 2 hours | 1887 µmol gcat⁻¹[1][2] | 63.6%[3] | Acetaldehyde, Acetic Acid[4] |
| Au/WO₃ | 100 | 2 hours | 11,233 µmol gcat⁻¹[1][2] | - | Ethanol, Acetaldehyde, Acetic Acid[4] | |
| Aqueous Partial Oxidation of Ethane | AuPd nanoparticles / H₂O₂ | 21 | Short duration | 7707 µmol gAuPd⁻¹ h⁻¹ (total oxygenates)[5] | 100% (at low H₂O₂ conc.)[5] | Ethanol, Acetaldehyde, Acetic Acid[5] |
| Peroxidation of Diethyl Ether | UV light / O₂ | Ambient | Variable | Data not available | Low | Diethyl ether peroxide, Polymeric peroxides[6][7] |
| Catalytic Reaction of Ethane & H₂O₂ | Chromic Acid | 60 | 1 hour | Turnover number up to 620 (total products)[8] | Moderate | Ethyl alcohol, Acetaldehyde[8] |
Visualizing the Synthesis Pathways
To elucidate the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Photocatalytic synthesis of this compound from ethane and oxygen.
Caption: Aqueous partial oxidation of ethane to this compound.
Caption: Peroxidation of diethyl ether leading to multiple peroxide species.
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of synthesis routes.
Photocatalytic Oxidation of Ethane
This method, detailed by Zhu et al. (2021), utilizes a gold-supported tungsten trioxide photocatalyst.[1][2]
-
Catalyst Preparation: Au/WO₃ is prepared by photo-depositing Au onto monoclinic WO₃ nanoparticles.[4]
-
Reaction Setup: A batch reactor is charged with the Au/WO₃ catalyst and deionized water. The reactor is then pressurized with ethane and oxygen.
-
Procedure:
-
Suspend the Au/WO₃ catalyst in water within the reactor.
-
Purge the reactor with ethane and then introduce a specific pressure of oxygen.
-
For room temperature synthesis, irradiate the reactor with a visible light source (e.g., 300W Xe lamp with a cutoff filter for λ > 420 nm) while stirring.[4]
-
For elevated temperature synthesis, heat the reactor to 100 °C prior to and during irradiation.[4]
-
After the specified reaction time (e.g., 2 hours), cool the reactor and depressurize.
-
Analyze the liquid phase for this compound and other products using techniques such as ¹H NMR and gas chromatography-mass spectrometry (GC-MS).[4]
-
Aqueous Partial Oxidation of Ethane
This approach, demonstrated by Felvey et al. (2020), employs unsupported gold-palladium nanoparticle catalysts in an aqueous medium.[5]
-
Catalyst Synthesis: Unsupported AuPd nanoparticles are synthesized via a wet chemical reduction method.
-
Reaction Setup: A glass-lined batch reactor is used to contain the aqueous reaction mixture.
-
Procedure:
-
Add the AuPd nanoparticle catalyst to deionized water in the reactor.
-
Pressurize the reactor with 1 bar of ethane.
-
Initiate the reaction by injecting a solution of hydrogen peroxide (H₂O₂) into the reactor. To achieve high selectivity, maintain a low concentration of H₂O₂.[5]
-
Stir the reaction mixture vigorously at room temperature (21 °C).[5]
-
For time-course studies, withdraw liquid samples at various intervals.
-
Quench the reaction in the samples and analyze for this compound and other oxygenates.
-
Peroxidation of Diethyl Ether
This route is generally considered hazardous and less controlled. The formation of explosive peroxides is a significant risk.
-
Warning: This procedure should only be performed by experienced chemists with appropriate safety measures in place, including the use of a blast shield and personal protective equipment.
-
Reaction Setup: A photochemistry reactor equipped with a UV lamp and a gas inlet is required. The setup must be in a fume hood rated for explosions.
-
Procedure:
-
Place a solution of diethyl ether in a suitable solvent in the photoreactor.
-
Bubble a slow stream of oxygen through the solution.
-
Irradiate the solution with UV light.
-
Monitor the formation of peroxides using potassium iodide test strips. A positive test indicates the presence of peroxides.[6]
-
Due to the high risk of explosion, isolation of pure this compound from the resulting mixture is extremely dangerous and not recommended.[9]
-
Catalytic Reaction of Ethane with Hydrogen Peroxide
This method utilizes a chromium-based catalyst to activate the oxidation of ethane.
-
Catalyst: Chromic acid (H₂CrO₄) is used as the catalyst.[8]
-
Reaction Setup: A high-pressure batch reactor is necessary to handle the gaseous reactants.
-
Procedure:
-
Charge the reactor with a solution of chromic acid in a suitable solvent like acetonitrile.
-
Pressurize the reactor with ethane to the desired pressure.
-
Introduce hydrogen peroxide to the reaction mixture.
-
Heat the reactor to the reaction temperature (e.g., 60 °C) and maintain for the specified duration.[8]
-
After the reaction, cool the reactor and carefully vent the excess gas.
-
The product mixture, containing this compound, ethyl alcohol, and acetaldehyde, can be analyzed by standard chromatographic techniques.[8]
-
Safety Considerations
The synthesis of this compound involves working with potentially explosive and flammable materials. Strict adherence to safety protocols is paramount.
-
Peroxide Formation: Diethyl ether is a notorious peroxide former.[10] Containers should be dated upon opening and tested regularly for the presence of peroxides.[10] Never distill ethers to dryness, as this can concentrate explosive peroxides.[11]
-
Explosion Hazard: this compound itself is an explosive compound, especially when heated or subjected to shock.[12] The peroxidation of diethyl ether can produce highly sensitive and explosive polymeric peroxides.[6]
-
Flammability: Diethyl ether is extremely flammable.[10] Ethane is also a flammable gas. All synthesis procedures should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalyst Handling: Heavy metal catalysts like chromium compounds are toxic and should be handled with appropriate personal protective equipment.
-
Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coats, and appropriate chemical-resistant gloves are mandatory for all procedures. For high-risk operations like diethyl ether peroxidation, a face shield and blast shield are essential.[12]
References
- 1. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 4. Highly efficient visible-light photocatalytic ethane oxidation into this compound as a radical reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room temperature and atmospheric pressure aqueous partial oxidation of ethane to oxygenates over AuPd catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Ethyl Peroxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. umdearborn.edu [umdearborn.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
A Comparative Guide to Radical Initiators: Ethyl Hydroperoxide vs. Traditional Alternatives
For researchers, scientists, and drug development professionals engaged in polymer synthesis and other radical-mediated reactions, the selection of an appropriate initiator is a critical decision that profoundly influences reaction kinetics, polymer properties, and overall process safety. This guide provides an objective comparison of ethyl hydroperoxide as a radical source against two of the most widely used traditional initiators: 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). This analysis is supported by available experimental data and detailed experimental protocols to aid in initiator selection and experimental design.
Overview of Radical Initiators
Radical initiators are chemical species that, upon activation by heat, light, or a redox reaction, decompose to generate highly reactive free radicals. These radicals then initiate a chain reaction, such as polymerization. The choice of initiator impacts the rate of initiation, the temperature at which the reaction proceeds, and the nature of the end-groups of the resulting polymer chains. The three initiators under comparison represent distinct classes: hydroperoxides (this compound), azo compounds (AIBN), and diacyl peroxides (benzoyl peroxide).
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key properties and performance characteristics of this compound, AIBN, and benzoyl peroxide. It is important to note that while extensive data is available for AIBN and BPO, specific quantitative performance data for this compound as a radical initiator in polymerization is less prevalent in publicly available literature. Therefore, some of the data presented for this compound is based on the general behavior of hydroperoxides.
| Property | This compound | 2,2'-Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| Chemical Formula | C₂H₆O₂ | C₈H₁₂N₄ | C₁₄H₁₀O₄ |
| Molar Mass | 62.07 g/mol [1] | 164.21 g/mol | 242.23 g/mol [2] |
| Appearance | Colorless liquid[3] | White crystalline powder | White granular solid[2] |
| Decomposition Products | Ethoxy and hydroxyl radicals[3] | Two 2-cyanoprop-2-yl radicals and nitrogen gas[4] | Two benzoyloxy radicals (which can further decompose to phenyl radicals and carbon dioxide)[2][5] |
| 10-hour Half-Life Temperature | Not widely reported (generally higher for hydroperoxides) | ~65 °C (in toluene)[5] | ~73 °C (in benzene)[6] |
| Initiator Efficiency (f) | Varies significantly with system (can be low) | 0.5 - 0.7[7] | 0.3 - 0.6 |
| Solubility | Miscible with water and diethyl ether[3] | Soluble in organic solvents, insoluble in water[8] | Soluble in organic solvents, slightly soluble in water |
| Key Advantages | Useful in redox systems; water-soluble | Predictable first-order decomposition; not susceptible to induced decomposition[4] | Versatile; can be activated by amines at lower temperatures |
| Key Disadvantages | Susceptible to induced decomposition; potentially explosive when heated | Releases nitrogen gas; potential for cage recombination | Susceptible to induced decomposition; can participate in side reactions[4] |
| Safety Considerations | Flammable liquid; potentially explosive when superheated[3] | Explosive compound, decomposes above 65 °C[8] | Can be explosive when dry; sensitive to shock and friction |
Mechanism of Radical Generation
The utility of these compounds as radical initiators stems from the homolytic cleavage of a weak covalent bond upon heating.
This compound: The oxygen-oxygen single bond in this compound is relatively weak and cleaves upon heating to produce an ethoxy radical and a hydroxyl radical. Both of these radical species are capable of initiating polymerization.
AIBN: AIBN decomposes to yield two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas.[4] The evolution of nitrogen gas is a strong driving force for this decomposition.
Benzoyl Peroxide: The decomposition of benzoyl peroxide also involves the cleavage of the O-O bond, forming two benzoyloxy radicals.[2][5] These can then either initiate polymerization directly or undergo decarboxylation to form phenyl radicals, which can also initiate polymerization.[2][5]
Experimental Protocols
To objectively compare the performance of radical initiators, standardized experimental procedures are crucial.
1. Determination of Initiator Half-Life (t½)
The half-life of an initiator is the time it takes for 50% of the initiator to decompose at a given temperature.
-
Methodology:
-
Prepare a dilute solution (e.g., 0.1 M) of the initiator in a suitable solvent (e.g., benzene (B151609) or toluene).
-
Divide the solution into several sealed ampoules under an inert atmosphere.
-
Place the ampoules in a constant temperature bath.
-
At regular time intervals, remove an ampoule and quench the decomposition by rapid cooling.
-
Analyze the concentration of the remaining initiator in each ampoule using a suitable analytical technique such as HPLC, UV-Vis spectrophotometry, or titration.
-
Plot the natural logarithm of the initiator concentration versus time. The slope of the resulting line is the negative of the decomposition rate constant (k_d).
-
Calculate the half-life using the equation: t½ = ln(2) / k_d.
-
2. Determination of Initiator Efficiency (f)
Initiator efficiency is the fraction of radicals generated that successfully initiate a polymerization chain.
-
Methodology:
-
Conduct a polymerization reaction under controlled conditions of temperature, monomer concentration, and initiator concentration.
-
At various time points, take samples and determine the monomer conversion, typically by gravimetric analysis or spectroscopy.
-
Determine the number-average degree of polymerization (DPn) of the resulting polymer using techniques like gel permeation chromatography (GPC).
-
The rate of polymerization (Rp) can be determined from the conversion versus time data.
-
The initiator efficiency (f) can be calculated using the following equation, provided the rate constants for propagation (kp) and termination (kt) are known: Rp = kp * [M] * (f * kd * [I] / kt)^0.5 Where [M] is the monomer concentration and [I] is the initiator concentration.
-
Performance Comparison
-
Decomposition Kinetics: AIBN is known for its well-behaved, first-order decomposition kinetics, which are largely independent of the solvent.[4] In contrast, peroxides, including this compound, can undergo induced decomposition, where a radical attacks an intact peroxide molecule.[4] This can lead to more complex decomposition kinetics.
-
Initiator Efficiency: The efficiency of AIBN is typically in the range of 0.5 to 0.7.[7] For peroxides, the efficiency can be more variable and is often lower due to a higher propensity for side reactions and the "cage effect," where the initially formed radicals recombine before they can diffuse apart and react with a monomer.
-
Applications: this compound's miscibility with water makes it suitable for emulsion polymerization or other aqueous-based systems.[3] AIBN and benzoyl peroxide are more commonly used in bulk and solution polymerizations in organic media.[8] Benzoyl peroxide's utility is expanded by its ability to be activated by amines at room temperature, making it suitable for two-part resin systems.
-
Safety and Handling: All radical initiators are potentially hazardous and should be handled with care. Organic peroxides, in particular, can be sensitive to shock, friction, and heat. This compound is a flammable liquid and can be explosive when heated.[3] AIBN is also classified as an explosive compound.[8]
Conclusion
The choice between this compound, AIBN, and benzoyl peroxide depends on the specific requirements of the reaction. AIBN offers predictable and reliable initiation for a range of organic-based polymerizations. Benzoyl peroxide provides versatility, including the option for room temperature initiation with amine activators. This compound, as a representative of the hydroperoxide class, presents an option for aqueous systems and redox-initiated polymerizations, though its performance can be more system-dependent. For any application, a thorough evaluation of the initiator's decomposition kinetics, efficiency, and safety profile under the specific reaction conditions is essential for achieving the desired outcome.
References
Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Outcomes in Ethyl Hydroperoxide Reactions
For researchers, scientists, and professionals in drug development, the accurate prediction of reaction kinetics is a cornerstone of efficient and effective research. This guide provides a detailed comparison of computational predictions and experimental outcomes for the reactions of ethyl hydroperoxide, a key intermediate in combustion and atmospheric chemistry. By juxtaposing theoretical models with real-world data, we aim to offer a clearer understanding of the strengths and limitations of current predictive methods.
This compound (CH₃CH₂OOH) plays a crucial role in various chemical processes, yet a comprehensive, direct comparison between its predicted and experimentally observed reaction kinetics is not extensively documented in the literature. This guide synthesizes available data to offer a comparative analysis, focusing on the unimolecular decomposition of this compound and its bimolecular reaction with the hydroxyl radical.
Unimolecular Decomposition: A Tale of Theoretical Precision and Experimental Scarcity
The thermal decomposition of this compound is a fundamental reaction pathway. Computational studies have provided detailed insights into this process, while direct experimental data for the gas-phase reaction remains elusive.
Computational Predictions
A pivotal theoretical study by Chen et al. (2011) investigated the unimolecular decomposition of this compound using high-level quantum chemical calculations.[1][2][3] Their findings indicate that the dominant decomposition pathway, with a branching ratio exceeding 99% over a temperature range of 300 to 1000 K, is the direct O-O bond dissociation to form an ethoxy radical and a hydroxyl radical.[1][2][3]
The potential energy surface for this reaction was predicted at the CCSD(T)/6-311+G(3df,2p)//B3LYP/6-311G(d,p) level of theory.[1][2][3] The study provides a pressure- and temperature-dependent rate constant for this dominant channel.[1][2][3]
Further computational work has explored other unimolecular dissociation pathways of this compound, including its reaction with various atmospheric species.[4] For instance, the photochemical reaction with methane (B114726) was found to have a low overall activation energy, suggesting it as a plausible atmospheric reaction mechanism.[4]
Experimental Outcomes: An Analogous Perspective
One experimental study on the gas-phase thermal decomposition of mthis compound utilized the toluene (B28343) carrier method to measure the homogeneous decomposition rate. This study determined an activation energy of 32 ± 5 kcal/mole.
Another study on the base-induced decomposition of alkyl hydroperoxides in the gas phase investigated the reactions of hydroxide (B78521) anion (HO⁻) with methyl, ethyl, and tert-butyl hydroperoxides.[5][6] For this compound, the reaction with HO⁻ showed a similar reactivity for E(CO)2 elimination as mthis compound.[5][6]
The following table summarizes the computational predictions for this compound and the experimental data for the analogous mthis compound.
| Reaction | Method | Temperature Range (K) | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
| CH₃CH₂OOH → CH₃CH₂O + OH | Computational (CCSD(T)) [1][2][3] | 300 - 1000 | ~175 | k(T) = 9.26 × 10⁵² T⁻¹¹⁹¹ exp(-26879/T) at 1 atm |
| CH₃OOH → CH₃O + OH | Experimental (Toluene Carrier) | 565 - 651 | 134 ± 21 | - |
Bimolecular Reaction with Hydroxyl Radical: A More Direct Comparison
The reaction of this compound with the hydroxyl radical (•OH) is a key process in atmospheric chemistry. For this reaction, we can find both theoretical and experimental data, allowing for a more direct comparison.
Computational Predictions
Theoretical studies on the reaction of OH radicals with small alcohols, such as methanol (B129727) and ethanol, provide a framework for understanding the reaction with this compound.[1] These studies, often employing methods like CCSD(T) with various basis sets, calculate the rate constants and branching ratios for different hydrogen abstraction pathways.[1] For the reaction of OH with ethanol, the abstraction of a hydrogen atom from the α-carbon is the dominant channel at lower temperatures.[1]
Experimental Outcomes
Experimental studies of the reactions of OH radicals with organic molecules are often conducted using techniques like pulsed laser photolysis to generate OH radicals and laser-induced fluorescence to monitor their concentration over time.[7] For the reaction of OH with ethanol, experimental data is available across a range of temperatures and is in reasonable agreement with computational predictions, particularly at lower temperatures.[1]
| Reaction | Method | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| CH₃CH₂OH + •OH | Computational (CCSD(T)) [1] | 200 - 3000 | k(T) = 9.11 × 10⁻²⁰ T²⁵⁸ exp(748/T) |
| CH₃CH₂OH + •OH | Experimental [1] | ~200 - 1000 | Values in reasonable agreement with theory |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of diethyl sulfate (B86663) with a solution of hydrogen peroxide in the presence of a base, followed by careful distillation.
Kinetic Measurements of Gas-Phase Decomposition
The toluene carrier method can be used to study the gas-phase thermal decomposition of hydroperoxides. This technique involves flowing a dilute mixture of the hydroperoxide in a large excess of an inert carrier gas (like toluene) through a heated reactor. The reaction products are then analyzed, typically by gas chromatography, to determine the extent of decomposition and calculate the rate constant.
Kinetic Measurements of Bimolecular Reactions
Pulsed laser photolysis coupled with laser-induced fluorescence (PLP-LIF) is a powerful technique for studying the kinetics of gas-phase reactions involving OH radicals. In this method, a pulse of UV laser light is used to photolyze a precursor molecule (e.g., H₂O₂) to generate OH radicals. A second, tunable laser is then used to excite the OH radicals, and the resulting fluorescence is detected. By varying the time delay between the photolysis and probe laser pulses, the decay of the OH radical concentration in the presence of a reactant can be monitored, allowing for the determination of the reaction rate constant.[7]
Visualizing Reaction Pathways and Workflows
Unimolecular Decomposition of this compound
Caption: Dominant pathway for this compound unimolecular decomposition.
General Experimental Workflow for Kinetic Studies
Caption: A generalized workflow for experimental kinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unimolecular decomposition of this compound: ab initio/Rice-Ramsperger-Kassel-Marcus theoretical prediction of rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Base-induced decomposition of alkyl hydroperoxides in the gas phase. Part 3. Kinetics and dynamics in HO- + CH3OOH, C2H5OOH, and tert-C4H9OOH reactions. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl Hydroperoxide: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of ethyl hydroperoxide, a reactive organic peroxide. Researchers, scientists, and drug development professionals must handle this substance with extreme care due to its potential for explosive decomposition. The following procedures are designed to mitigate risks and ensure compliance with safety regulations.
Core Safety and Handling Protocols
This compound is a hazardous material that requires strict adherence to safety protocols. All handling and disposal operations should be conducted in a well-ventilated area, such as a fume hood, and personnel must wear appropriate personal protective equipment (PPE), including safety goggles, face shields, flame-retardant lab coats, and chemical-resistant gloves.[1][2] It is crucial to avoid contact with incompatible materials that can catalyze violent decomposition.
Key Incompatibilities:
-
Strong acids and bases
-
Strong oxidizing agents
-
Reducing agents
-
Transition metals (e.g., iron, copper)[2]
-
Rust and other contaminants[2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of small quantities of liquid organic peroxides, including this compound, is dilution followed by incineration by a licensed hazardous waste disposal facility.[3]
Experimental Protocol: Dilution of this compound for Disposal
-
Preparation: Ensure the availability of a designated chemical waste container, a compatible solvent, and all necessary PPE. The chosen solvent should be a non-flammable, non-polymerizable hydrocarbon, such as Fuel Oil #2, that is readily miscible with this compound.[3]
-
Dilution: Slowly and carefully add the this compound to the solvent with gentle agitation.[3] The objective is to dilute the peroxide to an active oxygen content of less than 1%.[2][3] Never add the solvent to the peroxide , as this can lead to a dangerous reaction.
-
Labeling and Storage: Securely seal the container with the diluted peroxide mixture. Clearly label the container as "Hazardous Waste: Diluted this compound" and include the date of preparation. Store the container in a cool, dry, and well-ventilated area away from the incompatible materials listed above.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the diluted peroxide waste.[1][3] Always comply with all local, state, and federal regulations.[3]
Spill Decontamination Protocol
In the event of an this compound spill, immediate and appropriate action is critical to prevent injury and property damage.
-
Evacuation and Notification: Evacuate all non-essential personnel from the immediate area. Notify your laboratory supervisor and EHS office.
-
Containment and Absorption: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels or sawdust.
-
Wetting: After absorbing the spill, carefully wet the contaminated material with water to reduce its sensitivity.[2]
-
Collection: Using non-sparking tools, collect the wetted absorbent material and place it into a designated, properly labeled hazardous waste container.[2]
-
Final Decontamination: Clean the spill area with a detergent and water solution to remove any remaining traces of the peroxide.[2]
-
Disposal: Arrange for the disposal of the contaminated materials through your EHS office or a licensed hazardous waste contractor.
Quantitative Data Summary
| Parameter | Recommended Value/Action | Source |
| Active Oxygen Content for Disposal | < 1% | [2][3] |
| Peroxide Concentration Requiring Immediate Disposal | Approaching 20 ppm | [4] |
| Holding Time for Uninhibited Peroxide-Forming Chemicals | Dispose within 3 months of receipt | [5][6] |
| Testing Frequency for Opened Peroxide-Forming Chemicals | Every 6 months | [4][5] |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl hydroperoxide
Essential Safety and Handling Guide for Ethyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before handling this substance. The following table summarizes the recommended PPE for various operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in a Fume Hood) | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Double gloving is recommended. Use a chemical-resistant outer glove over a standard laboratory glove. See the glove selection table below for material recommendations. | Flame-resistant lab coat.[1] | Not generally required if work is conducted in a properly functioning chemical fume hood. |
| Handling Larger Quantities or Outside of a Fume Hood | Chemical safety goggles and a face shield. | Chemical-resistant gloves with extended cuffs. Ensure gloves are inspected prior to use.[1][2] | Fire/flame resistant and impervious clothing.[1] | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced.[1] |
| Emergency (Spill or Release) | Chemical safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton). | Chemical-resistant suit. | Self-contained breathing apparatus (SCBA).[3] |
Glove Selection for Handling this compound
| Glove Material | Recommendation for this compound | General Chemical Resistance Information |
| Butyl Rubber | Highly Recommended for prolonged contact. | Provides excellent resistance to a wide variety of chemicals, including peroxides.[4] |
| Viton™ | Highly Recommended for prolonged contact. | Offers excellent resistance to a broad range of chemicals, including aromatic and halogenated hydrocarbons. |
| Neoprene | Recommended for moderate contact. | Provides good resistance to a range of chemicals, including some acids and caustics. Thicker neoprene gloves (15 mil) have shown excellent protection against 7.5% hydrogen peroxide for up to 8 hours.[5] |
| Nitrile Rubber | Suitable for splash protection only. | Thin disposable nitrile gloves are not recommended for prolonged, direct exposure.[6] If contact occurs, gloves should be removed and replaced immediately.[6][7] Nitrile gloves (4.5 mil) provided less than 30 minutes of protection from 7.5% hydrogen peroxide.[5] |
| Natural Rubber (Latex) | Not Recommended for direct contact. | Offers poor resistance to many organic solvents and chemicals. Disposable latex gloves (4.5 mil) provided less than 30 minutes of protection from 7.5% hydrogen peroxide.[5] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Disposal of this compound
This protocol details the steps for the safe neutralization and disposal of small quantities of this compound waste in a laboratory setting. This procedure should be carried out in a chemical fume hood while wearing all appropriate PPE.
Materials:
-
This compound waste solution
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Stir plate and stir bar
-
Large beaker (at least 5 times the volume of the waste solution)
-
Peroxide test strips
-
Appropriate hazardous waste container
Procedure:
Step 1: Preparation of Neutralizing Solution
-
For Ferrous Sulfate: Prepare a 10% (w/v) solution of ferrous sulfate in deionized water. For every 100 mL of solution, dissolve 10 g of ferrous sulfate heptahydrate in 90 mL of deionized water.
-
For Sodium Bisulfite: Prepare a 10% (w/v) solution of sodium bisulfite in deionized water. For every 100 mL of solution, dissolve 10 g of sodium bisulfite in 90 mL of deionized water.
Step 2: Dilution of this compound Waste
-
Carefully and slowly add the this compound waste to a large beaker containing a stir bar.
-
While stirring, slowly dilute the waste with an equal volume of cold water. This helps to control the temperature during neutralization.
Step 3: Neutralization
-
Slowly add the prepared neutralizing solution (ferrous sulfate or sodium bisulfite) to the diluted this compound waste while stirring continuously. An excess of the neutralizing agent should be used.
-
The reaction may be exothermic. Monitor the temperature and add the neutralizing agent slowly to keep the reaction under control.
-
Continue stirring for at least 30 minutes after the addition of the neutralizing agent is complete to ensure the reaction goes to completion.
Step 4: Verification of Neutralization
-
After the reaction mixture has cooled to room temperature, test for the presence of peroxides using peroxide test strips.
-
Dip a test strip into the solution and compare the color to the chart provided with the strips.
-
If the test is positive for peroxides (typically > 1 ppm), add more neutralizing solution and continue stirring for another 30 minutes. Retest for the presence of peroxides.
-
Repeat this process until the peroxide test is negative.
Step 5: Final Disposal
-
Once the absence of peroxides is confirmed, the neutralized solution should be disposed of as hazardous waste according to your institution's guidelines.
-
Label the hazardous waste container appropriately, indicating the contents of the neutralized solution. Never mix peroxide-containing waste with other waste streams.
This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always prioritize safety and consult your institution's specific safety protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. auckland.ac.nz [auckland.ac.nz]
- 3. Reaction of methylcycloalkyl hydroperoxides with ferrous sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Glove resistance to permeation by a 7.5% hydrogen peroxide sterilizing and disinfecting solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
